Product packaging for Baimaside (Standard)(Cat. No.:CAS No. 18609-17-1)

Baimaside (Standard)

Cat. No.: B192230
CAS No.: 18609-17-1
M. Wt: 626.5 g/mol
InChI Key: RDUAJIJVNHKTQC-UJECXLDQSA-N
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Description

Quercetin 3-O-beta-D-glucosyl-(1->2)-beta-D-glucoside is a quercetin O-glucoside that is quercetin attached to a beta-D-sophorosyl residue at position 3 via a glycosidic linkage. It has a role as an antioxidant and a plant metabolite. It is a tetrahydroxyflavone and a sophoroside. It is a conjugate acid of a quercetin 3-O-beta-D-glucosyl-(1->2)-beta-D-glucoside(1-).
Quosp has been reported in Oldenlandia herbacea var. herbacea, Equisetum arvense, and other organisms with data available.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O17 B192230 Baimaside (Standard) CAS No. 18609-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O17/c28-6-14-17(34)20(37)22(39)26(41-14)44-25-21(38)18(35)15(7-29)42-27(25)43-24-19(36)16-12(33)4-9(30)5-13(16)40-23(24)8-1-2-10(31)11(32)3-8/h1-5,14-15,17-18,20-22,25-35,37-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,25-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUAJIJVNHKTQC-UJECXLDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940039
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18609-17-1, 27459-71-8
Record name Quercetin 3-O-sophoroside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18609-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercetin-3-O-sophoroside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018609171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quercetin, 3-(O-glucosylglucoside)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027459718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The intricate pathway of Quercetin 3-O-sophoroside biosynthesis in plants: A technical guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This technical guide provides a comprehensive overview of the biosynthesis of quercetin 3-O-sophoroside, a significant flavonoid glycoside found in various plant species. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the enzymatic reactions, regulatory mechanisms, and experimental methodologies pertinent to this pathway.

Introduction

Quercetin 3-O-sophoroside is a diglucoside of the flavonol quercetin, where a sophorose molecule (a disaccharide of glucose with a β-1,2 linkage) is attached to the 3-hydroxyl group. Flavonoids, including quercetin and its glycosides, are a diverse group of plant secondary metabolites renowned for their wide range of biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties. Understanding the biosynthesis of these compounds is crucial for their targeted production and for harnessing their beneficial effects in various applications, from pharmaceuticals to nutraceuticals. This guide will dissect the multi-step enzymatic cascade that leads to the synthesis of quercetin 3-O-sophoroside, from the initial precursor molecules to the final glycosylation events.

The Core Biosynthesis Pathway

The biosynthesis of quercetin 3-O-sophoroside is an extension of the general flavonoid biosynthesis pathway. This pathway can be broadly divided into three stages:

  • Phenylpropanoid Pathway: The synthesis of the precursor p-coumaroyl-CoA from phenylalanine.

  • Flavonoid Core Biosynthesis: The formation of the quercetin aglycone.

  • Glycosylation: The sequential addition of two glucose moieties to the quercetin backbone to form quercetin 3-O-sophoroside.

The key enzymes and intermediates in this pathway are detailed below.

Phenylpropanoid Pathway and Flavonoid Core Biosynthesis

The initial steps of the pathway leading to the formation of the quercetin aglycone are well-established and involve a series of enzymes that are common to the biosynthesis of many flavonoids.[1][2]

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.[1]

  • 4-coumaroyl-CoA ligase (4CL): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.[1]

  • Chalcone synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[3][4][5]

  • Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to its corresponding flavanone, naringenin.[5][6]

  • Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to dihydrokaempferol.[1]

  • Flavonoid 3'-hydroxylase (F3'H): Introduces a hydroxyl group at the 3' position of the B-ring of dihydrokaempferol to produce dihydroquercetin.[7][8][9]

  • Flavonol synthase (FLS): Catalyzes the desaturation of dihydroquercetin to form the flavonol quercetin.[1]

Glycosylation of Quercetin to Quercetin 3-O-sophoroside

The final and defining steps in the biosynthesis of quercetin 3-O-sophoroside involve the sequential glycosylation of the quercetin aglycone, catalyzed by specific UDP-glycosyltransferases (UGTs).[10][11][12][13][14]

  • Step 1: Formation of Quercetin 3-O-glucoside: The first glucosylation occurs at the 3-hydroxyl group of quercetin. This reaction is catalyzed by a flavonol 3-O-glucosyltransferase (UF3GT) , which transfers a glucose moiety from UDP-glucose to quercetin.[15]

  • Step 2: Formation of Quercetin 3-O-sophoroside: The second glucose molecule is added to the 2"-hydroxyl group of the glucose moiety of quercetin 3-O-glucoside. This specific β-1,2-glucosidic linkage is formed by a flavonoid 3-O-glucoside:2"-O-glucosyltransferase . A key enzyme identified to perform this function in Arabidopsis thaliana is UGT79B6 .[3][16] This enzyme specifically recognizes the 3-O-glucosylated flavonol as a substrate and transfers a second glucose from UDP-glucose to form the sophoroside.[3]

Quantitative Data

The following table summarizes key quantitative data for enzymes involved in the flavonoid biosynthesis pathway. It is important to note that kinetic parameters can vary depending on the plant species, enzyme isoform, and experimental conditions.

EnzymeSubstrateKm (µM)Vmax (pkat/mg protein)Optimal pHOptimal Temperature (°C)Source
Chalcone Isomerase (CHI) from Oryza sativaNaringenin chalcone11.60---[6]
Flavonoid 3-O-glucoside:2"-O-glucosyltransferase (UGT79B6) from Arabidopsis thalianaKaempferol 3-O-glucoside----[3]
Fungal Glucosyltransferase (BbGT) from Beauveria bassianaQuercetin--8.035[17]
UDP-glucuronosyltransferase (UGT84F9) from Medicago truncatulaKaempferol-3-O-rutinoside-40.055 nmol/min/mg-30[5]
Flavonoid Glycosyltransferase (RpUGT1) from Rheum palmatumKaempferol--7.535[11]

Note: '-' indicates data not available in the cited sources. The Vmax for UGT84F9 is presented in different units as reported in the source.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the quercetin 3-O-sophoroside biosynthesis pathway.

UDP-Glycosyltransferase (UGT) Enzyme Assay

This protocol is a generalized procedure for determining the activity of UGTs involved in flavonoid glycosylation.

Objective: To measure the in vitro catalytic activity of a recombinant or purified UGT.

Materials:

  • Recombinant UGT enzyme

  • Flavonoid substrate (e.g., quercetin, quercetin 3-O-glucoside)

  • UDP-glucose (sugar donor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Stop solution (e.g., 20% trichloroacetic acid or methanol)

  • HPLC system with a C18 column and a photodiode array (PDA) detector

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, a specific concentration of the flavonoid substrate (dissolved in a suitable solvent like DMSO), and UDP-glucose.

  • Enzyme Reaction: Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for 5 minutes.

  • Initiate the reaction by adding the purified recombinant UGT enzyme to the mixture.

  • Incubate the reaction for a defined period (e.g., 10-60 minutes), ensuring the reaction proceeds in the linear range.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Analyze the reaction products by reverse-phase HPLC.[8][18][19][20] The separation can be achieved using a gradient of water (with 0.1% formic acid) and acetonitrile or methanol.

  • Product Identification and Quantification: Identify the glycosylated product by comparing its retention time and UV-Vis spectrum with an authentic standard (if available) or by LC-MS analysis. Quantify the product by integrating the peak area and using a standard curve of the product or a related compound.

HPLC Analysis of Flavonoid Glycosides

Objective: To separate, identify, and quantify flavonoid glycosides from plant extracts or enzyme assay mixtures.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Photodiode Array (PDA) or UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile or Methanol

Gradient Elution (Example):

  • 0-5 min: 10% B

  • 5-25 min: 10-50% B (linear gradient)

  • 25-30 min: 50-100% B (linear gradient)

  • 30-35 min: 100% B (isocratic)

  • 35-40 min: 100-10% B (linear gradient)

  • 40-45 min: 10% B (isocratic)

Detection:

  • Monitor at wavelengths specific for flavonoids, typically around 280 nm and 350 nm.

Procedure:

  • Prepare samples by dissolving in a suitable solvent (e.g., methanol).

  • Filter the samples through a 0.22 µm syringe filter before injection.

  • Inject a defined volume (e.g., 10-20 µL) into the HPLC system.

  • Run the gradient program and collect the data.

  • Identify peaks by comparing retention times and UV spectra with known standards.

  • Quantify the compounds using a calibration curve generated with authentic standards.

Gene Expression Analysis by Semi-Quantitative RT-PCR

Objective: To analyze the expression levels of genes involved in the flavonoid biosynthesis pathway in different plant tissues or under various conditions.[10][21][22][23]

Materials:

  • Plant tissue samples

  • Liquid nitrogen

  • RNA extraction kit (e.g., Trizol reagent)

  • DNase I

  • Reverse transcriptase and cDNA synthesis kit

  • Gene-specific primers for the target genes (e.g., CHS, F3'H, UF3GT, UGT79B6) and a reference gene (e.g., actin, ubiquitin)

  • PCR master mix

  • Agarose gel electrophoresis system

Procedure:

  • RNA Extraction: Grind the plant tissue to a fine powder in liquid nitrogen. Extract total RNA using a commercial kit or Trizol reagent according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • PCR Amplification: Perform PCR using gene-specific primers for the target and reference genes. The number of PCR cycles should be optimized to be in the exponential phase of amplification.

  • Agarose Gel Electrophoresis: Analyze the PCR products on an agarose gel stained with an intercalating dye (e.g., ethidium bromide or SYBR Safe).

  • Data Analysis: Visualize the bands under UV light. The intensity of the bands for the target genes, normalized to the intensity of the reference gene band, provides a semi-quantitative measure of gene expression.

Visualization of Pathways and Workflows

Biosynthesis Pathway of Quercetin 3-O-sophoroside

Biosynthesis_of_Quercetin_3_O_sophoroside cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid_core Flavonoid Core Biosynthesis cluster_glycosylation Glycosylation Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone p-Coumaroyl-CoA->Naringenin chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Quercetin 3-O-glucoside Quercetin 3-O-glucoside Quercetin->Quercetin 3-O-glucoside UF3GT (UDP-glucose) Quercetin 3-O-sophoroside Quercetin 3-O-sophoroside Quercetin 3-O-glucoside->Quercetin 3-O-sophoroside UGT79B6 (UDP-glucose) UGT_Characterization_Workflow cluster_gene_to_protein Gene to Protein cluster_activity_assay Enzyme Activity Assay cluster_kinetic_analysis Kinetic Analysis Identify candidate\nUGT gene Identify candidate UGT gene Clone UGT gene\ninto expression vector Clone UGT gene into expression vector Identify candidate\nUGT gene->Clone UGT gene\ninto expression vector Heterologous expression\n(e.g., E. coli, yeast) Heterologous expression (e.g., E. coli, yeast) Clone UGT gene\ninto expression vector->Heterologous expression\n(e.g., E. coli, yeast) Purify recombinant\nUGT protein Purify recombinant UGT protein Heterologous expression\n(e.g., E. coli, yeast)->Purify recombinant\nUGT protein Incubate UGT with\nsubstrate and UDP-sugar Incubate UGT with substrate and UDP-sugar Purify recombinant\nUGT protein->Incubate UGT with\nsubstrate and UDP-sugar Terminate reaction Terminate reaction Incubate UGT with\nsubstrate and UDP-sugar->Terminate reaction Analyze products by\nHPLC or LC-MS Analyze products by HPLC or LC-MS Terminate reaction->Analyze products by\nHPLC or LC-MS Determine Km and Vmax Determine Km and Vmax Analyze products by\nHPLC or LC-MS->Determine Km and Vmax Flavonoid_Regulation cluster_signals Environmental & Developmental Signals cluster_tfs Transcription Factors cluster_genes Structural Genes UV light UV light MBW Complex MBW Complex UV light->MBW Complex Pathogen attack Pathogen attack Pathogen attack->MBW Complex Nutrient deficiency Nutrient deficiency Nutrient deficiency->MBW Complex Developmental cues Developmental cues Developmental cues->MBW Complex MYB MYB MYB->MBW Complex bHLH bHLH bHLH->MBW Complex WD40 WD40 WD40->MBW Complex CHS CHS MBW Complex->CHS CHI CHI MBW Complex->CHI F3H F3H MBW Complex->F3H F3'H F3'H MBW Complex->F3'H FLS FLS MBW Complex->FLS UGTs UGTs MBW Complex->UGTs

References

Enzymatic Synthesis of Quercetin 3-O-Sophoroside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin, a ubiquitous flavonoid, exhibits a wide range of pharmacological activities. However, its therapeutic potential is often limited by poor water solubility and low bioavailability. Glycosylation, particularly the attachment of sugar moieties like sophorose, can significantly enhance these properties. This technical guide provides an in-depth overview of the enzymatic synthesis of quercetin 3-O-sophoroside, a promising derivative with potential applications in drug development. This document details enzymatic strategies, experimental protocols, and quantitative data to facilitate its production and downstream research.

Introduction to Quercetin 3-O-Sophoroside

Quercetin 3-O-sophoroside is a flavonoid glycoside where the disaccharide sophorose is attached to the 3-hydroxyl group of quercetin.[1][2] This modification has been shown to improve the solubility and bioavailability of quercetin, potentially enhancing its therapeutic efficacy.[3] Enzymatic synthesis offers a highly specific and efficient route to produce this compound, overcoming the challenges of traditional chemical synthesis which often involves complex protection and deprotection steps.[4][5]

Enzymatic Approaches for Synthesis

The enzymatic synthesis of quercetin 3-O-sophoroside primarily involves the use of glycosyltransferases (GTs), which catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule.

UDP-Glycosyltransferases (UGTs)

UGTs are a major class of enzymes that utilize uridine diphosphate (UDP)-activated sugars as donors. The synthesis of quercetin 3-O-sophoroside can be achieved in a two-step process:

  • Synthesis of Quercetin-3-O-glucoside: A UGT specific for the 3-hydroxyl group of quercetin transfers a glucose molecule from UDP-glucose to form quercetin-3-O-glucoside (isoquercitrin).

  • Addition of the Second Glucose Moiety: A second UGT, or a UGT with broader substrate specificity, transfers another glucose molecule from UDP-glucose to the 2-hydroxyl group of the initial glucose, forming the sophoroside linkage (β-1,2).

A key enzyme identified in the formation of quercetin sophorosides is UGT707B1 from Crocus sativus. This enzyme has been shown to be involved in the biosynthesis of both kaempferol and quercetin sophorosides.

One-Pot, Multi-Enzyme Systems

To improve efficiency and reduce downstream processing, a one-pot synthesis approach can be employed. This involves combining multiple enzymes in a single reaction vessel. For the synthesis of quercetin 3-O-sophoroside, this could involve:

  • An enzyme system for the in situ generation of the sugar donor, sophorose, or an activated form.

  • A glycosyltransferase capable of transferring the sophorose moiety to quercetin.

A potential one-pot system for sophorose synthesis utilizes sucrose phosphorylase, 1,2-β-oligoglucan phosphorylase, and exo-β-1,2-glucooligosaccharide sophorohydrolase.[6][7] This sophorose could then be utilized by a suitable glycosyltransferase.

Experimental Protocols

General Workflow for Enzymatic Synthesis

The following diagram illustrates a general workflow for the enzymatic synthesis of quercetin 3-O-sophoroside.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants Preparation cluster_enzyme Enzyme Preparation Quercetin Quercetin (Acceptor) Reaction Enzymatic Reaction Quercetin->Reaction SugarDonor Sugar Donor (e.g., UDP-Glucose or Sophorose) SugarDonor->Reaction Enzyme Glycosyltransferase (e.g., UGT707B1) Enzyme->Reaction Purification Purification (e.g., HPLC, Column Chromatography) Reaction->Purification Analysis Analysis (e.g., HPLC, MS, NMR) Purification->Analysis FinalProduct Quercetin 3-O-Sophoroside Analysis->FinalProduct

A general workflow for the enzymatic synthesis of quercetin 3-O-sophoroside.
Protocol for Two-Step Synthesis using UGTs

This protocol is a model based on typical conditions for flavonoid glycosylation.[4][8]

Step 1: Synthesis of Quercetin-3-O-glucoside

  • Reaction Mixture:

    • Quercetin: 1 mM (dissolved in DMSO)

    • UDP-glucose: 2 mM

    • UGT78D1 (or similar 3-O-glucosyltransferase): 1-5 µg/mL

    • Buffer: 50 mM Tris-HCl, pH 7.5

    • MgCl₂: 5 mM

    • Final volume: 1 mL

  • Incubation: Incubate the reaction mixture at 30-37°C for 2-16 hours with gentle agitation.

  • Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing by HPLC.

Step 2: Synthesis of Quercetin 3-O-Sophoroside

  • Reaction Mixture:

    • Quercetin-3-O-glucoside (from Step 1, purified or in-situ): 1 mM

    • UDP-glucose: 2 mM

    • UGT707B1 (or a suitable 2''-O-glucosyltransferase): 1-5 µg/mL

    • Buffer: 50 mM Tris-HCl, pH 7.5

    • MgCl₂: 5 mM

    • Final volume: 1 mL

  • Incubation: Incubate at 30-37°C for 2-16 hours.

  • Termination: Stop the reaction by adding an equal volume of methanol or by heat inactivation.

Purification Protocol

A common method for purifying flavonoid glycosides involves a combination of macroporous resin and Sephadex LH-20 column chromatography.

  • Macroporous Resin Chromatography:

    • Load the reaction mixture onto a pre-equilibrated HPD-300 macroporous resin column.

    • Wash with deionized water to remove unreacted sugars and salts.

    • Elute the flavonoid glycosides with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

    • Collect fractions and analyze by HPLC to identify those containing quercetin 3-O-sophoroside.

  • Sephadex LH-20 Column Chromatography:

    • Pool and concentrate the fractions containing the desired product.

    • Dissolve the residue in methanol and load onto a Sephadex LH-20 column.

    • Elute with methanol and collect fractions.

    • Monitor the fractions by HPLC and pool those with pure quercetin 3-O-sophoroside.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the primary method for monitoring the reaction and assessing the purity of the final product.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or acetic acid) is typically used.[10]

  • Detection: UV detector at 368 nm.[10]

  • Identification: Confirm the product identity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Quantitative Data Summary

The following tables summarize typical reaction parameters and potential yields for the enzymatic synthesis of quercetin glycosides, which can be adapted for quercetin 3-O-sophoroside.

Table 1: Reaction Conditions for Enzymatic Glycosylation of Quercetin

ParameterValueReference
Temperature30 - 40 °C[8]
pH7.2 - 8.0[8]
Quercetin Concentration1 g/L (approx. 3.3 mM)[8]
Sugar Donor Concentration1.5 - 2 fold molar excess to quercetin[8]
Enzyme Concentration1 - 10 µg/mL[4]
Reaction Time2 - 24 hours[8]
Co-solvent10 - 25% DMSO[11]

Table 2: Reported Yields for Enzymatic Synthesis of Quercetin Glycosides

ProductEnzyme SystemYieldReference
Quercetin-3,4'-O-diglucosideUGT73G1 + StSUS1427.11 mg/L[8]
Quercetin-3-O-glucosideUGT78D1Small-scale synthesis[4]
Quercetin 3-O-(6-deoxytalose)AtUGT78D1 in engineered E. coli98 mg/L[12]

Signaling Pathways of Quercetin and its Glycosides

Quercetin and its glycosides exert their biological effects by modulating various signaling pathways. The following diagram provides a simplified overview of some key pathways.

Signaling_Pathways cluster_antioxidant Antioxidant Response cluster_inflammation Anti-inflammatory Response cluster_cell_signaling Cell Signaling Modulation Quercetin Quercetin & Glycosides ROS ROS Quercetin->ROS Scavenges NFkB NF-κB Pathway Quercetin->NFkB Inhibits PI3K_Akt PI3K/Akt Pathway Quercetin->PI3K_Akt Modulates MAPK MAPK Pathway Quercetin->MAPK Modulates Nrf2 Nrf2 Pathway ROS->Nrf2 Activates AntioxidantEnzymes Antioxidant Enzymes Nrf2->AntioxidantEnzymes Upregulates InflammatoryCytokines Inflammatory Cytokines NFkB->InflammatoryCytokines Induces CellGrowth Cell Growth & Proliferation PI3K_Akt->CellGrowth Apoptosis Apoptosis MAPK->Apoptosis

Simplified diagram of key signaling pathways modulated by quercetin and its glycosides.

Conclusion

The enzymatic synthesis of quercetin 3-O-sophoroside represents a promising avenue for the development of novel therapeutics with enhanced physicochemical properties. This guide provides a foundational framework for researchers to produce this valuable compound. Further optimization of enzyme selection, reaction conditions, and purification strategies will be crucial for scaling up production and facilitating preclinical and clinical investigations. The use of engineered microbial hosts for the heterologous expression of specific glycosyltransferases and the development of efficient one-pot, multi-enzyme systems are key areas for future research.

References

An In-depth Technical Guide to the Discovery and Isolation of Quercetin 3-O-sophoroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-O-sophoroside is a naturally occurring flavonoid glycoside found in a variety of plant species. As a derivative of the well-studied flavonol quercetin, it has garnered interest for its potential pharmacological activities, including antioxidant, antiviral, and neuroprotective effects. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of quercetin 3-O-sophoroside. It includes detailed experimental protocols for its extraction and purification, a summary of its physicochemical and biological properties in tabular format, and visual representations of relevant experimental workflows and signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Quercetin 3-O-sophoroside, also known as Baimaside, is a flavonoid glycoside characterized by a quercetin aglycone linked to a sophorose disaccharide at the 3-hydroxyl position[1]. Sophorose is a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond. This compound is found in various plants, including those from the Brassica genus (such as rapeseed), Poacynum hendersonii, and Hibiscus rosa-sinensis[2][3][4][5]. The presence of the sophoroside moiety can influence the bioavailability and biological activity of the quercetin aglycone.

Physicochemical Properties

A summary of the key physicochemical properties of quercetin 3-O-sophoroside is presented in Table 1.

Table 1: Physicochemical Properties of Quercetin 3-O-sophoroside

PropertyValueReference
Molecular Formula C27H30O17[1]
Molecular Weight 626.5 g/mol [1]
CAS Number 18609-17-1[1]
Appearance Yellow amorphous powder[6]
UV λmax (in Methanol) 257, 355 nm[5]
Solubility Soluble in DMSO and DMF[5]

Experimental Protocols

Isolation of Quercetin 3-O-sophoroside from Poacynum hendersonii Leaves

This protocol is adapted from a method for the large-scale preparation of quercetin 3-O-sophoroside (QOS) and isoquercitrin (ISO) from Poacynum hendersonii leaves[3].

3.1.1. Extraction

  • Air-dry the leaves of Poacynum hendersonii and grind them into a fine powder.

  • Reflux the powdered leaves with 70% ethanol for 2 hours.

  • Filter the extract and repeat the extraction process twice more.

  • Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.

3.1.2. Purification using Macroporous Resin Chromatography

  • Dissolve the crude extract in distilled water.

  • Load the solution onto a pre-treated HPD-300 macroporous resin column.

  • Wash the column with distilled water to remove impurities.

  • Elute the flavonoids with a stepwise gradient of ethanol in water.

  • Collect the fractions containing quercetin 3-O-sophoroside and concentrate them.

3.1.3. Purification using Sephadex LH-20 Column Chromatography

  • Dissolve the enriched flavonoid fraction in methanol.

  • Apply the solution to a Sephadex LH-20 column.

  • Elute the column with methanol.

  • Monitor the fractions by HPLC and collect those containing pure quercetin 3-O-sophoroside.

  • Dry the purified fraction under vacuum.

The purity of the final product can be assessed by HPLC. In the cited study, this method yielded quercetin 3-O-sophoroside with a purity of 93.5%[3].

General Protocol for Flavonoid Isolation from Brassica napus (Rapeseed) Leaves

This is a general method that can be adapted for the isolation of quercetin 3-O-sophoroside, a known constituent of Brassica napus[4][7].

3.2.1. Extraction

  • Homogenize fresh or dried leaves of Brassica napus in 80% methanol.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Partition the aqueous residue successively with n-hexane, chloroform, and ethyl acetate.

3.2.2. Column Chromatography

  • Subject the ethyl acetate fraction to column chromatography on silica gel.

  • Elute with a gradient of increasing polarity, typically starting with a mixture of chloroform and methanol.

  • Combine fractions based on their TLC profiles.

  • Further purify the fractions containing the target compound using Sephadex LH-20 column chromatography with methanol as the eluent.

Structural Elucidation

The structure of isolated quercetin 3-O-sophoroside is typically confirmed using a combination of spectroscopic methods.

3.3.1. Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS): This technique is used to determine the molecular weight of the compound. In negative ion mode, quercetin 3-O-sophoroside will typically show a prominent [M-H]⁻ ion.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis helps to confirm the structure. The loss of the sophoroside moiety (324 Da) to yield the quercetin aglycone fragment (m/z 301) is a characteristic fragmentation pattern.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides information on the chemical environment of all protons in the molecule. Key signals include those for the aromatic protons of the quercetin backbone and the anomeric protons of the two glucose units in the sophoroside chain.

  • ¹³C NMR: The carbon NMR spectrum shows signals for all carbon atoms, allowing for the identification of the quercetin aglycone and the sophoroside moiety. The chemical shifts of the carbons involved in the glycosidic linkages are particularly important for confirming the structure.

Table 2: ¹H and ¹³C NMR Data for Quercetin 3-O-sophoroside (in CD₃OD)

Position¹³C (ppm)¹H (ppm, J in Hz)
Quercetin Aglycone
2158.5
3135.1
4178.9
5162.5
699.86.18 (d, 2.0)
7165.4
894.76.37 (d, 2.0)
9157.9
10105.1
1'122.9
2'115.87.68 (d, 2.2)
3'145.9
4'149.7
5'117.46.86 (d, 8.4)
6'122.97.55 (dd, 8.4, 2.2)
Inner Glucose
1''104.25.46 (d, 7.6)
2''83.5
3''77.9
4''70.9
5''76.8
6''62.1
Outer Glucose
1'''105.14.56 (d, 7.8)
2'''75.8
3'''77.9
4'''71.1
5'''77.8
6'''62.3

Data adapted from Shen et al., 2021[2].

Biological Activities

Quercetin 3-O-sophoroside exhibits a range of biological activities, although it is less studied than its aglycone, quercetin.

Table 3: Quantitative Data on the Biological Activities of Quercetin 3-O-sophoroside and Quercetin

ActivityCompoundAssay/ModelResultReference
Antioxidant Quercetin 3-O-sophorosideABTS assay1.45 (relative to Trolox)[4][5]
Antioxidant Quercetin 3-O-sophorosideLipid peroxidation in phospholipid liposomesIC₅₀ = 9.2 µM[4][5]
Anticancer QuercetinHL-60 leukemia cellsIC₅₀ ≈ 7.7 µM (96h)[8]
Anticancer QuercetinT47D breast cancer cellsIC₅₀ ≈ 50 µM (48h)[9]
Anticancer QuercetinMCF-7 breast cancer cellsIC₅₀ = 17.2 µM[10]
Anticancer QuercetinHT-29 colon cancer cellsIC₅₀ ≈ 100 µM[10]
Anticancer QuercetinSW480 colon cancer cellsIC₅₀ ≈ 100 µM[10]

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Poacynum hendersonii leaves) extraction Extraction (e.g., 70% Ethanol Reflux) plant_material->extraction crude_extract Crude Extract extraction->crude_extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin enriched_fraction Enriched Flavonoid Fraction macroporous_resin->enriched_fraction sephadex Sephadex LH-20 Chromatography enriched_fraction->sephadex pure_compound Pure Quercetin 3-O-sophoroside sephadex->pure_compound structural_elucidation Structural Elucidation (MS, NMR) pure_compound->structural_elucidation

Caption: General workflow for the isolation and purification of quercetin 3-O-sophoroside.

Signaling Pathways Modulated by Quercetin

The following diagrams illustrate key signaling pathways known to be modulated by quercetin, the aglycone of quercetin 3-O-sophoroside. While the specific effects of the sophoroside may differ, these pathways represent primary targets for this class of flavonoids.

5.2.1. NF-κB Signaling Pathway

nfkb_pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS/TNF-α tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb_n NF-κB (p65/p50) nfkb->nfkb_n translocates quercetin Quercetin quercetin->ikk inhibits dna DNA nfkb_n->dna binds to cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) dna->cytokines transcribes

Caption: Inhibition of the NF-κB signaling pathway by quercetin.

5.2.2. MAPK Signaling Pathway

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk_n ERK erk->erk_n quercetin Quercetin quercetin->erk inhibits phosphorylation transcription_factors Transcription Factors (e.g., AP-1) erk_n->transcription_factors gene_expression Gene Expression (Proliferation, Differentiation) transcription_factors->gene_expression

Caption: Modulation of the MAPK/ERK signaling pathway by quercetin.

Conclusion

Quercetin 3-O-sophoroside is a flavonoid glycoside with demonstrated antioxidant and other biological activities. This guide has provided a detailed overview of its discovery, isolation from natural sources, and structural characterization. The provided experimental protocols offer a practical foundation for its extraction and purification. While much of the research on signaling pathway modulation has focused on its aglycone, quercetin, the data presented here serves as a starting point for further investigation into the specific mechanisms of action of quercetin 3-O-sophoroside. Further studies are warranted to fully elucidate its pharmacological potential and to determine if it offers advantages over its more extensively studied aglycone in the context of drug development.

References

The Role of Quercetin 3-O-sophoroside in Plant Defense Mechanisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-O-sophoroside, a glycosylated flavonol, is a specialized plant metabolite implicated in a sophisticated array of defense mechanisms against a variety of biotic stressors. As a member of the vast flavonoid family, it contributes to a plant's innate immunity through direct antimicrobial and anti-herbivore activities, as well as by modulating key defense signaling pathways. This technical guide provides a comprehensive overview of the current understanding of quercetin 3-O-sophoroside's function in plant defense, detailing its biosynthesis, proposed mechanisms of action, and the experimental protocols utilized for its study. While specific quantitative data for quercetin 3-O-sophoroside is an emerging area of research, this document compiles relevant data from closely related quercetin glycosides to provide a robust framework for future investigation.

Introduction to Flavonoids in Plant Defense

Flavonoids are a class of polyphenolic secondary metabolites that are ubiquitous in the plant kingdom and play pivotal roles in a wide range of physiological processes.[1] These include pigmentation, UV protection, and, critically, defense against pathogens and herbivores.[2] Their defensive properties are attributed to their antioxidant, pro-oxidant, and protein-binding capabilities.[1] Flavonoids can be broadly categorized into several subclasses, including flavonols, flavones, isoflavones, and anthocyanins, with quercetin being one of the most abundant flavonols.[3] In plants, flavonoids often exist as glycosides, where a sugar moiety is attached to the flavonoid aglycone. This glycosylation enhances their solubility and stability, and can influence their biological activity and subcellular localization.[1]

Quercetin 3-O-sophoroside is a specific glycoside of quercetin, where a sophorose (a disaccharide of two glucose units) is attached at the 3-hydroxyl position. While research has extensively focused on the aglycone quercetin and other common glycosides like rutin (quercetin-3-O-rutinoside), the precise role of the sophoroside moiety in modulating the defense functions of quercetin is an area of active investigation.

Biosynthesis of Quercetin 3-O-sophoroside

The biosynthesis of quercetin 3-O-sophoroside begins with the well-established phenylpropanoid pathway, which produces the precursor p-coumaroyl-CoA from the amino acid phenylalanine. This precursor then enters the flavonoid biosynthesis pathway.

A key enzyme, chalcone synthase (CHS), catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to naringenin, a flavanone. From naringenin, a series of enzymatic reactions involving flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonol synthase (FLS) lead to the formation of the aglycone, quercetin.

The final step in the biosynthesis of quercetin 3-O-sophoroside is the glycosylation of the quercetin molecule. This is catalyzed by a specific UDP-glycosyltransferase (UGT), which transfers a sophorose sugar moiety from a UDP-sugar donor to the 3-hydroxyl group of quercetin. The expression of the genes encoding these biosynthetic enzymes is often upregulated in response to biotic and abiotic stresses.[4]

Flavonoid_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_glycosylation Glycosylation Phenylalanine Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA PAL, C4H, 4CL NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin NaringeninChalcone->Naringenin CHI Dihydroquercetin Dihydroquercetin Naringenin->Dihydroquercetin F3H, F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Q3S Quercetin 3-O-sophoroside Quercetin->Q3S UGT SA_Signaling_Pathway Quercetin Quercetin SA_Biosynthesis SA Biosynthesis Genes (ICS1, PAL1) Quercetin->SA_Biosynthesis Induces expression SA Salicylic Acid (SA) SA_Biosynthesis->SA Leads to accumulation NPR1_monomer NPR1 Monomer (Cytoplasm) SA->NPR1_monomer Induces monomerization NPR1_dimer NPR1 Dimer (Cytoplasm) NPR1_dimer->NPR1_monomer NPR1_nucleus NPR1 Monomer (Nucleus) NPR1_monomer->NPR1_nucleus Translocation TGA TGA Transcription Factors NPR1_nucleus->TGA Activates PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Induces expression Defense_Response Defense Response PR_Genes->Defense_Response HPLC_Workflow PlantMaterial Plant Material (Lyophilized and Ground) Extraction Solvent Extraction (e.g., 80% Methanol) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Concentration->SPE HPLC HPLC-DAD/MS Analysis Concentration->HPLC SPE->HPLC DataAnalysis Data Analysis and Quantification HPLC->DataAnalysis

References

A Technical Guide to the Basic Antioxidant Activity of Quercetin 3-O-Sophoroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-O-sophoroside, also known as Baimaside, is a naturally occurring flavonoid glycoside.[1][2] It consists of the flavonol quercetin linked to a sophorose (a disaccharide of glucose) moiety at the 3-position.[1] Found in various plant sources, including rapeseed (Brassica napus), this compound is noted for its potent antioxidant effects, which are primarily centered on its ability to scavenge free radicals and reduce oxidative stress at a cellular level.[1][3][] Its molecular structure enables it to participate in redox reactions that neutralize harmful reactive oxygen species (ROS), making it a compound of significant interest for therapeutic applications against diseases associated with oxidative stress.[1]

This technical guide provides an in-depth overview of the core antioxidant mechanisms of quercetin 3-O-sophoroside, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate advanced research and development.

Core Antioxidant Mechanisms

The antioxidant activity of quercetin 3-O-sophoroside, like its aglycone quercetin, is multifaceted. It primarily involves direct interaction with reactive species and the sequestration of pro-oxidant metal ions.

Free Radical Scavenging

The fundamental antioxidant property of flavonoids is their capacity to act as hydrogen or electron donors, thereby neutralizing free radicals. Quercetin and its glycosides are effective scavengers of various radicals, including superoxide radicals and the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[5][6][7] The process involves the donation of a hydrogen atom from one of its hydroxyl groups to the radical, which stabilizes the radical and terminates the oxidative chain reaction. The resulting flavonoid radical is significantly less reactive due to the delocalization of the unpaired electron across its aromatic structure.

Free_Radical_Scavenging cluster_0 Mechanism Q3S Quercetin 3-O-Sophoroside (Flavonoid-OH) Q3S_Radical Flavonoid Radical (Flavonoid-O•) (Stable) Q3S->Q3S_Radical H• Donation FR Free Radical (R•) Neutralized_FR Neutralized Molecule (RH) FR->Neutralized_FR H• Acceptance

Caption: General mechanism of free radical scavenging by hydrogen donation.

Metal Ion Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Quercetin possesses a molecular structure with multiple hydroxyl and carbonyl groups that act as potent chelation sites for metal ions.[8][9] By binding to these metal ions, quercetin 3-O-sophoroside can form stable, inert complexes that prevent the metals from participating in redox cycling and generating ROS.[6][10] Key structural features for this activity include the o-dihydroxy (catechol) group on the B-ring and the presence of hydroxyl groups at the 3 and 5 positions.[9][11] This sequestration of pro-oxidant metals is a critical component of its overall antioxidant and protective effect.[6]

Metal_Chelation cluster_1 Chelation Process Quercetin Quercetin Moiety Complex Stable Quercetin-Metal Complex (Redox Inactive) Quercetin->Complex Forms Complex Metal Metal Ion (e.g., Fe²⁺) Metal->Complex Forms Complex

Caption: Sequestration of a pro-oxidant metal ion by the quercetin moiety.

Quantitative Antioxidant Data

The antioxidant capacity of quercetin 3-O-sophoroside has been quantified using various standard assays. The following tables summarize the key findings.

Table 1: Radical Scavenging and Inhibitory Activity

Assay Type Target Metric Value Reference(s)
ABTS Radical Scavenging ABTS•⁺ Relative Antioxidant Capacity 1.45 (vs. Trolox) [3][12]

| Lipid Peroxidation Inhibition | Phospholipid Liposomes | IC₅₀ | 9.2 µM |[3][12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antioxidant activity. The following sections describe standard protocols for key assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Principle: The deep violet DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.[13]

  • Reagents:

    • DPPH solution (e.g., 0.12 mM) in methanol.[14]

    • Test compound (Quercetin 3-O-sophoroside) dissolved in a suitable solvent (e.g., methanol or DMSO) at various concentrations.

    • Methanol (or solvent used for dissolution) as a blank.

  • Procedure:

    • Prepare a working solution of DPPH in methanol. Measure its initial absorbance at 515-517 nm.[13][14]

    • Add a specific volume of the test compound solution (e.g., 0.5 mL) to the DPPH solution (e.g., 3 mL).[13]

    • Mix the solution thoroughly and incubate in the dark at room temperature for a defined period (e.g., 30 minutes).[13][14]

    • Measure the final absorbance of the reaction mixture at 515-517 nm.[14]

    • A blank is prepared by substituting the test sample with the solvent.

  • Calculation: The percentage of radical scavenging activity (RSA) is calculated using the formula: RSA (%) = [ (A_blank - A_sample) / A_blank ] × 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting RSA (%) against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • Principle: The ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color, is generated by the oxidation of ABTS with potassium persulfate. Antioxidants reduce the ABTS•⁺, causing a decolorization that is measured by the decrease in absorbance.[14]

  • Reagents:

    • ABTS solution (e.g., 7 mM).[14]

    • Potassium persulfate (K₂S₂O₈) solution (e.g., 2.45 mM).[14]

    • Phosphate buffered saline (PBS) or methanol for dilution.

    • Test compound at various concentrations.

    • Trolox as a standard for comparison.

  • Procedure:

    • Generate the ABTS•⁺ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[14]

    • Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., methanol) to an absorbance of ~0.70 (± 0.02) at 734 nm.[14]

    • Add a small volume of the test compound to a defined volume of the diluted ABTS•⁺ solution.

    • After a set incubation time (e.g., 10 minutes) in the dark, measure the absorbance at 734 nm.[14]

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the activity of the test compound to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: At a low pH, an antioxidant reduces the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex. The absorbance of this complex is measured spectrophotometrically.[15][16]

  • Reagents:

    • Acetate buffer (300 mM, pH 3.6).

    • TPTZ solution (10 mM in 40 mM HCl).

    • Ferric chloride (FeCl₃) solution (20 mM).

    • FRAP reagent: Prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

  • Procedure:

    • Prepare the FRAP reagent by mixing the three solutions, typically in a 10:1:1 (buffer:TPTZ:FeCl₃) ratio, and warm to 37°C.

    • Add a small volume of the test sample to a larger volume of the FRAP reagent.

    • Record the absorbance at 593 nm after a specified incubation time.

  • Calculation: The change in absorbance is compared to a standard curve prepared with a known antioxidant, such as FeSO₄·7H₂O or Trolox.[15]

Assay_Workflow cluster_2 DPPH Assay Workflow start Start prep_reagents Prepare DPPH Solution & Test Sample Dilutions start->prep_reagents mix Mix Sample with DPPH Solution prep_reagents->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & IC50 Value measure->calculate end End calculate->end

Caption: A generalized workflow for the DPPH antioxidant assay.

Conclusion

Quercetin 3-O-sophoroside demonstrates significant antioxidant potential through well-defined chemical mechanisms, including efficient free radical scavenging and the chelation of pro-oxidant metal ions. Quantitative assessments confirm its activity, positioning it as a valuable compound for further investigation in the fields of pharmacology and drug development. The standardized protocols provided herein serve as a foundation for reproducible and comparative studies aimed at fully elucidating its therapeutic benefits in preventing and mitigating oxidative stress-related pathologies.

References

Quercetin 3-O-sophoroside: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of quercetin 3-O-sophoroside, a naturally occurring flavonoid glycoside. It covers its chemical properties, established experimental protocols for its purification, and its role in relevant biological signaling pathways.

Core Chemical and Physical Properties

Quercetin 3-O-sophoroside, also known as Baimaside, is a significant bioactive compound found in various plants, including rapeseed (Brassica napus)[1]. Its chemical structure consists of the flavonoid quercetin linked to a sophorose disaccharide at the 3-hydroxyl position.

PropertyDataReferences
Chemical Formula C₂₇H₃₀O₁₇[1][2][3][4]
Molecular Weight 626.52 g/mol [2][3]
IUPAC Name 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one[1]
CAS Number 18609-17-1[1][2][3]
Synonyms QUOSP, Baimaside, Quercetin 3-beta-D-sophoroside[1][3]
Solubility Soluble in DMSO and DMF.
UV max 207, 257, 355 nm

Experimental Protocols

Purification of Quercetin 3-O-sophoroside from Poacynum hendersonii Leaves

This section details a successful method for the purification of quercetin 3-O-sophoroside from the leaves of Poacynum hendersonii.

1. Extraction:

  • The dried leaves of Poacynum hendersonii are extracted with 70% ethanol at a 1:15 (w/v) ratio.

  • The extraction is performed at 80°C for 2 hours and repeated three times.

  • The combined extracts are then concentrated under reduced pressure.

2. Macroporous Resin Chromatography:

  • The concentrated extract is applied to a pre-treated macroporous resin column (HPD-100).

  • The column is first washed with deionized water to remove impurities.

  • Quercetin 3-O-sophoroside is then eluted with a stepwise gradient of ethanol in water.

3. Sephadex LH-20 Column Chromatography:

  • The fractions enriched with quercetin 3-O-sophoroside from the macroporous resin chromatography are pooled and concentrated.

  • The concentrated sample is then subjected to Sephadex LH-20 column chromatography.

  • Elution is carried out with methanol to yield highly purified quercetin 3-O-sophoroside.

4. Purity Analysis:

  • The purity of the final product can be assessed using High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathways

Quercetin 3-O-sophoroside exhibits significant antioxidant properties. While research on the specific signaling pathways of the glycoside is ongoing, the biological activities of its aglycone, quercetin, are well-documented and provide a strong indication of the potential mechanisms of action for its glycosylated forms. Quercetin is known to modulate key signaling pathways involved in inflammation and oxidative stress.

Quercetin's Role in the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Quercetin has been shown to inhibit the activation of NF-κB.

NF_kB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes activates transcription of Quercetin Quercetin Quercetin->IKK inhibits

Caption: Quercetin inhibits the IKK complex, preventing NF-κB activation.

Experimental Workflow for Assessing Antioxidant Activity

A common workflow to determine the antioxidant capacity of quercetin 3-O-sophoroside involves both in vitro chemical assays and cell-based assays.

Antioxidant_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays DPPH Assay DPPH Assay ABTS Assay ABTS Assay Cell Culture Cell Culture Induce Oxidative Stress Induce Oxidative Stress Cell Culture->Induce Oxidative Stress Treatment Treatment with Quercetin 3-O-sophoroside Induce Oxidative Stress->Treatment ROS Measurement Measurement of Reactive Oxygen Species (ROS) Treatment->ROS Measurement Gene Expression Analysis Analysis of Antioxidant Enzyme Gene Expression Treatment->Gene Expression Analysis Sample Quercetin 3-O-sophoroside Sample->DPPH Assay Sample->ABTS Assay

Caption: Workflow for evaluating the antioxidant potential of a compound.

References

Methodological & Application

Application Note: HPLC-UV Method for the Analysis of Quercetin 3-O-sophoroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the identification and quantification of quercetin 3-O-sophoroside, a naturally occurring flavonoid glycoside. The described protocol is applicable for the analysis of quercetin 3-O-sophoroside in purified samples, as well as for its determination in complex matrices such as plant extracts and pharmaceutical formulations. The method utilizes a reversed-phase C18 column and a gradient elution program to achieve efficient separation.

Introduction

Quercetin 3-O-sophoroside is a flavonoid glycoside composed of the aglycone quercetin and the disaccharide sophorose.[1][2][3] Like other flavonoids, it is investigated for its potential biological activities, including antioxidant properties.[4] Accurate and reliable analytical methods are crucial for the qualitative and quantitative assessment of this compound in research and development. HPLC-UV is a widely used technique for the analysis of flavonoids due to its sensitivity, specificity, and reproducibility.[5][6] This document provides a comprehensive protocol for the analysis of quercetin 3-O-sophoroside, including sample preparation, HPLC-UV conditions, and method validation parameters based on ICH guidelines.[7][8][9]

Chemical Structure

Quercetin 3-O-sophoroside consists of a quercetin backbone linked to a sophorose (β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside) moiety at the 3-hydroxyl position.

G Structural Relationship of Quercetin and Quercetin 3-O-sophoroside cluster_quercetin Quercetin (Aglycone) cluster_sophoroside Quercetin 3-O-sophoroside quercetin Quercetin Structure sophoroside Quercetin 3-O-sophoroside Structure quercetin->sophoroside + Sophorose (Glycosylation at C3)

Caption: From Aglycone to Glycoside

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or acetic acid for mobile phase modification.

  • Standards: Quercetin 3-O-sophoroside reference standard.

  • Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes.

Chromatographic Conditions

The following conditions can be used as a starting point and should be optimized for the specific application.

ParameterRecommended Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 257 nm and 355 nm[10]

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
257030
355050
401090
451090
509010
609010
Preparation of Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of quercetin 3-O-sophoroside reference standard in methanol or a suitable solvent mixture. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (from Plant Material):

    • Homogenize a known amount of the dried and powdered plant material.

    • Extract the sample with a suitable solvent, such as 80% methanol, using techniques like sonication or maceration.[11]

    • Centrifuge or filter the extract to remove solid particles.

    • The supernatant may require further clean-up using Solid Phase Extraction (SPE) if the matrix is complex.

    • Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.[5]

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[7][8][9] The key validation parameters are summarized below.

Table 2: Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.The peak for quercetin 3-O-sophoroside should be well-resolved from other peaks.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.995 for the calibration curve.[12]
Accuracy The closeness of the test results to the true value.Recovery of 80-120% of the spiked amount.[12]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2% for repeatability and intermediate precision.[12]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, column temperature, or mobile phase composition.

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured format.

Table 3: Example of a Calibration Curve Data Summary

Concentration (µg/mL)Peak Area (mAU*s)
1Value
5Value
10Value
25Value
50Value
100Value
Calculated Value

Table 4: Example of Precision Data Summary

SampleConcentration (µg/mL)Replicate 1 (Peak Area)Replicate 2 (Peak Area)Replicate 3 (Peak Area)Mean Peak Area% RSD
Low QCValueValueValueValueValueValue
Mid QCValueValueValueValueValueValue
High QCValueValueValueValueValueValue

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Method Validation standard_prep Standard Preparation hplc_analysis HPLC-UV Analysis standard_prep->hplc_analysis sample_prep Sample Preparation sample_prep->hplc_analysis peak_integration Peak Integration hplc_analysis->peak_integration validation Specificity, Linearity, Accuracy, Precision, etc. hplc_analysis->validation calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification quantification->validation

Caption: HPLC-UV Analysis Workflow

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Quercetin 3-O-sophoroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of Quercetin 3-O-sophoroside using two common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Introduction to Quercetin 3-O-sophoroside and Antioxidant Activity

Quercetin 3-O-sophoroside is a flavonoid glycoside, a natural polyphenolic compound found in various plants, including rapeseed and tomato seeds.[1][2] Like many flavonoids, it is recognized for its antioxidant properties, which are crucial in mitigating oxidative stress—a key factor in the pathogenesis of numerous diseases.[3][4][5] Antioxidants function by neutralizing reactive oxygen species (ROS), thereby preventing cellular damage.[4][5] The evaluation of the antioxidant potential of compounds like Quercetin 3-O-sophoroside is a critical step in the development of new therapeutic agents and functional foods.

Data Summary: Antioxidant Activity of Quercetin 3-O-sophoroside and Related Compounds

The following tables summarize the available quantitative data on the antioxidant activity of Quercetin 3-O-sophoroside and its aglycone, quercetin, for comparative purposes.

CompoundAssayIC50 / ActivitySource
Quercetin 3-O-sophoroside ABTS Relative antioxidant capacity of 1.45 compared to Trolox[1]
Quercetin 3-O-sophoroside Lipid Peroxidation Inhibition IC50 = 9.2 μM[1]
Tomato Seed Extract (major component: Quercetin 3-O-sophoroside)DPPHIC10 = 284 µg/mL[2]
Tomato Seed Extract (major component: Quercetin 3-O-sophoroside)Nitric Oxide Radical ScavengingIC25 = 396 µg/L[2]
Tomato Seed Extract (major component: Quercetin 3-O-sophoroside)Superoxide Radical ScavengingIC25 = 3 µg/mL[2]
QuercetinDPPHIC50 = 4.60 ± 0.3 µM[6]
QuercetinDPPHIC50 = 19.17 µg/ml[7]
QuercetinDPPHIC50 = 15.899 µg/mL[8]
QuercetinABTSIC50 = 48.0 ± 4.4 µM[6]

DPPH Radical Scavenging Assay

Principle

The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of antioxidants.[9] DPPH is a stable free radical with a deep violet color, showing a maximum absorbance at approximately 517 nm.[10] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, 2,2-diphenyl-1-picrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the antioxidant capacity of the sample.

Experimental Protocol

Materials and Reagents:

  • Quercetin 3-O-sophoroside (or sample extract)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent, e.g., ethanol)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Stock Solution (0.1 mM):

    • Dissolve an appropriate amount of DPPH in methanol to achieve a concentration of 0.1 mM.

    • Store the solution in a dark bottle at 4°C, as DPPH is light-sensitive. It is recommended to prepare this solution fresh daily.[11]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of Quercetin 3-O-sophoroside in methanol.

    • Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.

    • Prepare a similar series of dilutions for the positive control (e.g., ascorbic acid).

  • Assay Procedure:

    • Pipette a specific volume of each sample dilution into separate wells of a 96-well plate or cuvettes.

    • Add an equal volume of the DPPH working solution to each well.[11]

    • Include a blank control containing only the solvent and the DPPH solution.

    • Mix the contents thoroughly.

  • Incubation:

    • Incubate the plate or cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes). The incubation time should be optimized based on the reaction kinetics.[11]

  • Absorbance Measurement:

    • Measure the absorbance of each solution at 517 nm using a microplate reader or spectrophotometer.[11]

Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

  • A_control is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the sample.

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations. A lower IC50 value indicates a higher antioxidant activity.[6]

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_sol Prepare Sample and Standard Dilutions Sample_sol->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS Radical Cation Decolorization Assay

Principle

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[12] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The radical cation has a characteristic blue-green color with maximum absorbance at 734 nm.[12] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as the decrease in absorbance, is proportional to the antioxidant's concentration and potency.

Experimental Protocol

Materials and Reagents:

  • Quercetin 3-O-sophoroside (or sample extract)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K2S2O8)

  • Methanol or Ethanol (for sample dilution)

  • Phosphate Buffered Saline (PBS) or water

  • Positive control (e.g., Trolox, Ascorbic acid, or Quercetin)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6][13]

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., methanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[6][13]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of Quercetin 3-O-sophoroside in a suitable solvent.

    • Perform serial dilutions of the stock solution to obtain a range of concentrations.

    • Prepare a similar series of dilutions for the positive control.

  • Assay Procedure:

    • Add a small volume of the sample or standard solution to a larger volume of the ABTS•+ working solution.

    • For a 96-well plate format, a typical ratio is 10 µL of the sample to 190 µL of the ABTS•+ working solution.

  • Incubation:

    • Incubate the mixture at room temperature for a specific time (e.g., 6-10 minutes).[14] The incubation time should be consistent across all samples.

  • Absorbance Measurement:

    • Measure the absorbance of the reaction mixture at 734 nm.[14]

Data Analysis:

The percentage of ABTS•+ scavenging activity is calculated using the following formula:

Where:

  • A_control is the absorbance of the ABTS•+ working solution without the sample.

  • A_sample is the absorbance of the ABTS•+ working solution with the sample.

The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentrations. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Workflow Diagram:

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Prepare ABTS•+ Stock (ABTS + K2S2O8) ABTS_working Dilute to Working Solution (Abs ~0.7 at 734 nm) ABTS_stock->ABTS_working Mix Mix Sample/Standard with ABTS•+ Solution ABTS_working->Mix Sample_sol Prepare Sample and Standard Dilutions Sample_sol->Mix Incubate Incubate at RT (e.g., 6-10 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition, IC50, or TEAC Measure->Calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Quercetin 3-O-sophoroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a ubiquitous plant flavonoid, is renowned for its potent antioxidant and anti-inflammatory properties. Its biological activities are often influenced by glycosylation, which alters its solubility, stability, and bioavailability. Quercetin 3-O-sophoroside is a specific glycoside of quercetin. The evaluation of its anti-inflammatory potential is crucial for the development of new therapeutic agents. These application notes provide a comprehensive guide to the in vitro assessment of the anti-inflammatory effects of quercetin 3-O-sophoroside, with detailed protocols for key assays and visualization of the underlying molecular pathways.

While specific quantitative data for quercetin 3-O-sophoroside is emerging, the data presented here is based on a closely related compound, quercetin 3,7-dirhamnoside (QDR), to provide a representative example of the anti-inflammatory efficacy of quercetin glycosides in a well-established cellular model of inflammation.[1]

Data Presentation: Anti-inflammatory Activity

The anti-inflammatory effects of quercetin glycosides are typically evaluated by their ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Inhibitory Effects of Quercetin 3,7-dirhamnoside on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages [1]

Inflammatory MediatorConcentration of QDR% Inhibition
Nitric Oxide (NO)20 µM~ 40%
40 µM~ 65%
80 µM~ 85%
TNF-α20 µM~ 30%
40 µM~ 55%
80 µM~ 70%
IL-620 µM~ 35%
40 µM~ 60%
80 µM~ 75%
IL-1β20 µM~ 25%
40 µM~ 50%
80 µM~ 65%

Data is representative of typical results for quercetin glycosides and is based on the published activity of quercetin 3,7-dirhamnoside.[1]

Experimental Protocols

A general workflow for assessing the anti-inflammatory activity of quercetin 3-O-sophoroside is depicted below.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_compound Prepare Quercetin 3-O-sophoroside Stock treatment Pre-treat cells with Compound, then stimulate with LPS (1 µg/mL) prep_compound->treatment prep_cells Culture RAW 264.7 Macrophages cell_viability MTT Assay for Cytotoxicity prep_cells->cell_viability cell_viability->treatment harvest Harvest Supernatant and Cell Lysates treatment->harvest griess Nitric Oxide (NO) Assay harvest->griess elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) harvest->elisa western Western Blot for Signaling Proteins harvest->western

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophages.

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of quercetin 3-O-sophoroside (e.g., 1, 5, 10, 20, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of quercetin 3-O-sophoroside for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

Pro-inflammatory Cytokine Quantification (ELISA)
  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat cells with quercetin 3-O-sophoroside for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any debris.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins
  • Seed RAW 264.7 cells in a 6-well plate at 2 x 10^6 cells/well and incubate overnight.

  • Pre-treat with quercetin 3-O-sophoroside for 1 hour before stimulating with 1 µg/mL LPS for a specified time (e.g., 30-60 minutes for phosphorylation events).

  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, ERK, p38, JNK, Akt) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

Quercetin and its glycosides exert their anti-inflammatory effects primarily by modulating the NF-κB and MAPK signaling pathways.[2][3] The PI3K/Akt pathway has also been implicated.[1]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Quercetin glycosides inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

G cluster_nuc Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation NFkB_nuc NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Compound Quercetin 3-O-sophoroside Compound->IKK inhibits Compound->NFkB inhibits translocation NFkB_nuc->Genes

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including ERK, p38, and JNK, are key players in transducing extracellular signals to cellular responses, including inflammation.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (MKKs) MAPKKK->MAPKK P ERK ERK MAPKK->ERK P JNK JNK MAPKK->JNK P p38 p38 MAPKK->p38 P AP1 AP-1 (c-Jun/c-Fos) ERK->AP1 JNK->AP1 p38->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Compound Quercetin 3-O-sophoroside Compound->MAPKK inhibits phosphorylation G LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR P Inflammation Inflammatory Response mTOR->Inflammation Compound Quercetin 3-O-sophoroside Compound->Akt inhibits phosphorylation

References

Application Notes and Protocols for Studying the Effects of Quercetin 3-O-Sophoroside in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercetin 3-O-sophoroside is a flavonoid glycoside, a naturally occurring compound found in various plants.[1][2][3] Like its aglycone parent, quercetin, this molecule is of significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1][2][3] These effects are largely attributed to its ability to scavenge free radicals and modulate key signaling pathways involved in inflammation and cellular stress responses, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6][7]

These application notes provide detailed protocols for a selection of fundamental cell-based assays to investigate the biological effects of quercetin 3-O-sophoroside. The described methods cover the assessment of cytotoxicity, anti-inflammatory potential, antioxidant activity, and the modulation of key signaling pathways.

Data Presentation: Quantitative Effects of Quercetin and its Glycosides

Due to the limited availability of specific quantitative data for quercetin 3-O-sophoroside, the following tables include data for quercetin and its closely related glycosides to provide a comparative reference for expected biological activity.

Table 1: Cytotoxicity of Quercetin and its Glycosides in Various Cell Lines

CompoundCell LineAssayIC50 Value
Quercetin-3-O-glucosideCaco-2 (Colon Carcinoma)MTT79 µg/mL[8]
Quercetin-3-O-glucosideHepG2 (Liver Carcinoma)MTT150 µg/mL[8]
Quercetin-3-O-glucosideHEK293 (Human Embryonic Kidney)MTT186 µg/mL[8]
QuercetinT47D (Breast Cancer)MTT~50 µM (for 48h)[9]
QuercetinYD10B (Oral Squamous Carcinoma)MTTSignificant viability reduction at 25 µM[10]
QuercetinYD38 (Oral Squamous Carcinoma)MTTSignificant viability reduction at 50 µM[10]
QuercetinHeLa (Cervical Cancer)MTT29.49 µg/mL[11]
Quercetin-3-O-rhamnosideHeLa (Cervical Cancer)MTT46.67 µg/mL[11]

Table 2: Anti-inflammatory Effects of Quercetin and its Derivatives

CompoundCell LineStimulantAssayEffect
Quercetin-Rutin BlendRAW 264.7LPSELISA~28.25% inhibition of TNF-α at 10 µM[12]
Quercetin-Rutin BlendRAW 264.7LPSELISA~32.25% inhibition of IL-6 at 10 µM[12]
QuercetinRAW 264.7Poly(I:C)Griess AssaySignificant inhibition of Nitric Oxide at 5-50 µM[4][13]
QuercetinRAW 264.7Poly(I:C)ELISASignificant inhibition of IL-6 and TNF-α at up to 50 µM[4][13]
QuercetinHuman NeutrophilsLPSELISAAbrogation of IL-6 secretion at 40 µM[14]

Table 3: Antioxidant Effects of Quercetin and its Glycosides

CompoundCell LineAssayEffect
Quercetin-Rutin BlendRAW 264.7DCFH-DA78.2% reduction of intracellular ROS at 0.3 µM[12]
Quercetin-3-O-glucuronideMRC-5 (Lung Fibroblast)DCFH-DAMarked decrease in LPS-induced ROS generation at 0.25 µM[3]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of quercetin 3-O-sophoroside on cell viability and to determine its cytotoxic concentration.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 8 x 10³ to 2 x 10⁴ cells/well, depending on the cell line's growth rate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Prepare a stock solution of quercetin 3-O-sophoroside in a suitable solvent, such as DMSO. Make serial dilutions in the cell culture medium to achieve the desired final concentrations (e.g., a range from 1 to 200 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of quercetin 3-O-sophoroside. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity if desired.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from a dose-response curve.

G MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis seed Seed Cells in 96-well Plate prepare Prepare Quercetin 3-O-Sophoroside Dilutions treat Treat Cells with Compound prepare->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability & IC50 read->analyze

MTT Assay Workflow Diagram
Anti-Inflammatory Assay: Measurement of Pro-inflammatory Cytokines

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cell lines like RAW 264.7.

Principle: A sandwich ELISA is used to capture and detect the cytokine of interest from the cell culture supernatant. The amount of cytokine is proportional to the intensity of the colorimetric signal.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of quercetin 3-O-sophoroside for 1-2 hours.

  • Inflammatory Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards to the wells.

    • Incubating and washing the plate.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubating and washing the plate.

    • Adding the substrate and stopping the reaction.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve.

G Cytokine Measurement Workflow cluster_cell_culture Cell Culture & Treatment cluster_elisa ELISA Procedure cluster_data Data Analysis seed_cells Seed RAW 264.7 Cells pretreat Pre-treat with Quercetin 3-O-Sophoroside seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate_cells Incubate for 24h stimulate->incubate_cells collect_supernatant Collect Supernatant incubate_cells->collect_supernatant run_elisa Perform ELISA for TNF-α and IL-6 collect_supernatant->run_elisa read_absorbance Read Absorbance run_elisa->read_absorbance calculate_concentration Calculate Cytokine Concentration read_absorbance->calculate_concentration

Cytokine Measurement Workflow
Antioxidant Assay: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay to measure intracellular ROS levels.

Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with quercetin 3-O-sophoroside for a desired period (e.g., 1-24 hours).

  • Induction of Oxidative Stress: If desired, induce oxidative stress with a known ROS inducer (e.g., H₂O₂ or LPS) for a short period (e.g., 30-60 minutes).

  • DCFH-DA Staining: Remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis: Normalize the fluorescence intensity to the cell number (if necessary) and express the results as a percentage of the control.

G Intracellular ROS Measurement Workflow cluster_prep Preparation & Treatment cluster_staining Staining Procedure cluster_readout Measurement & Analysis seed_ros Seed Cells in Black 96-well Plate treat_ros Treat with Quercetin 3-O-Sophoroside seed_ros->treat_ros induce_ros Induce Oxidative Stress (Optional) treat_ros->induce_ros stain_dcfhda Stain with DCFH-DA induce_ros->stain_dcfhda wash_cells Wash Cells with PBS stain_dcfhda->wash_cells read_fluorescence Read Fluorescence (Ex/Em: 485/535 nm) wash_cells->read_fluorescence analyze_ros Analyze ROS Levels read_fluorescence->analyze_ros

Intracellular ROS Measurement Workflow
Signaling Pathway Analysis: Western Blotting for NF-κB and MAPK Pathways

This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the NF-κB (p65) and MAPK (p38, ERK) signaling pathways by Western blotting.

Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By using antibodies specific to the phosphorylated forms of proteins, the activation state of signaling pathways can be assessed.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, pre-treat with quercetin 3-O-sophoroside for 1-2 hours, followed by stimulation with an appropriate agonist (e.g., LPS or TNF-α) for a short period (e.g., 15-60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-p65, phospho-p38, phospho-ERK, and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

G NF-κB and MAPK Signaling Pathways cluster_stimulus Stimulus cluster_pathways Signaling Cascades cluster_response Cellular Response LPS LPS / TNF-α TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (TAK1, MKKs) TLR4->MAPK_cascade IKK_complex IKK Complex TLR4->IKK_complex p38 p38 MAPK_cascade->p38 ERK ERK MAPK_cascade->ERK IkB IκB IKK_complex->IkB phosphorylates Transcription Gene Transcription p38->Transcription ERK->Transcription NFkB_p65 NF-κB (p65) NFkB_p65->Transcription translocates to nucleus IkB->NFkB_p65 releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Quercetin Quercetin 3-O-Sophoroside Quercetin->MAPK_cascade inhibits Quercetin->IKK_complex inhibits

NF-κB and MAPK Signaling Pathways

References

Application Notes and Protocols for In Vivo Studies of Quercetin 3-O-Sophoroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-O-sophoroside is a flavonoid glycoside found in various plants, including some species of Brassica and Hibiscus. Like its aglycone form, quercetin, it is being investigated for a range of potential therapeutic effects, including neuroprotective and anti-inflammatory properties. These application notes provide an overview of the available in vivo data for quercetin 3-O-sophoroside and present detailed protocols for its study in animal models. Due to the limited number of in vivo studies specifically focused on quercetin 3-O-sophoroside, this document also includes adapted protocols from studies on the more extensively researched quercetin aglycone and other quercetin glycosides. These adapted protocols can serve as a valuable starting point for designing in vivo experiments for quercetin 3-O-sophoroside, with the caveat that optimization will be necessary.

Data Presentation

Table 1: Summary of In Vivo Studies on Quercetin 3-O-Sophoroside
Animal ModelApplicationDosageRoute of AdministrationKey FindingsReference
In situ rat gut modelAbsorption and MetabolismNot specifiedJejunal and cecal introductionAbsorbed intact; undergoes methylation and sulfation. Microbial catabolism in the cecum produces derivatives of benzoic acid, phenylacetic acid, and phenyl propionic acid.
Scopolamine-induced amnesic miceNeuroprotection50, 100, 200 mg/kgOral gavageAmeliorated learning and memory impairment; blocked neuronal loss in the hippocampal CA1 region; modified the cholinergic system.
Table 2: Representative Pharmacokinetic Parameters of Quercetin and its Glycosides in Rats (Adapted for Context)
CompoundDose (mg/kg)RouteCmax (µg/mL)Tmax (min)AUC₀₋t (mg/L*min)Reference
Quercetin50Oral7.47 ± 2.6354.0 ± 25.12590.5 ± 987.9
Isoquercitrin50Oral0.35 ± 0.1127.0 ± 6.717.2 ± 7.3
Quercetin-3-O-β-D-glucuronide50Oral2.04 ± 0.85222.0 ± 119.2962.7 ± 602.3
Quercetin100Oral--1583.9 ± 583.3 (as Quercetin), 39529.2 ± 6108.2 (as Q3G)
Quercetin-3-O-β-glucuronide (Q3G)100Oral--1394.6 ± 868.1 (as Quercetin), 24625.1 ± 1563.8 (as Q3G)

Note: The pharmacokinetic data for quercetin 3-O-sophoroside is not yet available in the literature. The data in Table 2 is provided to give researchers a general understanding of how quercetin and its other glycosides behave in vivo. It is crucial to perform pharmacokinetic studies for quercetin 3-O-sophoroside to determine its specific profile.

Experimental Protocols

Protocol 1: Evaluation of Neuroprotective Effects in a Scopolamine-Induced Amnesia Mouse Model

This protocol is based on the study by Shen et al. (2021) on quercetin 3-O-sophoroside.

1. Animal Model:

  • Species: Male Kunming mice

  • Weight: 18-22 g

  • Acclimation: Acclimatize mice for at least one week before the experiment with free access to food and water.

2. Experimental Groups:

  • Control group: Vehicle (e.g., distilled water)

  • Scopolamine model group: Scopolamine (1 mg/kg, i.p.) + Vehicle

  • Positive control group: Scopolamine + Donepezil (3 mg/kg, p.o.)

  • Quercetin 3-O-sophoroside low-dose group: Scopolamine + Quercetin 3-O-sophoroside (50 mg/kg, p.o.)

  • Quercetin 3-O-sophoroside medium-dose group: Scopolamine + Quercetin 3-O-sophoroside (100 mg/kg, p.o.)

  • Quercetin 3-O-sophoroside high-dose group: Scopolamine + Quercetin 3-O-sophoroside (200 mg/kg, p.o.)

3. Administration:

  • Administer quercetin 3-O-sophoroside or vehicle orally for a specified period (e.g., 14 days).

  • 30 minutes after the final administration of quercetin 3-O-sophoroside, induce amnesia by intraperitoneal injection of scopolamine.

4. Behavioral Testing (Morris Water Maze):

  • Place navigation test: Conduct for 5 consecutive days. Gently place mice into the water facing the pool wall. Allow them to swim for 60 seconds to find the hidden platform. If they fail, guide them to the platform and allow them to stay for 15 seconds. Record the escape latency.

  • Spatial probe test: On the 6th day, remove the platform. Allow each mouse to swim freely for 60 seconds. Record the time spent in the target quadrant and the number of times they cross the platform's original location.

5. Biochemical and Histological Analysis:

  • After behavioral testing, euthanize the mice and collect brain tissue.

  • Cholinergic system markers: Measure the activity of acetylcholine (ACh) and acetylcholinesterase (AChE), and the expression of choline acetyltransferase (ChAT) in the hippocampus using appropriate assay kits and Western blotting.

  • Histology: Perform Nissl staining on hippocampal sections to assess neuronal loss.

Protocol 2: In Situ Rat Gut Absorption and Metabolism Study

This protocol is based on the study by Wang et al. (2020) on quercetin 3-O-sophoroside.

1. Animal Model:

  • Species: Male Fischer 344 rats

  • Weight: 200-250 g

  • Preparation: Fast rats overnight with free access to water. Anesthetize with an appropriate anesthetic.

2. Surgical Procedure:

  • Perform a laparotomy to expose the small intestine and cecum.

  • Jejunal absorption: Ligate a 10-15 cm segment of the jejunum. Introduce a solution of quercetin 3-O-sophoroside into the ligated segment.

  • Cecal metabolism: Ligate the cecum and introduce a solution of quercetin 3-O-sophoroside.

3. Sample Collection:

  • Plasma: Collect blood samples from the portal vein at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cecal contents: At the end of the experiment, collect the contents of the ligated cecum.

4. Sample Analysis:

  • Analyze plasma and cecal content samples for quercetin 3-O-sophoroside and its metabolites using LC-MS/MS. This will allow for the identification and quantification of the parent compound and its methylated, sulfated, and microbially catabolized forms.

Protocol 3: Evaluation of Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model (Adapted)

This is an adapted protocol from studies on quercetin aglycone, as specific data for quercetin 3-O-sophoroside is not available.

1. Animal Model:

  • Species: Male Wistar rats

  • Weight: 150-200 g

  • Acclimation: Acclimatize rats for one week with free access to food and water.

2. Experimental Groups:

  • Control group: Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan model group: Carrageenan + Vehicle

  • Positive control group: Carrageenan + Indomethacin (10 mg/kg, p.o.)

  • Quercetin 3-O-sophoroside group(s): Carrageenan + Quercetin 3-O-sophoroside (various doses, e.g., 25, 50, 100 mg/kg, p.o.)

3. Administration:

  • Administer quercetin 3-O-sophoroside or vehicle orally one hour before carrageenan injection.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

4. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group.

5. Biomarker Analysis:

  • At the end of the experiment, collect blood and paw tissue.

  • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators (e.g., PGE₂, NO) in serum and paw tissue homogenates using ELISA or other appropriate methods.

Signaling Pathway and Workflow Diagrams

G cluster_0 Experimental Workflow for Neuroprotection Study acclimation Animal Acclimation grouping Grouping and Dosing acclimation->grouping induction Scopolamine Induction grouping->induction behavior Behavioral Testing (Morris Water Maze) induction->behavior analysis Biochemical and Histological Analysis behavior->analysis

Caption: Workflow for in vivo neuroprotection studies.

G scopolamine Scopolamine m_receptor Muscarinic Acetylcholine Receptor Blockade scopolamine->m_receptor ach_decrease Decreased Acetylcholine (ACh) Signaling m_receptor->ach_decrease memory_impairment Learning and Memory Impairment ach_decrease->memory_impairment q3os Quercetin 3-O-Sophoroside ache_inhibition Inhibition of Acetylcholinesterase (AChE) q3os->ache_inhibition Inhibits chat_increase Increased Choline Acetyltransferase (ChAT) q3os->chat_increase Promotes ach_increase Increased Acetylcholine (ACh) Levels ache_inhibition->ach_increase chat_increase->ach_increase neuroprotection Neuroprotection and Improved Cognition ach_increase->neuroprotection

Caption: Proposed cholinergic signaling pathway modulation.

Application Notes & Protocols: Extraction and Purification of Quercetin 3-O-Sophoroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-O-sophoroside is a flavonoid glycoside found in various medicinal plants, including Poacynum hendersonii and Eriobotrya japonica. It exhibits a range of biological activities, making it a compound of interest for pharmaceutical and nutraceutical applications. The effective extraction and purification of quercetin 3-O-sophoroside are crucial for its further study and utilization. These application notes provide an overview of common techniques and detailed protocols for the isolation of high-purity quercetin 3-O-sophoroside from plant sources.

Extraction Methodologies: An Overview

The initial step in isolating quercetin 3-O-sophoroside involves its extraction from the plant matrix. The choice of extraction method can significantly impact the yield and purity of the final product. Common techniques include conventional solvent extraction methods like maceration and Soxhlet extraction, as well as modern, more efficient methods such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).

  • Soxhlet Extraction: A classical and exhaustive extraction method that uses a continuous flow of a heated solvent to extract compounds from a solid material. While effective, it can be time-consuming and may lead to the degradation of thermolabile compounds.[1][2]

  • Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls enhances solvent penetration and mass transfer, leading to higher extraction efficiency in a shorter time and at lower temperatures compared to conventional methods.[3][4][5]

  • Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the plant material, causing the plant cells to rupture and release their contents. This method is known for its high speed and efficiency.[6][7][8][9]

The selection of the extraction solvent is also a critical parameter. Due to the polar nature of flavonoid glycosides, polar solvents such as ethanol, methanol, and their aqueous solutions are typically used for their extraction.[3]

Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. A multi-step purification process is generally required to isolate quercetin 3-O-sophoroside with high purity. Common purification techniques include:

  • Macroporous Resin Column Chromatography: This technique is effective for the initial enrichment of flavonoids from the crude extract. The selection of the appropriate resin is crucial for achieving good separation. Resins like HPD-300 and AB-8 have been successfully used for the purification of flavonoids.[10][11][12]

  • Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is a widely used method for the fine purification of flavonoids. It separates compounds based on their molecular size and polarity.[13][14][15]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, preparative HPLC is often employed as a final polishing step.[16][17][18][19]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction and purification of quercetin and its glycosides.

Table 1: Comparison of Extraction Methods for Quercetin and Related Flavonoids

Plant MaterialExtraction MethodSolventTemperature (°C)TimeYieldReference
Poacynum hendersonii LeavesSupercritical CO2 Extraction70% Ethanol (pH 10)452 h5.28% (Total Flavonoids)[20]
Red Onion ScalesMicrowave-Assisted Extraction (MAE)Water:Ethanol (1:1)110117 s27.20 ± 1.55 mg/g[7]
Red Onion ScalesUltrasound-Assisted Glycerol Extraction---16.55 ± 0.81 mg/g[7]
Raphanus sativus LeavesUltrasound-Assisted Extraction (UAE)MethanolRoom Temp.10 min11.8%[3][5]
Raphanus sativus LeavesDigestionMethanol-24 h2.2%[3][5]
Raphanus sativus LeavesMacerationMethanol-24 h1.8%[3][5]
Red Kidney BeanMicrowave-Assisted Extraction (MAE)60% Acetone-1 min35.8 mg/g
Red Kidney BeanMaceration---32.75 mg/g
Red Kidney BeanSoxhlet Extraction---24.6 mg/g

Table 2: Purification of Quercetin 3-O-Sophoroside from Poacynum hendersonii Leaves

Purification StepInitial Purity (%)Final Purity (%)Recovery Yield (%)Reference
Macroporous Resin (HPD-300)2.1621.3482.1
Sephadex LH-20 Column Chromatography21.3493.5-

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of Flavonoids from Plant Material

This protocol is a general guideline and can be adapted for the extraction of quercetin 3-O-sophoroside from sources like Poacynum hendersonii leaves.

Materials and Equipment:

  • Dried and powdered plant material

  • Methanol or 70% Ethanol

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of the dried plant powder (e.g., 10 g) and place it into a beaker or flask.

  • Add the extraction solvent (e.g., 100 mL of 70% ethanol) to achieve a desired solid-to-liquid ratio.

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Sonicate the mixture for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

  • After sonication, filter the mixture through filter paper to separate the extract from the solid residue.

  • Repeat the extraction process with the residue to ensure complete extraction.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude flavonoid extract.

Protocol 2: Purification of Quercetin 3-O-Sophoroside using Macroporous Resin and Sephadex LH-20 Column Chromatography

This protocol is based on the successful purification of quercetin 3-O-sophoroside from Poacynum hendersonii.

Part A: Macroporous Resin Column Chromatography (Enrichment)

Materials and Equipment:

  • Crude flavonoid extract

  • Macroporous resin (e.g., HPD-300 or AB-8)

  • Glass chromatography column

  • Deionized water

  • Ethanol (various concentrations)

  • Peristaltic pump

  • Fraction collector

Procedure:

  • Resin Pre-treatment: Soak the macroporous resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol is detected.

  • Column Packing: Pack the pre-treated resin into a glass column to the desired bed volume.

  • Equilibration: Equilibrate the column by passing deionized water through it at a specific flow rate (e.g., 2 bed volumes per hour).

  • Sample Loading: Dissolve the crude extract in deionized water and load it onto the equilibrated column at a controlled flow rate.

  • Washing: Wash the column with deionized water to remove impurities such as sugars and salts.

  • Elution: Elute the adsorbed flavonoids with a stepwise or gradient of increasing ethanol concentrations (e.g., 10%, 30%, 50%, 70% ethanol). Collect the fractions using a fraction collector.

  • Analysis: Analyze the collected fractions for the presence of quercetin 3-O-sophoroside using a suitable analytical method (e.g., HPLC).

  • Pooling and Concentration: Pool the fractions containing the target compound and concentrate them using a rotary evaporator.

Part B: Sephadex LH-20 Column Chromatography (Fine Purification)

Materials and Equipment:

  • Enriched flavonoid fraction from Part A

  • Sephadex LH-20

  • Glass chromatography column

  • Methanol

  • Fraction collector

Procedure:

  • Gel Swelling: Swell the Sephadex LH-20 gel in methanol for several hours before packing.

  • Column Packing: Pack the swollen gel into a glass column.

  • Equilibration: Equilibrate the column by passing methanol through it.

  • Sample Loading: Dissolve the enriched flavonoid fraction in a small volume of methanol and carefully load it onto the top of the column.

  • Elution: Elute the column with methanol at a constant flow rate.

  • Fraction Collection: Collect the fractions and monitor them for the presence of quercetin 3-O-sophoroside.

  • Pooling and Crystallization: Pool the pure fractions containing quercetin 3-O-sophoroside and concentrate to induce crystallization or for further analysis.

Visualizations

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Plant Material (e.g., Poacynum hendersonii leaves) extraction Extraction (e.g., UAE, MAE, Soxhlet) plant_material->extraction Solvent (e.g., 70% Ethanol) crude_extract Crude Flavonoid Extract extraction->crude_extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin enriched_fraction Enriched Flavonoid Fraction macroporous_resin->enriched_fraction Elution with Ethanol Gradient sephadex_lh20 Sephadex LH-20 Chromatography enriched_fraction->sephadex_lh20 pure_compound Pure Quercetin 3-O-Sophoroside sephadex_lh20->pure_compound Elution with Methanol

Caption: Overall workflow for the extraction and purification of quercetin 3-O-sophoroside.

Purification_Schematic start Crude Extract step1 Macroporous Resin Column (e.g., HPD-300) start->step1 Loading impurities1 Sugars, Salts, etc. (Washed out with water) step1->impurities1 Washing step2 Sephadex LH-20 Column step1->step2 Elution (Ethanol Gradient) impurities2 Other Flavonoids & Impurities step2->impurities2 Separation end High-Purity Quercetin 3-O-Sophoroside step2->end Elution (Methanol)

Caption: Schematic of the two-step chromatographic purification process.

References

Application Notes and Protocols for Enzymatic Hydrolysis of Quercetin 3-O-Sophoroside for Aglycone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a prominent flavonoid found in numerous fruits and vegetables, is recognized for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. In its natural state, quercetin predominantly exists as glycosides, where sugar moieties are attached to the core aglycone structure. Quercetin 3-O-sophoroside is one such glycoside. For accurate quantification and to assess its biological activity, it is often necessary to hydrolyze the glycosidic bonds to yield the quercetin aglycone. Enzymatic hydrolysis offers a mild and specific alternative to harsh acid hydrolysis, which can lead to the degradation of the aglycone. This document provides detailed application notes and protocols for the enzymatic hydrolysis of quercetin 3-O-sophoroside and the subsequent analysis of the quercetin aglycone.

Principle of the Method

The enzymatic hydrolysis of quercetin 3-O-sophoroside involves the use of glycoside hydrolase enzymes, such as β-glucosidase or a multi-enzyme complex like snailase, to cleave the sophorose (a disaccharide of two glucose units) from the quercetin backbone. The resulting quercetin aglycone is then extracted and quantified, typically using High-Performance Liquid Chromatography (HPLC).

Recommended Enzymes

While β-glucosidase can be effective, studies have shown that multi-enzyme preparations like snailase often provide higher yields for the hydrolysis of various flavonoid glycosides.[1][2][3][4] Snailase contains a mixture of cellulases, pectinases, and glucosidases that can work synergistically to break down complex glycosidic linkages.

Experimental Protocols

I. Enzymatic Hydrolysis of Quercetin 3-O-Sophoroside

This protocol provides a general guideline. Optimal conditions may vary depending on the specific enzyme preparation and substrate concentration.

Materials:

  • Quercetin 3-O-sophoroside standard

  • Snailase (from Helix pomatia) or β-glucosidase (from almonds or Aspergillus niger)

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Thermomixer or water bath

  • Vortex mixer

  • Centrifuge

Protocol:

  • Substrate Preparation: Prepare a stock solution of quercetin 3-O-sophoroside in a suitable solvent (e.g., methanol or DMSO) and dilute it with the reaction buffer to the desired final concentration. Due to solubility limitations, a starting concentration in the low millimolar range is recommended.

  • Enzyme Preparation: Prepare a fresh solution of snailase or β-glucosidase in sodium acetate buffer (pH 5.0).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the quercetin 3-O-sophoroside solution with the enzyme solution. A typical starting enzyme-to-substrate ratio would be in the range of 1:10 to 1:100 (w/w).

    • Incubate the reaction mixture at the optimal temperature for the chosen enzyme (typically 37-50°C for snailase and β-glucosidase) for a specified duration (e.g., 1-24 hours). The reaction time should be optimized to ensure complete hydrolysis.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an equal volume of methanol.

    • To extract the quercetin aglycone, add an equal volume of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the phases.

    • Carefully collect the upper ethyl acetate layer containing the quercetin aglycone.

    • Repeat the extraction step to maximize recovery.

    • Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen.

  • Sample Preparation for HPLC: Reconstitute the dried extract in a known volume of the HPLC mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

II. HPLC Analysis of Quercetin Aglycone

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common choice. A validated isocratic method consists of a mobile phase of 1.5% acetic acid in a water/acetonitrile/methanol ratio of 55:40:5.[5][6][7][8]

  • Flow Rate: Typically 1.0 mL/min.[9]

  • Detection Wavelength: Quercetin shows maximum absorbance at around 370 nm. A detection wavelength of 368 nm is also effective.[5][6][7][8]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Quantification:

Create a calibration curve using a series of quercetin standards of known concentrations. The concentration of quercetin in the hydrolyzed sample can then be determined by comparing its peak area to the calibration curve.

Data Presentation

Table 1: Comparison of Recommended Enzymes for Quercetin Glycoside Hydrolysis

EnzymeSourceTypical pH OptimumTypical Temperature Optimum (°C)Notes
Snailase Helix pomatia4.5 - 5.537 - 50A crude mixture of enzymes, often shows higher efficacy for a broad range of glycosides.[1][2][3][4]
β-Glucosidase Almonds, Aspergillus niger4.5 - 5.040 - 60More specific for β-glucosidic linkages.

Table 2: Example Reaction Conditions for Enzymatic Hydrolysis of Quercetin Glycosides

ParameterSnailaseβ-Glucosidase
Substrate Concentration 0.1 - 1 mg/mL0.1 - 1 mg/mL
Enzyme Concentration 5 - 10 mg/mL10 - 50 U/mL
Buffer 0.1 M Sodium Acetate0.1 M Sodium Acetate
pH 5.05.0
Temperature (°C) 3750
Reaction Time (hours) 1 - 42 - 24
Expected Yield >90% (substrate dependent)Variable, often lower than snailase

Note: The above values are starting points and should be optimized for quercetin 3-O-sophoroside.

Table 3: HPLC Method Validation Parameters for Quercetin Aglycone Quantification

ParameterTypical ValueReference
Linearity Range (µg/mL) 0.14 - 245[5][6][7][8]
Correlation Coefficient (r²) > 0.999[9]
Limit of Detection (LOD) (µg/mL) 0.046[5][6][7]
Limit of Quantification (LOQ) (µg/mL) 0.14[5][6][7]
Accuracy (% Recovery) 88.6 - 110.7[5][6][7]
Precision (% RSD) < 2%[9]

Mandatory Visualization

Enzymatic_Hydrolysis_Workflow Substrate Quercetin 3-O-Sophoroside (in buffer) Reaction Incubation (pH 5.0, 37-50°C) Substrate->Reaction Enzyme Snailase / β-Glucosidase (in buffer) Enzyme->Reaction Termination Stop Reaction (add Methanol) Reaction->Termination Extraction Liquid-Liquid Extraction (Ethyl Acetate) Termination->Extraction Evaporation Evaporation (under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution (in Mobile Phase) Evaporation->Reconstitution Analysis HPLC Analysis (C18, UV 370 nm) Reconstitution->Analysis Aglycone Quercetin Aglycone Analysis->Aglycone

Caption: Workflow for the enzymatic hydrolysis of quercetin 3-O-sophoroside and subsequent aglycone analysis.

HPLC_Analysis_Logic Sample Hydrolyzed Sample HPLC HPLC System Sample->HPLC Standard Quercetin Standard Standard->HPLC Chromatogram_Sample Sample Peak Area HPLC->Chromatogram_Sample Chromatogram_Standard Standard Peak Areas HPLC->Chromatogram_Standard Quantification Quantification of Quercetin Aglycone Chromatogram_Sample->Quantification Calibration Calibration Curve (Peak Area vs. Concentration) Chromatogram_Standard->Calibration Calibration->Quantification

Caption: Logical relationship for the quantification of quercetin aglycone using HPLC.

References

Application Notes and Protocols for the Use of Quercetin 3-O-Sophoroside as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of quercetin 3-O-sophoroside as a standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC). Additionally, we present its physicochemical properties and insights into its biological relevance.

Physicochemical Properties of Quercetin 3-O-Sophoroside

Quercetin 3-O-sophoroside is a glycosidic form of the flavonoid quercetin.[1][2][3] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 18609-17-1[1][2]
Molecular Formula C27H30O17[1][2][4]
Molecular Weight 626.52 g/mol [1][4]
Appearance Yellow Powder
Solubility Slightly soluble in water.
Storage Store at 10°C - 25°C in a well-closed container.[1]

Chromatographic Analysis of Quercetin 3-O-Sophoroside

Quercetin 3-O-sophoroside can be effectively identified and quantified using various chromatographic methods. Below are recommended starting conditions for HPLC, UPLC, and HPTLC. Researchers may need to optimize these methods for their specific matrix and instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of flavonoid glycosides.

Table 2: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water
Gradient Optimized based on sample complexity (e.g., start with a low percentage of acetonitrile and gradually increase)
Flow Rate 1.0 mL/min
Detection UV-Vis at 360 nm
Injection Volume 10-20 µL
Column Temperature 30°C
Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers higher resolution and faster analysis times compared to conventional HPLC.

Table 3: UPLC-MS/MS Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Start with 5-10% B, ramp to 95% B over a few minutes, hold, and return to initial conditions
Flow Rate 0.3-0.5 mL/min
Detection MS/MS in negative ion mode (MRM)
Injection Volume 1-5 µL
Column Temperature 40°C
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the simultaneous analysis of multiple samples.

Table 4: HPTLC Method Parameters

ParameterRecommended Conditions
Stationary Phase HPTLC plates pre-coated with silica gel 60 F254
Mobile Phase Ethyl acetate: Formic acid: Glacial acetic acid: Water (100:11:11:26, v/v/v/v)
Application Apply as bands using an automated applicator
Development In a saturated twin-trough chamber
Detection Densitometric scanning at 366 nm

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of quercetin 3-O-sophoroside standard and dissolve it in 10 mL of methanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve the desired concentrations for creating a calibration curve.

Sample Preparation (for Plant Extracts)
  • Extraction: Extract the plant material with a suitable solvent, such as 70% ethanol, using techniques like sonication or reflux.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to remove interfering compounds.

  • Filtration: Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC or UPLC system, or before application to an HPTLC plate.

Biological Activity and Signaling Pathways

Quercetin 3-O-sophoroside exhibits significant antioxidant properties.[3] Its biological effects are largely attributed to its aglycone, quercetin, which is released upon hydrolysis of the glycosidic bond. Quercetin is a well-studied flavonoid known to modulate various signaling pathways involved in inflammation and oxidative stress.

Antioxidant and Anti-inflammatory Signaling of Quercetin

Quercetin has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] These pathways are crucial in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][7] Furthermore, quercetin can activate the Nrf2 antioxidant response pathway, leading to the expression of antioxidant enzymes.[8]

Quercetin_Signaling cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway Q3S Quercetin 3-O-sophoroside Hydrolysis Hydrolysis (in vivo) Q3S->Hydrolysis Quercetin Quercetin ROS Reactive Oxygen Species (ROS) Quercetin->ROS Scavenges IKK IKK Quercetin->IKK Inhibits Nrf2_nucleus Nrf2 (active) Quercetin->Nrf2_nucleus Promotes Hydrolysis->Quercetin InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->IKK Keap1 Keap1 ROS->Keap1 Oxidizes IkB IκBα IKK->IkB P NFkB NF-κB NFkB_nucleus NF-κB (active) NFkB->NFkB_nucleus Translocation ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nucleus->ProInflammatory Induces Nrf2 Nrf2 Nrf2->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE AntioxidantEnzymes Antioxidant Enzyme Expression (HO-1, GCL) ARE->AntioxidantEnzymes Induces experimental_workflow start Start sample_prep Sample Preparation (Extraction, Purification) start->sample_prep std_prep Standard Preparation (Stock and Working Solutions) start->std_prep chromatography Chromatographic Separation (HPLC, UPLC, or HPTLC) sample_prep->chromatography std_prep->chromatography detection Detection (UV-Vis or MS/MS) chromatography->detection data_analysis Data Analysis (Peak Identification, Integration) detection->data_analysis quantification Quantification (Calibration Curve) data_analysis->quantification report Report Results quantification->report

References

Application Notes and Protocols: Neuroprotective Effects of Quercetin and its Glycosides in In Vitro Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the neuroprotective effects of quercetin 3-O-sophoroside in vitro is limited in publicly available scientific literature. The following application notes and protocols are primarily based on extensive research conducted on its aglycone, quercetin . The methodologies and potential mechanisms of action are expected to have considerable overlap, but direct empirical validation for quercetin 3-O-sophoroside is required.

Introduction

Quercetin, a ubiquitous flavonoid found in many fruits and vegetables, has garnered significant attention for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] In vitro studies using various neuronal cell models have demonstrated quercetin's ability to mitigate cellular damage induced by oxidative stress, neurotoxins, and inflammatory insults.[4][5][6][7] These protective effects are attributed to its capacity to scavenge free radicals, modulate signaling pathways involved in apoptosis and inflammation, and enhance endogenous antioxidant defenses.[3][4][7] While quercetin glycosides, such as quercetin 3-O-sophoroside, are common forms in nature, their in vitro neuroprotective efficacy is generally considered to be less potent than the aglycone form, quercetin, which is more readily able to interact with cellular components.[8]

This document provides a summary of the neuroprotective effects of quercetin in various in vitro models, detailed experimental protocols for assessing these effects, and visual representations of the key signaling pathways involved.

Data Presentation: Quantitative Summary of Quercetin's Neuroprotective Effects

The following tables summarize the quantitative data from in vitro studies on the neuroprotective effects of quercetin.

Table 1: Effect of Quercetin on Neuronal Cell Viability

Cell LineStressorQuercetin Concentration (µM)Outcome MeasureResult (% of Control or as stated)
PC-12Hydrogen Peroxide (H₂O₂)62.5 - 500MTT AssayIncreased cell viability to 48.12% - 79.11% compared to H₂O₂ alone[6]
PC-12MPP⁺100MTT AssaySignificantly increased cell viability[9][10]
PC-12Amyloid β-peptideNot specifiedNot specifiedSignificantly protected against cell death[5]
SH-SY5YMPP⁺0.1 - 1 µg/mlCalcein & MTT AssayProtected against MPP⁺-induced damage[11]
P19-derived neuronsSerum deprivation0.001XTT AssayIncreased cell survival to 88.29%[12]

Table 2: Effect of Quercetin on Oxidative Stress Markers

Cell LineStressorQuercetin Concentration (µM)Outcome MeasureResult
PC-12H₂O₂Not specifiedIntracellular ROSSignificantly alleviated[6]
PC-12H₂O₂Not specifiedMDA ProductionSignificantly reduced[6]
SH-SY5YH₂O₂2.5 - 10ROS ProductionSignificantly reduced[13]

Table 3: Effect of Quercetin on Apoptosis

Cell LineStressorQuercetin Concentration (µM)Outcome MeasureResult
PC-12MPP⁺100Annexin V/PI StainingDecreased MPP⁺-induced apoptosis[9][10]
PC-12H₂O₂Not specifiedBcl-2/Bax RatioIncreased Bcl-2, decreased Bax expression[6]
PC-12H₂O₂Not specifiedCleaved Caspase-3Reduced expression[6]
SH-SY5YH₂O₂Not specifiedActive Caspase-3Reduced expression[13]

Table 4: Effect of Quercetin on Inflammatory Responses in Microglia

Cell LineStressorQuercetin Concentration (µM)Outcome MeasureResult
BV-2LPS30 - 60Pro-inflammatory Cytokine mRNA (IL-1β, IL-6, TNF-α)Significantly inhibited[14]
BV-2LPSNot specifiedNO ProductionInhibited[15]
BV-2LPSNot specifiedHO-1 Protein ExpressionStimulated[15]
Primary MicrogliaLPS30 - 60Cell ProliferationAttenuated[14]

Experimental Protocols

Cell Culture and Treatment
  • Neuronal Cell Lines: PC-12 (rat pheochromocytoma) and SH-SY5Y (human neuroblastoma) cells are commonly used.

  • Culture Conditions: Cells are typically maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Quercetin Preparation: Quercetin is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.

  • Treatment Paradigm: Cells are often pre-treated with quercetin for a specific duration (e.g., 2-24 hours) before the addition of the stressor (e.g., H₂O₂, MPP⁺, Amyloid-β).

Cell Viability Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[6]

  • Pre-treat cells with various concentrations of quercetin for the desired time.

  • Introduce the neurotoxic agent and incubate for the specified period.

  • Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Measurement of Intracellular Reactive Oxygen Species (ROS)

DCFH-DA (2',7'-dichlorofluorescin diacetate) Assay

  • Culture and treat cells in a 96-well plate as described above.

  • After treatment, wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.

Apoptosis Assay

Annexin V-FITC/Propidium Iodide (PI) Staining

  • Culture and treat cells in 6-well plates.

  • After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

Western Blot Analysis for Protein Expression
  • Culture and treat cells in 6-well plates or larger culture dishes.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, PC-12) seeding Cell Seeding (e.g., 96-well plate) cell_culture->seeding pretreatment Pre-treatment with Quercetin 3-O-sophoroside seeding->pretreatment stressor Induction of Neurotoxicity (e.g., H2O2, MPP+) pretreatment->stressor viability Cell Viability (MTT Assay) stressor->viability oxidative_stress Oxidative Stress (ROS Measurement) stressor->oxidative_stress apoptosis Apoptosis (Annexin V/PI) stressor->apoptosis inflammation Inflammation (Cytokine Analysis) stressor->inflammation data_collection Data Collection viability->data_collection oxidative_stress->data_collection apoptosis->data_collection inflammation->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis

Caption: General experimental workflow for in vitro neuroprotection assays.

quercetin_neuroprotection_pathway cluster_stress Cellular Stressors cluster_quercetin Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes oxidative_stress Oxidative Stress (e.g., H2O2) ros ROS Production oxidative_stress->ros inflammation Neuroinflammation (Microglial Activation) oxidative_stress->inflammation neurotoxins Neurotoxins (e.g., MPP+) neurotoxins->ros neurotoxins->inflammation quercetin Quercetin quercetin->ros Inhibits apoptosis Apoptosis quercetin->apoptosis Inhibits nrf2 Nrf2-ARE Pathway quercetin->nrf2 Activates quercetin->inflammation Inhibits mitochondria Mitochondrial Dysfunction ros->mitochondria mitochondria->apoptosis cell_death Neuronal Cell Death apoptosis->cell_death apoptosis->cell_death cell_survival Neuronal Survival nrf2->cell_survival Promotes inflammation->cell_death cell_survival->cell_death Prevents

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Quercetin 3-O-Sophoroside Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of quercetin 3-O-sophoroside from plant materials.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of quercetin 3-O-sophoroside.

Question: Why is my extraction yield of quercetin 3-O-sophoroside lower than expected?

Answer: Several factors can contribute to low extraction yields. Consider the following:

  • Solvent Selection: The polarity of the extraction solvent is crucial. Quercetin glycosides are more polar than their aglycone form. Ethanol or methanol solutions are generally effective. For instance, 70-75% ethanol is often a good starting point.[1][2][3] Pure ethanol or solvents with very low polarity may be less efficient.

  • Extraction Method: Conventional methods like maceration or Soxhlet extraction can be time-consuming and may lead to lower yields compared to modern techniques.[4][5] Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly improve efficiency by enhancing solvent penetration and cell wall disruption.

  • Temperature: While moderate heat can increase solubility and extraction rates, excessive temperatures can lead to the degradation of flavonoid glycosides. It is important to find the optimal temperature that maximizes extraction without causing degradation.

  • Plant Material: The concentration of quercetin 3-O-sophoroside can vary significantly between different plant species and even different parts of the same plant. Ensure you are using a plant source known to be rich in this specific compound, such as the leaves of Poacynum hendersonii or the petals of Crocus sativus.[6][7] The age of the plant and harvesting time can also impact the concentration of secondary metabolites.

  • Particle Size: Grinding the plant material to a fine powder increases the surface area for solvent interaction, which can improve extraction efficiency.

Question: I am observing degradation of my target compound during the extraction process. How can I prevent this?

Answer: Flavonoids, including quercetin 3-O-sophoroside, can be sensitive to heat, light, and pH. To minimize degradation:

  • Temperature Control: Avoid prolonged exposure to high temperatures. If using heat-assisted extraction methods, optimize the temperature and duration. For example, a study on Poacynum hendersonii used an extraction temperature of 60°C.[1]

  • Light Protection: Conduct the extraction and subsequent processing steps in a dark environment or using amber-colored glassware to prevent photodegradation.

  • pH Management: The stability of flavonoids is pH-dependent. While slightly acidic conditions can be beneficial for extraction, strongly acidic or alkaline conditions can cause hydrolysis of the glycosidic bond, converting quercetin 3-O-sophoroside into its aglycone, quercetin.

  • Use of Antioxidants: In some cases, adding antioxidants to the extraction solvent can help prevent the oxidative degradation of the target compound.

Question: My purified fraction contains significant impurities. What purification strategies are recommended for quercetin 3-O-sophoroside?

Answer: A multi-step purification approach is often necessary to achieve high purity.

  • Macroporous Resin Chromatography: This is a highly effective technique for the initial purification and enrichment of flavonoids from crude extracts. Resins with a large surface area, such as HPD-300, have been shown to have good adsorption performance for quercetin 3-O-sophoroside.[6] The selection of the appropriate resin and elution solvents is critical.

  • Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is an excellent secondary step for fine purification. It separates compounds based on their molecular size and is effective in removing smaller impurities.[6]

  • High-Speed Counter-Current Chromatography (HSCCC): This technique can be used for the one-step separation and purification of multiple flavonoids from a crude sample.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common plant sources for quercetin 3-O-sophoroside?

A1: Quercetin 3-O-sophoroside has been identified in several plants, with notable concentrations found in the leaves of Poacynum hendersonii and the floral bio-residues (tepals) of Crocus sativus.[6][7] It is also present in wrinkled rose petals (Rosa rugosa).[3]

Q2: Which extraction solvents are most effective for quercetin 3-O-sophoroside?

A2: Due to its polar nature as a glycoside, polar solvents are most effective. Aqueous ethanol (typically around 70-75%) and methanol are commonly used.[1][2] The optimal solvent and concentration should be determined experimentally for each plant matrix.

Q3: Can I use a single-step purification method to isolate quercetin 3-O-sophoroside?

A3: While techniques like HSCCC can achieve separation in a single step, for achieving very high purity (e.g., >95%), a combination of methods is generally more effective.[1] A common and successful strategy involves initial enrichment with macroporous resins followed by polishing with Sephadex LH-20 chromatography.[6]

Q4: How can I confirm the identity and purity of my extracted quercetin 3-O-sophoroside?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for both quantification and purity assessment.[1][6] The identity of the compound should be confirmed by comparing its retention time and UV spectrum with a certified reference standard. For structural confirmation, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used.[1]

Data Presentation

Table 1: Comparison of Extraction Methods for Quercetin and its Glycosides

Extraction MethodPlant SourceTarget CompoundKey ParametersYieldReference
Soxhlet ExtractionPistacia eurycarpaQuercetinEthanol, 5 hours84.037 mg/g[4][5]
Ultrasound-Assisted Extraction (UAE)Pistacia eurycarpaQuercetinEthanol58.827 mg/g[4]
Maceration & StirringCapparis spinosaQuercetin80% Ethanol8.754 g/100g [8]
Ultrasound-Assisted Extraction (UAE)Crocus sativus tepalsTotal Flavonoids50:50% v/v ethanol/water93.43 ± 4.67 mg/g[9]

Table 2: Purification of Quercetin 3-O-Sophoroside (QOS) from Poacynum hendersonii Leaves

Purification StepInitial Purity of QOSFinal Purity of QOSRecovery Yield of QOSReference
Macroporous Resin (HPD-300)2.16%21.34%82.1%[6]
Sephadex LH-20 Chromatography21.34%93.5%-[6]

Experimental Protocols

Protocol 1: Extraction and Purification of Quercetin 3-O-Sophoroside from Poacynum hendersonii Leaves

This protocol is adapted from Li et al. (2017).[6]

1. Extraction:

  • Plant Material Preparation: Dry the leaves of Poacynum hendersonii at 60°C and grind them into a fine powder.

  • Solvent Extraction:

    • Mix the powdered leaves with 75% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Heat the mixture at 60°C for 3 hours with constant stirring.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process on the residue two more times.

    • Combine the supernatants and concentrate under reduced pressure to obtain the crude extract.

2. Purification using Macroporous Resin:

  • Resin Preparation: Pre-treat HPD-300 macroporous resin by soaking in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.

  • Loading: Dissolve the crude extract in deionized water and load it onto the prepared HPD-300 column.

  • Washing: Wash the column with deionized water to remove impurities.

  • Elution: Elute the adsorbed flavonoids with 70% ethanol.

  • Concentration: Collect the eluate and concentrate it under reduced pressure to obtain the enriched flavonoid fraction.

3. Purification using Sephadex LH-20:

  • Column Preparation: Swell Sephadex LH-20 gel in methanol and pack it into a column.

  • Loading: Dissolve the enriched flavonoid fraction in a small amount of methanol and load it onto the Sephadex LH-20 column.

  • Elution: Elute the column with methanol.

  • Fraction Collection: Collect fractions and monitor them using HPLC.

  • Final Product: Combine the fractions containing high-purity quercetin 3-O-sophoroside and evaporate the solvent to obtain the final product.

Protocol 2: HPLC Analysis of Quercetin 3-O-Sophoroside

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and 0.4% phosphoric acid in water (B) is often used. The specific gradient will depend on the sample matrix and column.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 360 nm.[3]

  • Standard Preparation: Prepare a series of standard solutions of quercetin 3-O-sophoroside of known concentrations to generate a calibration curve.

  • Sample Preparation: Dissolve the extracted and purified samples in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Identify the peak corresponding to quercetin 3-O-sophoroside by comparing the retention time with the standard. Quantify the amount based on the peak area and the calibration curve.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material Plant Material (e.g., Poacynum hendersonii leaves) Grinding Grinding to Powder Plant_Material->Grinding Solvent_Extraction Solvent Extraction (75% Ethanol, 60°C) Grinding->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography (HPD-300) Crude_Extract->Macroporous_Resin Enriched_Fraction Enriched Flavonoid Fraction Macroporous_Resin->Enriched_Fraction Sephadex_LH20 Sephadex LH-20 Chromatography Enriched_Fraction->Sephadex_LH20 Pure_Compound Pure Quercetin 3-O-Sophoroside Sephadex_LH20->Pure_Compound HPLC HPLC Analysis Pure_Compound->HPLC MS_NMR MS/NMR for Structural Confirmation HPLC->MS_NMR Flavonoid_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid_core Flavonoid Core Biosynthesis cluster_glycosylation Glycosylation Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin (a Flavanone) Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin (Taxifolin) Dihydrokaempferol->Dihydroquercetin F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Quercetin_3_O_Sophoroside Quercetin 3-O-Sophoroside Quercetin->Quercetin_3_O_Sophoroside UGT Quercetin->Quercetin_3_O_Sophoroside PAL PAL C4H C4H 4 4 CL CL CHS CHS CHI CHI F3H F3H F3_prime_H F3'H FLS FLS UGT UGT

References

Technical Support Center: Troubleshooting Quercetin 3-O-Sophoroside Analysis in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of quercetin 3-O-sophoroside, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is quercetin 3-O-sophoroside and why is its analysis important?

Quercetin 3-O-sophoroside is a flavonoid glycoside, a natural compound found in various plants. It consists of the flavonoid quercetin linked to a sophorose sugar molecule. Like many flavonoids, it is studied for its potential antioxidant and other biological activities. Accurate and reliable HPLC analysis is crucial for its quantification in plant extracts, herbal medicines, and other matrices to ensure quality control and for research into its pharmacokinetic and pharmacodynamic properties.

Q2: What are the typical causes of peak tailing for quercetin 3-O-sophoroside in reversed-phase HPLC?

Peak tailing for quercetin 3-O-sophoroside in reversed-phase HPLC is often a multifactorial issue. The primary causes include:

  • Secondary Interactions: The polar hydroxyl groups on both the quercetin and sophoroside moieties can engage in undesirable secondary interactions with active sites on the stationary phase, most notably residual silanol groups. These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.[1][2]

  • Mobile Phase pH: The pH of the mobile phase influences the ionization state of the phenolic hydroxyl groups of quercetin. With a predicted pKa of around 6.17, if the mobile phase pH is close to this value, a mixture of ionized and non-ionized forms of the analyte will exist, leading to poor peak shape.[3]

  • Metal Chelation: Flavonoids, including quercetin, are known to chelate with metal ions. If there are trace metal contaminants in the sample, mobile phase, or HPLC system (e.g., from stainless steel components), the formation of metal-analyte complexes can result in peak distortion and tailing.[2]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak tailing.[4]

  • Extra-column Effects: Issues with the HPLC system itself, such as excessive tubing length or dead volumes in connections, can contribute to peak broadening and tailing.

Q3: How does the sophoroside moiety affect the chromatography of quercetin?

The large and polar sophoroside (a disaccharide) group significantly increases the overall polarity of the quercetin molecule. In reversed-phase HPLC, this leads to earlier elution compared to its aglycone, quercetin. The numerous hydroxyl groups on the sugar moiety also increase the potential for secondary interactions with the stationary phase, which can exacerbate peak tailing if not properly controlled. The glycosylation at the 3-position can offer some photostability compared to the aglycone.[5]

Troubleshooting Guide for Quercetin 3-O-Sophoroside Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Problem: Asymmetrical peak shape (tailing) observed for quercetin 3-O-sophoroside.

Step 1: Evaluate and Optimize Mobile Phase Conditions

  • pH Adjustment: The most critical parameter to control is the mobile phase pH. To minimize secondary interactions with silanol groups, it is recommended to operate at a low pH.

    • Recommendation: Acidify the mobile phase to a pH of 2.5-3.0 using additives like formic acid, acetic acid, or trifluoroacetic acid (TFA). At this pH, the ionization of silanol groups is suppressed, reducing their ability to interact with the polar analyte.[1][4] An acidic mobile phase also ensures that the phenolic hydroxyl groups of quercetin are in a single, protonated state.

  • Mobile Phase Additives:

    • Organic Modifiers: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. Acetonitrile often provides better peak shapes for flavonoids than methanol.

    • Buffers: Using a buffer (e.g., ammonium formate or ammonium acetate at 10-25 mM) can help maintain a stable pH throughout the analysis, leading to more reproducible peak shapes.[4]

Step 2: Assess and Select the Appropriate HPLC Column

  • Column Chemistry: The type of stationary phase is crucial for good peak shape.

    • Recommendation: Use a modern, high-purity, Type B silica column with low silanol activity. These columns are designed to minimize secondary interactions. End-capped columns are also highly recommended as the end-capping process further deactivates residual silanol groups.[1]

  • Column Condition: A deteriorating column can be a source of peak tailing.

    • Troubleshooting:

      • Flush the column with a strong solvent to remove any strongly retained contaminants.

      • If the problem persists, consider replacing the column with a new one of the same type.

      • Check for the formation of a void at the column inlet, which can cause peak distortion.[1]

Step 3: Investigate Potential Metal Chelation Effects

  • Symptom: Peak tailing that is inconsistent or worsens over time may indicate metal contamination.

  • Troubleshooting:

    • Use a chelating agent: Adding a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the sample or mobile phase can help to sequester metal ions and improve peak shape.

    • Inert System: If metal chelation is a persistent issue, consider using an HPLC system with bio-inert components (e.g., PEEK tubing and fittings) to minimize contact with metal surfaces.

Step 4: Review Sample Preparation and Injection Parameters

  • Sample Solvent: The solvent in which the sample is dissolved can impact peak shape.

    • Recommendation: Ideally, dissolve the sample in the initial mobile phase composition. If a stronger solvent is used, inject a smaller volume to minimize solvent mismatch effects.

  • Sample Concentration: As mentioned, column overload can cause tailing.

    • Troubleshooting: Dilute the sample and re-inject. If the peak shape improves, the original sample was likely too concentrated.[4]

Experimental Protocols

Below is a representative HPLC method for the analysis of flavonoid glycosides, which can be adapted and optimized for quercetin 3-O-sophoroside.

Recommended Starting HPLC Method for Quercetin 3-O-Sophoroside:

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm particle size (Type B, end-capped)
Mobile Phase A Water with 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-40% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis at 254 nm and 350 nm
Injection Volume 10 µL
Sample Diluent Initial mobile phase composition (e.g., 90:10 Mobile Phase A:B)

Sample Preparation Protocol (for Plant Extracts):

  • Weigh approximately 1 gram of the dried, powdered plant material.

  • Extract with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the initial mobile phase to an appropriate concentration.

Visualizations

.dot

G cluster_0 Ideal Chromatography cluster_1 Peak Tailing Mechanism cluster_2 Troubleshooting Workflow a Analyte approaches stationary phase b Uniform interaction (Hydrophobic) a->b c Symmetrical Peak b->c d Analyte with polar groups (Quercetin 3-O-sophoroside) e Mixed Interactions: - Hydrophobic (primary) - Silanol (secondary) d->e f Asymmetrical (Tailing) Peak e->f g Observe Peak Tailing h Step 1: Optimize Mobile Phase - Lower pH (2.5-3.0) - Add buffer g->h i Step 2: Evaluate Column - Use Type B, end-capped - Check for degradation h->i j Step 3: Address Metal Chelation - Add EDTA - Use inert system i->j k Step 4: Check Sample & Injection - Match sample solvent - Dilute sample j->k l Symmetrical Peak Achieved k->l

Caption: Troubleshooting workflow for peak tailing.

.dot

G cluster_0 Analyte-Stationary Phase Interaction cluster_1 Mobile Phase Intervention Analyte Quercetin 3-O-Sophoroside StationaryPhase C18 Stationary Phase Analyte->StationaryPhase Primary Hydrophobic Interaction Silanol Residual Silanol Group (Si-OH) Analyte->Silanol Secondary Polar Interaction (Causes Tailing) Protonated_Silanol Protonated Silanol (Si-OH2+) Low_pH Low pH Mobile Phase (H+) Low_pH->Silanol Suppresses Ionization

Caption: Analyte-stationary phase interactions.

References

Technical Support Center: Improving the Solubility of Quercetin 3-O-Sophoroside for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing Quercetin 3-O-Sophoroside for use in bioassays.

Troubleshooting Guide

Researchers may encounter several challenges when preparing Quercetin 3-O-Sophoroside solutions for in vitro and in vivo experiments. This guide addresses common issues with solubility and stability.

Issue 1: Quercetin 3-O-Sophoroside Fails to Dissolve in Aqueous Buffers.

  • Cause: Quercetin 3-O-Sophoroside has low solubility in aqueous solutions. The glycosidic moiety enhances water solubility compared to its aglycone (Quercetin), but it can still be challenging to achieve desired concentrations for bioassays.

  • Solution:

    • Use of Organic Co-solvents: Prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous bioassay medium.

    • pH Adjustment: The solubility of flavonoids like quercetin and its glycosides can be pH-dependent. Increasing the pH of the solution can enhance the solubility of quercetin.[1] However, be mindful that high pH can also lead to the degradation of the compound.[2]

Issue 2: Precipitation Occurs Upon Dilution of the Stock Solution into Cell Culture Media.

  • Cause: The final concentration of the organic solvent in the cell culture medium may be too low to maintain the solubility of Quercetin 3-O-Sophoroside, leading to its precipitation.

  • Solution:

    • Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is sufficient to maintain solubility but remains non-toxic to the cells. Typically, a final DMSO concentration of less than 0.5% is recommended for most cell lines.[3]

    • Serial Dilutions: Perform serial dilutions of the stock solution in the cell culture medium to gradually decrease the solvent concentration.

    • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help in keeping it dissolved.

Issue 3: Inconsistent Results in Bioassays.

  • Cause: This could be due to the degradation of Quercetin 3-O-Sophoroside in the stock solution or in the bioassay medium. Flavonoids can be sensitive to light, temperature, and pH.

  • Solution:

    • Proper Storage of Stock Solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or wrapping the tubes in aluminum foil.

    • Freshly Prepare Working Solutions: Prepare working solutions fresh for each experiment from a frozen stock.

    • Stability in Media: Be aware that flavonoids can degrade in cell culture media over time. It is advisable to perform time-course experiments to determine the stability of Quercetin 3-O-Sophoroside under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of Quercetin 3-O-Sophoroside?

A1: Based on available data, Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are effective solvents for preparing high-concentration stock solutions of Quercetin 3-O-Sophoroside.[4] Methanol can also be used. For cell-based assays, DMSO is a common choice due to its miscibility with water and cell culture media, and its relatively low toxicity at low concentrations.

Q2: What is the recommended concentration for a stock solution?

A2: A stock solution of 10 mg/mL in DMSO is a common starting point.[4] This allows for significant dilution to achieve a range of working concentrations for bioassays while keeping the final DMSO concentration low.

Q3: How should I dilute the stock solution for my cell culture experiment?

A3: It is recommended to first dilute the stock solution in your cell culture medium to an intermediate concentration before further diluting to your final working concentrations. This helps to minimize the risk of precipitation. Always add the compound to the medium and mix gently.

Q4: Can I use sonication to dissolve Quercetin 3-O-Sophoroside?

A4: Yes, brief sonication can aid in the dissolution of flavonoid glycosides. However, be cautious as prolonged sonication can generate heat and potentially lead to degradation of the compound.

Q5: How does the sophoroside moiety affect the solubility compared to quercetin?

A5: The addition of the sophoroside group, which is a disaccharide, increases the polarity of the molecule compared to the aglycone quercetin. This generally leads to increased solubility in polar solvents like water and alcohols, and decreased solubility in non-polar organic solvents.

Quantitative Data

The following table summarizes the known solubility of Quercetin 3-O-Sophoroside in various solvents.

SolventSolubility
Dimethylformamide (DMF)3 mg/mL
Dimethyl sulfoxide (DMSO)10 mg/mL
DMF:PBS (pH 7.2) (1:4)0.2 mg/mL
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL
MethanolSoluble

Data sourced from Cayman Chemical product information sheet.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of Quercetin 3-O-Sophoroside in DMSO

Materials:

  • Quercetin 3-O-Sophoroside (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weigh out the desired amount of Quercetin 3-O-Sophoroside powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.

  • Add the appropriate volume of DMSO to the tube. In this example, add 1 mL of DMSO.

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for a Cell-Based Bioassay

Materials:

  • 10 mg/mL Quercetin 3-O-Sophoroside stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Thaw a single aliquot of the 10 mg/mL stock solution at room temperature.

  • Prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 1 mM intermediate solution from a 10 mg/mL stock (Molecular Weight of Quercetin 3-O-Sophoroside is approximately 626.5 g/mol ), dilute the stock solution 1:16 in the medium.

  • From the intermediate solution, prepare your final working concentrations. For example, to prepare a 100 µM working solution, perform a 1:10 dilution of the 1 mM intermediate solution in the complete cell culture medium.

  • Ensure that the final concentration of DMSO in your highest working concentration does not exceed a non-toxic level for your specific cell line (typically <0.5%).

  • Include a vehicle control in your experiment, which contains the same final concentration of DMSO as your highest treatment group.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Bioassay weigh Weigh Quercetin 3-O-Sophoroside dissolve Dissolve in DMSO (e.g., 10 mg/mL) weigh->dissolve aliquot Aliquot and Store at -20°C / -80°C dissolve->aliquot thaw Thaw Stock Solution Aliquot aliquot->thaw intermediate Prepare Intermediate Dilution in Media thaw->intermediate final Prepare Final Working Concentrations intermediate->final treat Treat Cells with Working Solutions final->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Endpoint incubate->analyze signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway Quercetin Quercetin Glycosides PI3K PI3K Quercetin->PI3K Inhibits p38 p38 MAPK Quercetin->p38 Activates Nrf2 Nrf2 Quercetin->Nrf2 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis p38->Apoptosis eNOS eNOS expression Nrf2->eNOS Inflammation Inflammation eNOS->Inflammation Reduces

References

overcoming matrix effects in LC-MS analysis of quercetin 3-O-sophoroside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of quercetin 3-O-sophoroside.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of quercetin 3-O-sophoroside?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis of quercetin 3-O-sophoroside.[1] In biological matrices such as plasma, common interfering substances include phospholipids, salts, and endogenous metabolites.[2]

Q2: How can I evaluate the presence and extent of matrix effects in my assay?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of quercetin 3-O-sophoroside is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This is a quantitative method. The response of quercetin 3-O-sophoroside in a neat solution is compared to its response when spiked into a blank matrix sample after the extraction process. The matrix effect can be calculated as a percentage.[1]

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) that is an analog of quercetin 3-O-sophoroside is considered the gold standard for correcting matrix effects. Since the SIL-IS has nearly identical physicochemical properties and retention time to the analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate ratiometric quantification. While a specific SIL-IS for quercetin 3-O-sophoroside may not be readily available, a labeled version of the aglycone, quercetin (e.g., Quercetin-13C3), can be a viable alternative.[3]

Q4: Can I use a structural analog as an internal standard if a SIL-IS is not available?

A4: Yes, a structural analog, such as another quercetin glycoside like rutin, can be used.[4] However, it's crucial to validate that its chromatographic behavior and ionization are very similar to quercetin 3-O-sophoroside to ensure it effectively compensates for matrix effects. The internal standard should ideally co-elute with the analyte.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Co-eluting matrix components interfering with chromatography.1. Optimize Sample Preparation: Employ a more rigorous cleanup method like Solid Phase Extraction (SPE) to remove interferences. 2. Adjust Mobile Phase: Modify the mobile phase composition or gradient to improve separation from interfering peaks. Adding a small amount of formic acid can improve peak shape for flavonoids.[5] 3. Check Column Integrity: Ensure the analytical column is not degraded or clogged.
High Signal Variability Between Injections Inconsistent matrix effects due to sample-to-sample variation.1. Implement a Robust Internal Standard Strategy: Use a stable isotope-labeled internal standard if available. If not, ensure the structural analog internal standard is added early in the sample preparation process. 2. Improve Sample Preparation Consistency: Automate sample preparation steps where possible to minimize human error.
Low Signal Intensity or Inability to Reach Required LLOQ Significant ion suppression from the sample matrix.1. Enhance Sample Cleanup: Switch from a simple protein precipitation (PPT) to a more selective method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove phospholipids and other suppressive agents. 2. Chromatographic Separation: Modify the LC gradient to separate quercetin 3-O-sophoroside from regions of high matrix interference. 3. Optimize MS Source Parameters: Adjust source temperature, gas flows, and voltages to improve ionization efficiency.
Inconsistent Recovery Inefficient or variable extraction of quercetin 3-O-sophoroside from the matrix.1. Optimize Extraction Solvent: Test different solvent compositions and pH to ensure complete extraction. Acidic conditions often improve the recovery of flavonoids.[6] 2. Validate Extraction Procedure: Perform recovery experiments at different concentrations to ensure the extraction is consistent across the calibration range.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical in mitigating matrix effects. Below are tables summarizing the effectiveness of different techniques.

Table 1: Comparison of Extraction Methods for Quercetin Derivatives

(Data adapted from a study on green coffee beans; recovery percentages can vary with matrix and specific glycoside)

Extraction MethodKey ParametersAverage Recovery (%)Notes
Acidic Hydrolysis pH 2, 70% Ethanol, 60°C, 1.5h79.55 - 94.09Generally provides high recovery for glycosides.[6]
Alkaline Hydrolysis pH 9-11, 70% Ethanol, 60°C, 1.5h0.08 - 60.86Can lead to degradation of flavonoids, resulting in low recovery.[6]
No Hydrolysis 70% Ethanol57.92 - 78.38Simpler method but may have lower extraction efficiency compared to acidic hydrolysis.[6]

Table 2: Effectiveness of Sample Cleanup Techniques on Matrix Effect in Plasma

(This table illustrates the general effectiveness of common cleanup techniques in removing phospholipids, a major source of matrix effects in plasma.)

Sample Preparation TechniquePrincipleEfficacy in Removing PhospholipidsImpact on Matrix Effect
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.LowHigh potential for significant matrix effects as phospholipids remain in the supernatant.
Liquid-Liquid Extraction (LLE) Partitioning the analyte into an immiscible organic solvent.Moderate to HighCan effectively remove many interfering components, but optimization is key.
Solid Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.HighGenerally provides cleaner extracts and reduced matrix effects compared to PPT and LLE.
HybridSPE A specialized technique combining protein precipitation and phospholipid removal in one device.Very HighOffers excellent removal of both proteins and phospholipids, significantly reducing matrix effects.

Experimental Protocols

Detailed Protocol: Analysis of a Quercetin Glycoside in Rat Plasma by UPLC-MS/MS

This protocol is adapted from a method for a similar quercetin glycoside and can be used as a starting point for the analysis of quercetin 3-O-sophoroside.[4]

1. Preparation of Standards and Quality Control (QC) Samples

  • Stock Solutions: Prepare a 1 mg/mL stock solution of quercetin 3-O-sophoroside and the internal standard (e.g., rutin) in methanol.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

  • Calibration Standards and QCs: Spike blank rat plasma with the working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (or standard/QC), add the internal standard solution.

  • Add 300 µL of acetonitrile containing 0.1% formic acid.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

3. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY BEH C18 (100 mm × 2.1 mm, 1.7 µm).[4]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: A typical gradient could be 80-70% A over 4 minutes.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for quercetin 3-O-sophoroside and the internal standard need to be determined by infusion.

4. Matrix Effect Evaluation

  • Prepare three sets of samples:

    • Set A: Quercetin 3-O-sophoroside in neat solution.

    • Set B: Blank plasma extract spiked with quercetin 3-O-sophoroside post-extraction.

    • Set C: Quercetin 3-O-sophoroside spiked into plasma and then extracted.

  • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile + 0.1% Formic Acid) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS Detection (ESI-, MRM) separation->detection integration Peak Integration detection->integration quantification Quantification (Analyte/IS Ratio) integration->quantification

Caption: Experimental workflow for LC-MS/MS analysis.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start High Signal Variability or Poor Accuracy/Precision? eval_me Evaluate Matrix Effect (Post-Extraction Spike) start->eval_me me_present Significant Matrix Effect? eval_me->me_present improve_cleanup Improve Sample Cleanup (e.g., PPT -> SPE/LLE) me_present->improve_cleanup Yes no_me Matrix Effect Not Significant. Check other parameters (e.g., instrument stability). me_present->no_me No optimize_lc Optimize Chromatography (Separate from interferences) improve_cleanup->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is revalidate Re-validate Method use_sil_is->revalidate

Caption: Troubleshooting decision tree for matrix effects.

References

purification challenges of quercetin 3-O-sophoroside from complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Quercetin 3-O-Sophoroside (Q3OS) from complex mixtures.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found when purifying Quercetin 3-O-sophoroside?

A1: The most common impurities are other structurally similar flavonoids and their glycosides, which often co-exist in the plant source. These can include other quercetin glycosides like isoquercitrin (quercetin-3-O-glucoside), rutin (quercetin-3-O-rutinoside), and the aglycone, quercetin itself.[1][2] Plant pigments, tannins, and phenolic acids are also common contaminants in the initial crude extracts.[3]

Q2: My flavonoid glycoside sample seems to be degrading during the purification process. What are the likely causes?

A2: Flavonoid glycosides can be sensitive to several factors. Degradation is often caused by:

  • Acidic Conditions: Repeated use of acidic mobile phases in HPLC can lead to the hydrolysis of the glycosidic bond, cleaving the sugar moiety and leaving the quercetin aglycone.[4] This can also shorten the lifespan of the chromatography column.[4]

  • Basic Conditions: While alkaline solutions can be used for extraction, prolonged exposure or high pH can also cause degradation.[5]

  • Temperature and Light: Flavonoids can be unstable at high temperatures and when exposed to light.[6][7] It is advisable to conduct purification steps at room temperature or below and protect samples from direct light.

Q3: What are the recommended storage conditions for purified Quercetin 3-O-sophoroside?

A3: For long-term stability, purified Quercetin 3-O-sophoroside should be stored as a solid powder at -20°C.[8][9] If in solution, it should be stored at -80°C for up to six months or -20°C for one month, though its efficacy should be re-examined if stored for longer periods in solution.[8] It is crucial to avoid repeated freeze-thaw cycles and to keep the compound in a well-closed, light-resistant, and dry container.[8][10]

Q4: How do I select an appropriate solvent for initial extraction from plant material?

A4: The choice of solvent is critical and depends on the polarity of the target compound. Since Quercetin 3-O-sophoroside is a polar glycoside, polar solvents are most effective. Ethanol and methanol, often mixed with a small percentage of water, are commonly used for extraction.[11][12][13] The use of alcoholic solutions has been shown to yield high concentrations of quercetin and its glycosides.[12][13]

Section 2: Troubleshooting Guides

Q5: I am experiencing low purity after my initial column chromatography step. What should I check?

A5: Low purity after the initial column run is a common issue. A logical troubleshooting process can help identify the cause.

G Start Low Purity Detected (Post-Column Chromatography) CheckOverload Was the column overloaded? Start->CheckOverload CheckElution Is the elution gradient/solvent system optimal? CheckOverload->CheckElution No Sol_Overload Reduce sample load. Increase column diameter for preparative scale. CheckOverload->Sol_Overload Yes CheckStationary Is the stationary phase appropriate? CheckElution->CheckStationary Yes Sol_Elution Develop a shallower gradient. Test different solvent systems to increase resolution. CheckElution->Sol_Elution No Sol_Stationary Consider alternative stationary phases (e.g., Sephadex LH-20, C18, Polystyrene). CheckStationary->Sol_Stationary No Proceed Proceed to secondary purification step (e.g., Prep-HPLC). CheckStationary->Proceed Yes Sol_Overload->Proceed Sol_Elution->Proceed Sol_Stationary->Proceed

Caption: Troubleshooting workflow for low purity after column chromatography.

Q6: I'm observing significant peak tailing in my HPLC chromatogram for Q3OS. How can I fix this?

A6: Peak tailing in reversed-phase HPLC for flavonoid glycosides is often due to interactions with residual silanols on the silica-based column. Here are some solutions:

  • Incorporate an Acidic Modifier: Adding a small amount of acid (e.g., 0.1-0.2% formic acid or phosphoric acid) to the mobile phase can protonate the silanols, reducing unwanted interactions and improving peak shape.[4][14] However, be mindful of potential sample degradation with prolonged acid exposure.[4]

  • Use a Polymer-Based Column: Columns with a polystyrene-divinylbenzene stationary phase are less prone to silanol interactions and can often provide good separation without the need for an acidic mobile phase.[4]

  • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try injecting a smaller volume or a more dilute sample.

  • Ensure Sample Solvent Compatibility: The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, use the mobile phase itself as the sample solvent. Quercetin 3-O-sophoroside has good solubility in DMSO and DMF.[9]

Q7: How can I effectively separate Quercetin 3-O-sophoroside from other closely related quercetin glycosides?

A7: Separating structurally similar glycosides requires high-resolution techniques.

  • Gradient Optimization in HPLC: A slow, shallow gradient is key. By gradually changing the mobile phase composition, you can exploit small differences in polarity between the glycosides to achieve separation.[14]

  • Sephadex LH-20 Chromatography: This size-exclusion and adsorption chromatography is highly effective for separating flavonoids.[1][15] Different flavonoid glycosides will interact with the gel differently, allowing for their separation, often using a methanol-water mobile phase.[15]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that can provide excellent resolution for preparative-scale separations of similar compounds without a solid support matrix.[14][16]

Section 3: Experimental Protocols

General Purification Workflow

The purification of Q3OS typically involves a multi-step process to remove impurities and isolate the target compound with high purity.

G A Crude Plant Extract B Step 1: Macroporous Resin Chromatography (e.g., HPD-300) A->B Initial Cleanup C Step 2: Gel Filtration Chromatography (e.g., Sephadex LH-20) B->C Fractionation D Optional: Preparative HPLC or Recrystallization C->D High-Purity Polish E Purity Analysis (Analytical HPLC, LC-MS) C->E D->E F Pure Quercetin 3-O-Sophoroside (>95%) E->F

Caption: A typical multi-step workflow for purifying Quercetin 3-O-sophoroside.
Protocol 1: Two-Step Purification with Macroporous Resin and Sephadex LH-20[1]

  • Crude Extract Preparation: Extract the dried plant material with an appropriate solvent (e.g., 70% ethanol). Concentrate the extract under reduced pressure to obtain a crude residue.

  • Macroporous Resin Chromatography (HPD-300):

    • Adsorption: Dissolve the crude extract in water and load it onto a pre-equilibrated HPD-300 resin column.

    • Washing: Wash the column with deionized water to remove highly polar impurities like sugars and salts.

    • Elution: Elute the flavonoid-enriched fraction with an ethanol-water solution (e.g., 60-70% ethanol).

    • Analysis: Monitor fractions using TLC or analytical HPLC. Pool the fractions containing Q3OS and concentrate them.

  • Sephadex LH-20 Column Chromatography:

    • Column Packing: Swell the Sephadex LH-20 resin in the mobile phase (e.g., methanol or a methanol-water mixture) and pack the column.

    • Sample Loading: Dissolve the concentrated fraction from the previous step in a minimal amount of the mobile phase and load it onto the column.

    • Elution: Elute the column with the mobile phase under gravity flow.

    • Fraction Collection: Collect fractions and analyze them by HPLC to identify those containing high-purity Q3OS. Pool the pure fractions and evaporate the solvent to obtain the final product.

Protocol 2: Analytical HPLC Method for Purity Assessment[14]
  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.2% phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient might start at a low percentage of B (e.g., 10-15%), hold for several minutes, then gradually increase the concentration of B to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV detector set at 257 nm and 355 nm, which are characteristic absorption maxima for quercetin glycosides.[9]

  • Injection Volume: 20 µL.

Section 4: Quantitative Data Summary

The efficiency of a purification protocol is determined by the final purity and the overall recovery yield. The following table summarizes representative data from a published two-step purification method.

Table 1: Purification Efficiency of Quercetin 3-O-Sophoroside from Poacynum hendersonii [1]

Purification StagePurity of Q3OS (%)Recovery Yield of Q3OS (%)
Crude Extract2.16100
After Macroporous Resin (HPD-300)21.3482.1
After Sephadex LH-2093.5Not specified for this step

Table 2: Comparison of HPLC Parameters for Flavonoid Analysis

ParameterMethod 1[14]Method 2[3]
Column Thermo Scientific Syncronis C18 (250 x 4.6 mm, 5µm)Hypersil ODS (125 x 4 mm)
Mobile Phase A: H₂O + 0.2% Phosphoric Acid, B: CH₃CNA: 0.5% Orthophosphoric acid in water, B: Methanol
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 40 °C25 °C
Detection UV (Wavelength not specified)UV (Wavelength not specified)
Injection Volume 20 µL10 µL

References

preventing degradation of quercetin 3-O-sophoroside during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Quercetin 3-O-Sophoroside during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Quercetin 3-O-Sophoroside and why is its stability important?

Quercetin 3-O-sophoroside is a glycosidic form of quercetin, a flavonoid compound widely studied for its antioxidant and other health-promoting properties. In nature, flavonoids often exist as glycosides, where a sugar molecule is attached to the core structure. Glycosylation generally increases the solubility and stability of the flavonoid.[1][2] Maintaining the stability of Quercetin 3-O-Sophoroside is crucial for accurate experimental results and for ensuring the potency and shelf-life of potential therapeutic products.

Q2: What are the primary factors that cause the degradation of Quercetin 3-O-Sophoroside?

The stability of quercetin and its glycosides is primarily affected by:

  • pH: Degradation is significantly accelerated in neutral to alkaline aqueous solutions.[3] Quercetin is known to be highly unstable under alkaline conditions.[4]

  • Temperature: Elevated temperatures significantly increase the rate of degradation.[5][6]

  • Light: Exposure to UV and even visible light can induce photodegradation.[6]

  • Oxygen: As an antioxidant, quercetin is susceptible to oxidation, which can be accelerated by the presence of oxygen and metal ions.[3]

  • Enzymes: Certain enzymes, such as β-glucosidases, can hydrolyze the glycosidic bond, separating the sophorose sugar from the quercetin aglycone.[7][8]

Q3: How does the stability of Quercetin 3-O-Sophoroside compare to its aglycone, Quercetin?

Generally, glycosylation enhances the stability of flavonoids.[1][2][7] Studies on similar quercetin glycosides, like rutin (quercetin-3-O-rutinoside), have shown they are significantly more stable to heat than quercetin aglycone.[9] It is therefore expected that Quercetin 3-O-Sophoroside is more stable than quercetin. The degradation pathway for glycosides often involves the initial hydrolysis of the sugar moiety, followed by the degradation of the resulting aglycone.[5]

Q4: What are the recommended storage conditions for solid Quercetin 3-O-Sophoroside?

For long-term stability, solid Quercetin 3-O-Sophoroside should be stored in a well-closed, light-resistant container in a dry and cool place. For optimal preservation, storage at -20°C is recommended.

Q5: What are the best practices for preparing and storing solutions of Quercetin 3-O-Sophoroside?

  • Solvent Choice: For stock solutions, solvents like DMSO, ethanol, or DMF are often used. However, aqueous solutions should not be stored for long periods.

  • pH Control: Prepare aqueous solutions in an acidic buffer (e.g., pH 4-5) to minimize degradation. Avoid neutral or alkaline buffers (pH > 7) for storage.

  • Oxygen Exclusion: Degas aqueous buffers before use and consider purging the headspace of the storage vial with an inert gas like nitrogen or argon.

  • Light Protection: Always use amber vials or wrap containers in aluminum foil to protect solutions from light.

  • Temperature: Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.

  • Additives: Consider adding antioxidants like ascorbic acid or chelating agents like EDTA to aqueous solutions to inhibit oxidative degradation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of compound during storage (solid form) - Exposure to light, heat, or moisture.- Store the solid compound in a tightly sealed, amber vial at -20°C in a desiccator.
Rapid degradation of the compound in aqueous solution - Incorrect pH: The solution is at a neutral or alkaline pH. - Presence of Oxygen: Dissolved oxygen is oxidizing the compound. - High Temperature: The solution is being stored at room temperature or higher.- Buffer the solution to an acidic pH (e.g., pH 4-5). - Use deoxygenated water/buffer for preparation and store under an inert atmosphere (N₂ or Ar). - Store the solution at 2-8°C for immediate use or freeze at -20°C or -80°C for longer storage.
Inconsistent results in cell-based assays - Degradation in media: The compound may be degrading in the cell culture medium (typically pH ~7.4) during the incubation period. - Enzymatic cleavage: Cellular enzymes may be hydrolyzing the sophoroside moiety.- Prepare fresh solutions of the compound in media immediately before each experiment. - Minimize the incubation time as much as possible. - Run a time-course experiment to assess the stability of the compound in your specific cell culture medium.
Appearance of unknown peaks in HPLC analysis - Degradation: The new peaks are likely degradation products.- Analyze the degradation products using LC-MS to identify them. The primary degradation product of the aglycone is often protocatechuic acid.[3] - Review storage and handling procedures to identify the source of degradation (see solutions above).

Quantitative Stability Data

Specific quantitative stability data for Quercetin 3-O-Sophoroside is limited. The following tables provide data for Quercetin and a related glycoside, Rutin, which can serve as a proxy to understand the relative effects of different conditions. Glycosides are generally more stable than the aglycone.

Table 1: Thermal Stability of Quercetin vs. Rutin in Boiling Water

CompoundHalf-life (t₁/₂) in boiling water (minutes)
Quercetin17.57[9]
Rutin (Quercetin-3-O-rutinoside)135.64[9]
Data suggests that glycosylation significantly enhances thermal stability.

Table 2: Effect of pH on the Thermal Degradation Rate Constant (k) of Quercetin at 90°C

pHRate Constant (k) (x 10⁻³ min⁻¹)
6.5~5[3]
7.0~12[3]
7.5~25[3]
Data illustrates a dramatic increase in degradation rate as the pH becomes more alkaline.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Quercetin 3-O-Sophoroside

This protocol outlines a general method to assess the stability of Quercetin 3-O-Sophoroside under various stress conditions.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of Quercetin 3-O-Sophoroside (e.g., 1 mg/mL) in HPLC-grade methanol or DMSO.

  • Dilute the stock solution with the relevant stress medium (e.g., buffer of a specific pH, water for thermal stress) to a final working concentration (e.g., 50 µg/mL).

2. Stress Conditions:

  • Acid/Base Hydrolysis: Incubate the working solution in buffers of varying pH (e.g., pH 2, 4, 7, 9) at a controlled temperature (e.g., 60°C).

  • Thermal Degradation: Incubate the working solution in a neutral pH buffer (or water) at different temperatures (e.g., 40°C, 60°C, 80°C) in the dark.

  • Photodegradation: Expose the working solution in a quartz cuvette or clear vial to a light source (e.g., UV lamp at 254 nm or a photostability chamber) at room temperature. A control sample should be wrapped in foil and kept under the same conditions.

3. Sampling:

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Immediately neutralize acid/base stressed samples if necessary.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis and store at 4°C until injection.

4. HPLC-UV Analysis:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Example Gradient: Start with 5-10% B, ramp to 30-40% B over 20 minutes, then to 95% B to wash the column, and re-equilibrate at initial conditions.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: Monitor at the λmax of Quercetin 3-O-Sophoroside (typically around 255 nm and 350-370 nm).

  • Injection Volume: 10-20 µL.

5. Data Analysis:

  • Calculate the percentage of Quercetin 3-O-Sophoroside remaining at each time point relative to the initial concentration (t=0).

  • Plot the natural logarithm of the remaining concentration versus time. If the plot is linear, the degradation follows first-order kinetics.

  • The degradation rate constant (k) is the negative of the slope of the line.

  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Q3S Quercetin 3-O-Sophoroside Q Quercetin (Aglycone) Q3S->Q Heat, Acid, or Enzymes (β-glucosidase) DP Degradation Products (e.g., Protocatechuic Acid) Q->DP Oxygen, Light, Heat, Alkaline pH

Caption: Primary degradation pathways for Quercetin 3-O-Sophoroside.

Experimental_Workflow prep 1. Prepare Stock & Working Solutions stress 2. Apply Stress Conditions (pH, Temp, Light) prep->stress sample 3. Collect Samples at Time Points stress->sample hplc 4. Analyze by HPLC-UV sample->hplc data 5. Calculate Degradation Kinetics (k, t½) hplc->data

Caption: Workflow for a stability study of Quercetin 3-O-Sophoroside.

Troubleshooting_Guide start Compound Degrading? check_solution Is it in solution? start->check_solution Yes check_solid Is it a solid? start->check_solid No check_ph Is pH > 6? check_solution->check_ph check_storage Stored cool, dry, and dark? check_solid->check_storage check_temp_light Exposed to light or high temperature? check_ph->check_temp_light No solution_fix Action: - Buffer to pH 4-5 - Deoxygenate - Store at ≤ 4°C - Protect from light check_ph->solution_fix Yes check_temp_light->solution_fix Yes no_issue Degradation Unlikely check_temp_light->no_issue No solid_fix Action: Store at -20°C in a sealed, amber vial with desiccant check_storage->solid_fix No check_storage->no_issue Yes

Caption: Troubleshooting logic for Quercetin 3-O-Sophoroside degradation.

References

Technical Support Center: Method Development for Separating Quercetin 3-O-Sophoroside Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in separating quercetin 3-O-sophoroside and its isomers. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating quercetin 3-O-sophoroside isomers?

Separating quercetin 3-O-sophoroside isomers is challenging due to their identical molecular weight and similar physicochemical properties. Structural isomers often exhibit very close retention times in chromatographic systems, making baseline separation difficult to achieve.[1] Furthermore, the complexity of the sample matrix can interfere with the separation and detection of these isomers.

Q2: Which analytical techniques are most suitable for separating these isomers?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used techniques for the separation of flavonoid glycoside isomers.[1][2] These methods, particularly when coupled with a high-resolution mass spectrometer (MS), offer the necessary selectivity and sensitivity for resolving and identifying closely related isomers. Supercritical Fluid Chromatography (SFC) is another powerful technique that can provide faster separations for flavonoids.

Q3: How does temperature affect the separation of quercetin glycoside isomers?

Column temperature is a critical parameter for optimizing the separation of flavonoid isomers. Increasing the column temperature generally leads to shorter retention times due to a decrease in the mobile phase viscosity.[1] More importantly, temperature can significantly impact the resolution between isomeric peaks. For some quercetin derivatives, increasing the temperature from 20°C to 40°C has been shown to improve the resolution from co-elution to baseline separation.[1][2]

Q4: What is the role of the mobile phase composition in isomer separation?

The mobile phase composition, including the organic solvent, aqueous phase, and any additives, plays a crucial role in the separation of flavonoid isomers. The choice of organic solvent (e.g., acetonitrile or methanol) and the use of acidic additives (e.g., formic acid or acetic acid) can significantly influence the retention and selectivity of the separation.[1] A gradient elution, where the proportion of the organic solvent is gradually increased, is often necessary to achieve adequate separation of complex mixtures of flavonoid glycosides.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of quercetin 3-O-sophoroside isomers using HPLC or UPLC.

Problem 1: Poor Resolution or Co-elution of Isomeric Peaks

Possible Causes and Solutions:

CauseRecommended Solution
Sub-optimal Mobile Phase 1. Adjust Organic Solvent: If using acetonitrile, consider switching to methanol or a combination of both, as this can alter selectivity. 2. Modify Gradient: Decrease the ramp of the gradient (i.e., make it shallower) around the elution time of the isomers to increase the separation window. 3. Adjust pH: Add a small percentage (0.1%) of formic acid or acetic acid to the mobile phase. This can improve peak shape and may enhance resolution by suppressing the ionization of phenolic hydroxyl groups.[1]
Incorrect Column Temperature Systematically evaluate the effect of column temperature. Start at a moderate temperature (e.g., 30°C) and increase it in increments (e.g., 5°C) up to around 50°C. A temperature of 40°C has been found to be optimal for separating some quercetin glycoside isomers.[1][2]
Inappropriate Stationary Phase 1. Column Chemistry: C18 columns are widely used. However, if resolution is still poor, consider a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase, which can offer different selectivities for aromatic compounds. 2. Particle Size: Use a column with smaller particles (e.g., sub-2 µm for UPLC) to increase efficiency and resolution.
Flow Rate Too High Decrease the flow rate. A lower flow rate increases the interaction time of the analytes with the stationary phase, which can improve resolution, although it will also increase the run time.[2]
Problem 2: Peak Tailing

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions 1. Acidify Mobile Phase: Add 0.1% formic or acetic acid to the mobile phase to minimize interactions between the acidic silanol groups on the silica support and the flavonoid hydroxyl groups. 2. Use a Modern Column: Employ an end-capped column or a column with a base-deactivated silica stationary phase to reduce silanol interactions.
Column Overload Reduce the sample concentration or the injection volume. Overloading the column can lead to asymmetrical peak shapes.
Column Contamination 1. Use a Guard Column: Protect the analytical column from strongly retained matrix components. 2. Flush the Column: Wash the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in the mobile phase) to remove contaminants.
Problem 3: Variable Retention Times

Possible Causes and Solutions:

CauseRecommended Solution
Unstable Column Temperature Use a column oven to maintain a consistent and stable temperature throughout the analysis.[3]
Mobile Phase Inconsistency 1. Pre-mix Mobile Phase: If using an isocratic elution, pre-mix the mobile phase to ensure homogeneity. 2. Degas Mobile Phase: Properly degas the mobile phase to prevent air bubbles from affecting the pump performance. 3. Check Pump Performance: Ensure the HPLC/UPLC pump is delivering a constant and accurate flow rate.
Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

Experimental Protocols

The following is a representative HPLC method for the separation of quercetin glycoside isomers, based on methodologies reported for similar compounds like quercetin-3-O-robinobioside and rutin.[1][2]

High-Performance Liquid Chromatography (HPLC) Method

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% (v/v) formic acid

    • Solvent B: Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent B
    0 15
    25 30
    35 50
    40 15

    | 45 | 15 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV-Vis detector at 360 nm

  • Injection Volume: 10 µL

Note: This is a starting point. The gradient profile, flow rate, and mobile phase composition may require further optimization for the specific quercetin 3-O-sophoroside isomers being analyzed.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Plant Extract extraction Solid Phase Extraction (SPE) sample->extraction concentration Evaporation & Reconstitution extraction->concentration hplc HPLC System concentration->hplc column C18 Column (40°C) hplc->column detector UV-Vis Detector (360 nm) column->detector chromatogram Chromatogram Acquisition detector->chromatogram integration Peak Integration & Analysis chromatogram->integration report Generate Report integration->report

Figure 1. A typical experimental workflow for the HPLC analysis of quercetin glycoside isomers.

troubleshooting_workflow start Poor Isomer Resolution check_temp Is Temperature Optimized (e.g., 40°C)? start->check_temp adjust_temp Adjust Temperature (30-50°C) check_temp->adjust_temp No check_gradient Is Gradient Profile Optimized? check_temp->check_gradient Yes adjust_temp->check_gradient success Resolution Improved adjust_temp->success adjust_gradient Decrease Gradient Ramp check_gradient->adjust_gradient No check_flow Is Flow Rate Optimal? check_gradient->check_flow Yes adjust_gradient->check_flow adjust_gradient->success adjust_flow Decrease Flow Rate check_flow->adjust_flow No change_column Consider Different Column Chemistry (e.g., Phenyl-Hexyl) check_flow->change_column Yes adjust_flow->change_column adjust_flow->success change_column->success

Figure 2. A decision tree for troubleshooting poor resolution of quercetin glycoside isomers.

References

Technical Support Center: Enhancing the Bioavailability of Quercetin 3-O-sophoroside

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for studies involving the bioavailability of Quercetin 3-O-sophoroside (Q3S).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the bioavailability of flavonoid glycosides like Quercetin 3-O-sophoroside?

Flavonoid compounds, despite their numerous pharmacological benefits, generally exhibit low oral bioavailability.[1] The primary hurdles include:

  • Poor Aqueous Solubility: Many flavonoids, particularly in their aglycone (non-sugar-bound) form, have low water solubility, which limits their dissolution in the gastrointestinal tract—a prerequisite for absorption.[1][2][3]

  • Rapid Metabolism: Once absorbed, flavonoids undergo extensive first-pass metabolism, primarily in the intestines and liver.[2][4] They are rapidly converted into conjugated forms (glucuronides and sulfates) that are quickly eliminated from the body.[5][6]

  • Degradation: The stability of these compounds can be affected by the pH of the gastrointestinal fluids.[7]

Q2: How is Quercetin 3-O-sophoroside absorbed, and is its absorption pathway different from quercetin aglycone?

The absorption of quercetin glycosides is highly dependent on the type of sugar attached. While many glycosides must be hydrolyzed by intestinal or microbial enzymes to the quercetin aglycone before absorption, some studies on Q3S have revealed a unique mechanism.[8] Research using an in situ rat gut model demonstrated that Quercetin 3-O-sophoroside can be absorbed intact, without prior deglycosylation, in the jejunum.[9][10] This is a significant finding, as the aglycone is typically absorbed via passive diffusion, whereas intact glycosides may involve hexose transport pathways.[11]

Q3: What are the leading strategies to enhance the bioavailability of quercetin and its glycosides in experimental settings?

To overcome the inherent bioavailability challenges, several promising strategies have been developed:

  • Pharmaceutical Technologies: Advanced formulation techniques are a primary approach. These include the use of nanoformulations (e.g., nanosuspensions, liposomes, solid-lipid nanoparticles), carrier complexes like cyclodextrins, and emulsification systems.[1][12][13] These methods can improve solubility, protect the compound from degradation, and facilitate absorption.[1]

  • Lipid-Based Delivery Systems: Formulations like phytosomes, which are complexes of the flavonoid with phospholipids (e.g., lecithin), have shown remarkable success.[2][14] This complexation increases the lipid solubility of the molecule, enhancing its ability to cross the intestinal membrane.[2][14] For quercetin, phytosome formulations have increased bioavailability by up to 20-fold.[2]

  • Co-administration with Inhibitors: Using compounds that inhibit Phase II metabolic enzymes can increase the plasma concentration and residence time of quercetin. Piperine, the active compound in black pepper, is a well-known metabolic inhibitor used for this purpose.[2][11][15]

Q4: Should I enzymatically hydrolyze Q3S to its aglycone form before conducting my experiments?

This depends on the specific research question. While enzymatic hydrolysis can convert Q3S to the more lipophilic quercetin aglycone, it may not be necessary or desirable.[16] Given that Q3S has been shown to be absorbed intact, studying the sophoroside form directly is crucial for understanding its natural absorption and metabolic fate.[9][10] If the goal is to maximize systemic quercetin aglycone levels, pre-hydrolysis or using a formulation that promotes intestinal hydrolysis could be considered. However, to study the specific biological activities of the glycoside itself, it should be administered in its original form.

Q5: What is the role of the gut microbiota in the bioavailability of Quercetin 3-O-sophoroside?

The gut microbiota plays a critical role in the metabolism of most flavonoids that are not absorbed in the small intestine.[4] Microbial enzymes can hydrolyze the glycosidic bond, releasing quercetin aglycone, which can then be absorbed in the colon or further metabolized by microbes into smaller, bioactive phenolic acids.[17][18] Furthermore, quercetin itself can modulate the composition of the gut microbiota, promoting the growth of beneficial bacteria.[[“]][20] This bidirectional relationship means that the gut microbiome can significantly influence the ultimate metabolic profile and biological activity of orally administered Q3S.

Troubleshooting Guide for In Vivo Studies

Problem: Consistently low or undetectable plasma concentrations of Q3S or its metabolites in pharmacokinetic studies.

Possible CauseRecommended Solution(s)
Poor Solubility of Formulation The compound may be precipitating in the gavage vehicle or gastrointestinal fluid. Solution: Develop an advanced formulation. A nanosuspension can increase the solubility of quercetin by up to 70-fold.[21] Alternatively, lipid-based systems like phytosomes or self-emulsifying drug delivery systems (SEDDS) can be employed.[7][22]
Rapid First-Pass Metabolism The absorbed compound is being rapidly conjugated and eliminated before reaching systemic circulation. Solution: Co-administer Q3S with a known inhibitor of Phase II metabolism, such as piperine.[15] This can reduce the clearance rate and significantly increase the area under the curve (AUC).[15][21]
Inefficient Membrane Transport The intact sophoroside may not be efficiently transported across the enterocytes in the specific animal model. Solution: Utilize a formulation that enhances membrane permeability. Phospholipid complexes (phytosomes) have been shown to facilitate passive diffusion across intestinal membranes.[2][14]

Problem: High inter-individual variability in bioavailability results between animal subjects.

Possible CauseRecommended Solution(s)
Differences in Gut Microbiota Individual variations in the composition and metabolic activity of the gut microbiota can lead to different rates of Q3S hydrolysis and metabolism. Solution: For mechanistic studies, consider comparing germ-free and conventionally raised animals to isolate the impact of the microbiota.[18][23] For standard studies, ensure all animals are sourced from the same supplier and housed under identical conditions to minimize microbial variation.
Food Matrix Interactions The composition of the diet can significantly impact absorption. Solution: Standardize the diet for all subjects throughout the acclimation and study periods. The presence of fats and fibers has been shown to increase quercetin bioavailability by approximately 2-fold.[22][24] Ensure the timing of administration relative to feeding is consistent.

Quantitative Data & Experimental Protocols

Data Summary

The following table summarizes the reported enhancement in bioavailability for quercetin using various formulation strategies. While these studies were not all performed on Q3S specifically, they provide a strong indication of the potential efficacy of these methods.

Formulation StrategyKey Component(s)Fold Increase in Bioavailability (AUC vs. Aglycone)Reference(s)
Phytosome Quercetin, Lecithin (Phospholipid)~20-fold[2][7]
Lecithin Encapsulation Quercetin, Lecithin, Fenugreek Galactomannans~62-fold[24]
γ-Cyclodextrin Inclusion Quercetin-3-O-glucoside, γ-Cyclodextrin~10.8-fold[22][24]
Nanosuspension (Metabolic Inhibitor) Quercetin, Soybean Lecithin, Piperine~6.5-fold (Absolute Bioavailability: 23.58% vs 3.61%)[15]
Nanosuspension Quercetin (no inhibitor)~15.5-fold (AUC vs control suspension)[21]
Experimental Protocols

Protocol 1: Preparation of a Quercetin Nanosuspension by Nano-Precipitation and Homogenization

This protocol is adapted from methodologies designed to enhance the oral bioavailability of poorly water-soluble flavonoids.[15][21]

Materials & Equipment:

  • Quercetin 3-O-sophoroside (Q3S)

  • Stabilizer (e.g., Soybean Lecithin, TPGS)

  • Organic Solvent (e.g., Acetone, Ethanol)

  • Purified Water (Milli-Q or equivalent)

  • Magnetic stirrer

  • High-pressure homogenizer

  • Particle size analyzer (e.g., Zetasizer)

Procedure:

  • Organic Phase Preparation: Dissolve an accurately weighed amount of Q3S in the selected organic solvent.

  • Aqueous Phase Preparation: Dissolve the stabilizer (e.g., 1-2% w/v) in purified water.

  • Nano-Precipitation: Under constant magnetic stirring, inject the organic phase into the aqueous phase using a syringe. The drug will precipitate, forming nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension at room temperature for several hours (or use a rotary evaporator) to remove the organic solvent completely.

  • High-Pressure Homogenization: Subject the resulting crude nanosuspension to high-pressure homogenization (e.g., 1000 bar for 15-20 cycles) to reduce the particle size and achieve a uniform distribution.

  • Characterization:

    • Measure the mean particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer. A target size would be around 200-400 nm with a negative zeta potential for stability.[15][21]

    • Confirm drug content using HPLC.

Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a standard procedure for evaluating the oral bioavailability of a Q3S formulation.[9]

Materials & Equipment:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • Q3S formulation and control suspension

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes or syringes)

  • Centrifuge

  • -80°C freezer

  • HPLC-MS/MS system for bioanalysis

Procedure:

  • Acclimation: House rats for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Fasting: Fast animals overnight (10-12 hours) before dosing but allow free access to water.

  • Dosing: Divide rats into groups (e.g., Control Suspension, Test Formulation). Administer a single oral dose of the respective formulation via gavage (e.g., 50 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 150-200 µL) from the tail vein or saphenous vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

  • Sample Storage: Store the collected plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Extract Q3S and its metabolites from the plasma samples using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).[7]

    • Quantify the concentrations of the analytes using a validated HPLC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).[7] Relative bioavailability can be calculated as (AUC_test / AUC_control) * 100.

Diagrams and Workflows

ingestion Oral Ingestion of Quercetin 3-O-sophoroside (Q3S) stomach Stomach (Acidic Environment) ingestion->stomach small_intestine Small Intestine stomach->small_intestine intact_abs Intact Absorption of Q3S (Potential for SGLT1 involvement) small_intestine->intact_abs Primary Pathway for Q3S large_intestine Large Intestine (Unabsorbed Q3S) small_intestine->large_intestine enterocytes Enterocytes (Intestinal Cells) intact_abs->enterocytes metabolism1 Phase II Metabolism (Glucuronidation, Sulfation) enterocytes->metabolism1 portal_vein Portal Vein to Liver metabolism1->portal_vein liver Liver (Further Metabolism) portal_vein->liver systemic Systemic Circulation (Conjugated Metabolites) liver->systemic excretion Excretion (Urine, Feces) systemic->excretion microbiota Microbiota Hydrolysis large_intestine->microbiota aglycone Quercetin Aglycone + Phenolic Acids microbiota->aglycone colon_abs Colon Absorption aglycone->colon_abs colon_abs->portal_vein

Caption: Metabolic pathway of Quercetin 3-O-sophoroside after oral administration.

start Start: Define Bioavailability Enhancement Goal formulation 1. Formulation Development (e.g., Nanosuspension, Phytosome) start->formulation characterization 2. Physicochemical Characterization (Size, Zeta, Drug Load) formulation->characterization animal_prep 3. Animal Model Preparation (Acclimation, Fasting) characterization->animal_prep dosing 4. Oral Administration (Test vs. Control Groups) animal_prep->dosing sampling 5. Serial Blood Sampling (Defined Time Points) dosing->sampling analysis 6. Bioanalysis (LC-MS/MS) (Plasma Sample Processing & Quantification) sampling->analysis pk_model 7. Pharmacokinetic Modeling (Calculate AUC, Cmax, Tmax) analysis->pk_model end End: Compare Bioavailability (Calculate Relative Bioavailability) pk_model->end

Caption: Experimental workflow for an in vivo bioavailability assessment study.

cluster_solutions Enhancement Strategies problem Core Problem: Low Oral Bioavailability cause1 Poor Aqueous Solubility problem->cause1 cause2 Rapid First-Pass Metabolism problem->cause2 cause3 Inefficient Membrane Permeation problem->cause3 sol1 Nanoformulations (Nanosuspensions, Micelles) cause1->sol1 Address sol4 Solubility Enhancers (Cyclodextrins) cause1->sol4 Address sol3 Metabolic Inhibitors (e.g., Piperine) cause2->sol3 Address sol2 Lipid-Based Systems (Phytosomes, SEDDS) cause3->sol2 Address sol1->cause3 Also Improves

Caption: Logical relationship between bioavailability problems and enhancement strategies.

References

Validation & Comparative

A Comprehensive Guide to the Validation of HPLC Methods for Quercetin 3-O-Sophoroside Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of quercetin 3-O-sophoroside, a key flavonoid glycoside. We will delve into the experimental protocols, present validation data in a clear, tabular format, and explore alternative analytical techniques.

Validated HPLC-DAD Method for Quercetin 3-O-Sophoroside

This section outlines a typical validated HPLC method with Diode Array Detection (DAD) for the quantification of quercetin 3-O-sophoroside. The parameters and acceptance criteria are based on the International Council for Harmonisation (ICH) guidelines Q2(R1).[1][2][3]

Experimental Protocol

A detailed methodology for the HPLC analysis is provided below:

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed for optimal separation of flavonoid glycosides.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10-20% B

    • 5-20 min: 20-40% B

    • 20-25 min: 40-10% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 350 nm (characteristic absorbance for flavonol glycosides).[1]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve quercetin 3-O-sophoroside reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve.

  • Sample Preparation: Extract the analyte from the matrix (e.g., plant material, formulation) using a suitable solvent such as methanol or ethanol. The extraction may be facilitated by sonication or reflux. Filter the extract through a 0.45 µm syringe filter before injection.

Method Validation Parameters

The following tables summarize the typical validation data for an HPLC method for quercetin 3-O-sophoroside, demonstrating its suitability for quantitative analysis.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 21.2
Theoretical Plates> 20008500
Repeatability of Injections (%RSD)≤ 2%0.8%

Table 2: Linearity and Range

ParameterResult
Linearity Range1 - 100 µg/mL
Regression Equationy = 25431x + 1258
Correlation Coefficient (r²)≥ 0.999
y-interceptClose to zero

Table 3: Precision

Precision LevelConcentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
Low51.51.8
Medium500.91.2
High900.60.9

Table 4: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD
80%4039.899.51.1
100%5050.3100.60.8
120%6060.6101.00.9

Table 5: Sensitivity

ParameterResult
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL

Table 6: Robustness

Parameter VariationChange%RSD of Peak Area
Flow Rate (± 0.1 mL/min)0.9 mL/min1.3
1.1 mL/min1.5
Column Temperature (± 2 °C)28 °C0.9
32 °C1.1
Mobile Phase Composition (± 2%)Acetonitrile ± 2%1.6
Forced Degradation Studies

Forced degradation studies are crucial to establish the stability-indicating nature of the analytical method.[4][5] The analyte is subjected to stress conditions to produce degradation products. The HPLC method should be able to resolve the main peak from any degradation products.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 30 minutes.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Dry heat at 100°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The results should demonstrate that the peak for quercetin 3-O-sophoroside is spectrally pure and well-separated from any degradant peaks, confirming the method's specificity. Flavonoid glycosides are generally more susceptible to degradation under basic and oxidative conditions.[4][6]

Comparison with Alternative Quantification Methods

While HPLC-DAD is a robust and widely used technique, other methods can also be employed for the quantification of quercetin 3-O-sophoroside.

Table 7: Comparison of Analytical Methods

MethodPrincipleAdvantagesDisadvantages
HPLC-DAD Chromatographic separation followed by UV-Vis detection.Robust, reproducible, good sensitivity, widely available.May lack specificity for complex matrices, requires chromatographic run time.
UPLC-MS/MS Ultra-performance liquid chromatography coupled with tandem mass spectrometry.[7][8]High sensitivity and specificity, structural information, faster analysis than HPLC.[7][8]Higher equipment cost and complexity.
HPTLC High-Performance Thin-Layer Chromatography with densitometric detection.High sample throughput, low solvent consumption, cost-effective.Lower resolution and sensitivity compared to HPLC.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.[1][9][10]High separation efficiency, low sample and reagent consumption.[1][9][10]Lower sensitivity for some compounds, potential for matrix interference.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the validation of the HPLC method.

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Dev Develop HPLC Method SystemSuitability System Suitability Dev->SystemSuitability Initial Assessment Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Recovery) Precision->Accuracy Sensitivity Sensitivity (LOD & LOQ) Accuracy->Sensitivity Robustness Robustness Sensitivity->Robustness Quantification Routine Quantification Robustness->Quantification Method is Validated SystemSuitability->Specificity

Caption: Workflow for HPLC method validation.

Forced_Degradation_Study cluster_stress Stress Conditions Analyte Quercetin 3-O-Sophoroside Sample Acid Acid Hydrolysis Analyte->Acid Base Base Hydrolysis Analyte->Base Oxidation Oxidation Analyte->Oxidation Thermal Thermal Analyte->Thermal Photo Photolytic Analyte->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Peak Purity & Resolution from Degradants Analysis->Result

Caption: Forced degradation study workflow.

References

A Comparative Analysis of the Biological Activities of Quercetin 3-O-sophoroside and Other Quercetin Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quercetin, a ubiquitous flavonoid found in a variety of fruits and vegetables, has garnered significant attention for its diverse pharmacological properties. However, its in vivo application is often limited by poor bioavailability. Glycosylation, the attachment of sugar moieties, can alter the physicochemical and biological properties of quercetin, leading to a range of glycosides with potentially distinct therapeutic profiles. This guide provides a comparative analysis of the biological activities of Quercetin 3-O-sophoroside and other common quercetin glycosides, focusing on their antioxidant, anti-inflammatory, and anticancer properties, supported by available experimental data.

Structure-Activity Relationship: The Role of Glycosylation

The biological activity of quercetin glycosides is significantly influenced by the type, number, and position of the sugar moieties attached to the quercetin aglycone. Generally, the antioxidant and radical-scavenging activities are highest in the aglycone form due to the presence of free hydroxyl groups, particularly the 3-OH group, which are crucial for donating hydrogen atoms or electrons to neutralize free radicals. Glycosylation at the 3-position, as seen in Quercetin 3-O-sophoroside and many other common glycosides, can modulate this activity. The size and nature of the sugar substituent also play a role in the compound's ability to interact with cellular targets and its overall bioavailability.

Comparative Biological Activities

This section compares the antioxidant, anti-inflammatory, and anticancer activities of Quercetin 3-O-sophoroside with other well-studied quercetin glycosides, including Quercetin-3-O-glucoside (isoquercitrin), Quercetin-3-O-rutinoside (rutin), and Quercetin-3-O-galactoside (hyperoside).

Antioxidant Activity

The antioxidant capacity of quercetin and its glycosides is a key contributor to their protective effects against oxidative stress-related diseases. This activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging. While direct comparative studies across a wide range of glycosides are limited, available data suggests that the aglycone, quercetin, generally exhibits the strongest antioxidant activity. Among the glycosides, the activity can vary depending on the sugar moiety.

CompoundAntioxidant AssayIC50 (µM)Reference
QuercetinDPPH4.36 - 19.17[1][2]
Quercetin 3-O-sophorosideLipid Peroxidation9.2
Rutin (Quercetin-3-O-rutinoside)DPPH5.02[3]
Rutin (Quercetin-3-O-rutinoside)ABTS95.3[3]
Isoquercitrin (Quercetin-3-O-glucoside)Superoxide Scavenging78.16[1]
Quercitrin (Quercetin-3-O-rhamnoside)Superoxide Scavenging87.99[1]

Note: IC50 values can vary between studies due to different experimental conditions. A lower IC50 value indicates higher antioxidant activity.

Anti-inflammatory Activity

Quercetin and its glycosides have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and modulating inflammatory signaling pathways.

CompoundAnti-inflammatory AssayIC50 (µg/mL)Reference
QuercetinNO Inhibition56.27[4]
Isoorientin (Luteolin-6-C-glucoside)iNOS Inhibition>100[5]
Orientin (Luteolin-8-C-glucoside)iNOS Inhibition>100[5]
Isovitexin (Apigenin-6-C-glucoside)iNOS Inhibition21[5]

Note: Data for direct comparison of Quercetin 3-O-sophoroside is limited. The provided data for other flavonoids illustrates the range of activities observed. A lower IC50 value indicates higher anti-inflammatory activity.

Anticancer Activity

The anticancer properties of quercetin glycosides are attributed to their ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. The human breast cancer cell line MCF-7 is a common model for these studies.

CompoundCell LineIC50 (µM)Reference
QuercetinMCF-737 - 73[6][7]
Quercetin-3-O-glucosideCaco-279 µg/mL[8]
Quercetin-3-O-glucosideHepG2150 µg/mL[8]
3-O-methylquercetinHCT-11634[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.[10]

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH (typically 0.1 mM) in the same solvent.

  • In a 96-well plate or cuvettes, add a specific volume of the test compound at various concentrations.

  • Add the DPPH solution to each well/cuvette and mix thoroughly.

  • Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a wavelength of approximately 517 nm using a spectrophotometer.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.

Nitric Oxide (NO) Scavenging Assay

Principle: This assay evaluates the ability of a compound to scavenge nitric oxide. Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. The nitrite ions are then quantified using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.[4]

Procedure:

  • Prepare a solution of sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (PBS).

  • Prepare stock solutions of the test compounds in a suitable solvent.

  • In a reaction mixture, add the sodium nitroprusside solution, PBS, and the test compound at various concentrations.

  • Incubate the mixture at room temperature for a specific period (e.g., 150 minutes).

  • After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the reaction mixture.

  • Allow the color to develop for a few minutes.

  • Measure the absorbance at approximately 546 nm.

  • A control without the test compound is also measured.

  • The percentage of nitric oxide scavenging is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined from a dose-response curve.

MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is insoluble in aqueous solutions. The amount of formazan produced is proportional to the number of viable cells.[11]

Procedure:

  • Seed cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C.

  • During this incubation, viable cells will convert the MTT into formazan crystals.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.

Signaling Pathways and Molecular Mechanisms

Quercetin and its glycosides exert their biological effects by modulating various cellular signaling pathways. While the specific pathways affected by Quercetin 3-O-sophoroside are not extensively characterized, we can infer potential mechanisms based on the known activities of quercetin and other glycosides.

Antioxidant Signaling Pathway

Quercetin's antioxidant effects are not only due to direct radical scavenging but also through the upregulation of endogenous antioxidant defense systems. This is often mediated by the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Antioxidant_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection leads to Quercetin Quercetin Glycosides Quercetin->Keap1_Nrf2 promotes dissociation

Caption: Nrf2-mediated antioxidant response pathway potentially modulated by quercetin glycosides.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of quercetin are often linked to the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway, a key regulator of inflammation.

Anti_inflammatory_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates (leading to degradation) NFκB_IκBα NF-κB-IκBα Complex NFκB NF-κB NFκB_IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes activates transcription of Quercetin Quercetin Glycosides Quercetin->IKK inhibits Anticancer_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K activate Akt Akt PI3K->Akt activates Bad Bad Akt->Bad phosphorylates (inactivates) Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bad->Apoptosis promotes Bcl2->Apoptosis inhibits Quercetin Quercetin Glycosides Quercetin->PI3K inhibits Quercetin->Akt inhibits

References

comparing extraction methods for quercetin 3-O-sophoroside from a specific plant

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Extraction Methods for Quercetin 3-O-Sophoroside

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various extraction methods for quercetin 3-O-sophoroside and related quercetin glycosides from plant materials. The selection of an appropriate extraction technique is critical for maximizing yield, ensuring purity, and maintaining the structural integrity of the target compound, which is vital for research and drug development.

Comparative Analysis of Extraction Methods

The efficiency of extracting quercetin glycosides is highly dependent on the chosen method, solvent, and specific process parameters. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer significant advantages over conventional methods in terms of speed and efficiency.

Data Summary: Performance of Various Extraction Methods for Quercetin and its Glycosides

Extraction MethodPlant SourceTarget Analyte(s)SolventKey ParametersYield / Recovery
Ultrasound-Assisted Extraction (UAE) Raphanus sativus (Radish) LeavesQuercetinMethanol50% Ultrasound Intensity, 10 min11.8% Yield[1][2]
Ultrasound-Assisted Extraction (UAE) Onion Solid WasteTotal Quercetin59% Ethanol49°C11.08 mg/g DW[3]
Ultrasound-Assisted Extraction (UAE) 'Idared' Apple PeelsQuercetin Glycosides80-100% Methanol15 min, Solid:Solvent 1:50 (w/v)Optimal conditions identified[4][5]
Microwave-Assisted Extraction (MAE) Red Kidney BeanQuercetin60% Acetone800W, 1 min, Solid:Solvent 1:1035.8 mg/g
Microwave-Assisted Extraction (MAE) Red OnionQuercetinDistilled Water600W, 3 min, Solid:Solvent 1:1032.7 mg/g[6]
Soxhlet Extraction Red Kidney BeanQuercetin60% AcetoneNot specified24.6 mg/g
Soxhlet Extraction Pistacia eurycarpaQuercetinEthanolNot specified84.037 mg/g[7][8]
Maceration Red Kidney BeanQuercetin60% AcetoneNot specified32.75 mg/g
Supercritical Fluid Extraction (SFE) Hops (Humulus lupulus L.)FlavonoidsSC-CO₂ + 80% Ethanol50°C, 25 MPa, 50% modifier7.8 mg/g [No citation available]
Purification via Macroporous Resin Poacynum hendersonii LeavesQuercetin-3-O-sophoroside70% Ethanol (for desorption)HPD-300 Resin82.1% Recovery Yield, 93.5% Purity[9]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are protocols for the key extraction and quantification techniques discussed.

Ultrasound-Assisted Extraction (UAE) Protocol

This method utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[10] It is noted for its high efficiency, reduced extraction time, and lower solvent consumption compared to conventional methods.[1]

Protocol adapted from extraction of quercetin from Raphanus sativus leaves[1][2]:

  • Sample Preparation: Air-dry and pulverize the plant material to a fine powder.

  • Mixing: Weigh 2.0 g of the powdered plant material and place it in a suitable vessel.

  • Solvent Addition: Add 40 mL of methanol (or another appropriate polar solvent) to the vessel.

  • Sonication: Place the vessel in an ultrasonic bath. Apply ultrasonic waves at a specified intensity (e.g., 50%) and frequency (e.g., 50/60 kHz) for a short duration (e.g., 10-15 minutes) at room temperature.[1][2][4]

  • Filtration: After sonication, filter the mixture to separate the extract from the solid plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Storage: Store the final extract at 4°C for further analysis.

Microwave-Assisted Extraction (MAE) Protocol

MAE uses microwave energy to heat the solvent and sample, causing the rupture of plant cells and accelerating the release of target compounds into the solvent.[6] This method significantly reduces extraction time and solvent volume.[6]

Protocol adapted from extraction of quercetin from red onions[6]:

  • Sample Preparation: Dry and grind the plant material into a fine powder.

  • Mixing: Place 1.0 g of the powdered sample into a microwave extraction vessel.

  • Solvent Addition: Add 10 mL of the chosen solvent (e.g., distilled water or aqueous ethanol) to achieve a 1:10 solid-to-solvent ratio.[6]

  • Microwave Irradiation: Secure the vessel in a domestic or specialized microwave oven. Apply microwave power (e.g., 600-800W) for a short duration (e.g., 1-3 minutes).[6]

  • Cooling: Immediately cool the vessel after irradiation to prevent thermal degradation of the analyte.

  • Filtration: Filter the extract through Whatman filter paper to remove solid residues.

  • Drying and Storage: Air-dry the extract at room temperature and store it in a refrigerator until analysis.

Soxhlet Extraction Protocol (Conventional Method)

Soxhlet extraction is a continuous solid-liquid extraction method. While effective, it is time-consuming and uses large volumes of solvent at high temperatures, which can risk thermal degradation of sensitive compounds.[11][12][13]

General Protocol[11][14]:

  • Sample Preparation: Ensure the plant material is thoroughly dried and ground.

  • Loading: Place a known amount of the powdered sample (e.g., 5.0 g) into a porous thimble.[14]

  • Apparatus Setup: Place the thimble inside the main chamber of a Soxhlet extractor. Fill a round-bottom flask with the extraction solvent (e.g., ethanol) and connect it to the extractor and a condenser.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it cools and drips down onto the sample in the thimble.

  • Cycling: Once the solvent level in the thimble reaches the siphon arm, the extract is siphoned back into the flask. This process repeats for several hours or cycles (e.g., 4 cycles at ~35 min/cycle).[14]

  • Concentration: After extraction is complete, the solvent is evaporated from the flask to yield the concentrated extract.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is the standard method for the separation, identification, and quantification of quercetin and its glycosides due to its high resolution and sensitivity.[15][16]

Typical HPLC Protocol[1][2][17]:

  • Standard Preparation: Prepare a stock solution of a quercetin or quercetin 3-O-sophoroside standard in methanol (e.g., 1000 µg/mL). Create a series of working standards by diluting the stock solution to generate a calibration curve (e.g., 1-30 µg/mL).[2][18]

  • Sample Preparation: Dissolve the dried plant extract in the mobile phase or methanol and filter it through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[17]

    • Mobile Phase: An isocratic or gradient mixture of solvents. A common isocratic mobile phase is a mixture of acetonitrile and acidified water (e.g., water with 2% acetic acid) in a 40:60 v/v ratio.[17]

    • Flow Rate: 1.0 - 1.3 mL/min.[17]

    • Detection: UV-Vis or Diode Array Detector (DAD) set at a wavelength optimal for quercetin, typically around 370 nm.[16][17]

    • Column Temperature: Maintained at a constant temperature, for example, 35°C.[17]

  • Analysis: Inject the standards and samples. Identify the quercetin 3-O-sophoroside peak by comparing its retention time with the standard. Quantify the amount based on the peak area and the standard calibration curve.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the extraction and analysis of quercetin 3-O-sophoroside from a plant source.

Extraction_Workflow cluster_methods Extraction Methods Plant Plant Material (e.g., Leaves) Prep Sample Preparation (Drying, Grinding) Plant->Prep Extraction Extraction Step Prep->Extraction UAE UAE MAE MAE Soxhlet Soxhlet SFE SFE Filter Filtration & Concentration Crude Crude Extract Filter->Crude Purify Purification (Optional) Crude->Purify Quantify Quantification (HPLC) Crude->Quantify Direct Analysis Purify->Quantify Analysis of Purified Fraction Result Pure Compound & Quantitative Data Quantify->Result

Caption: Generalized workflow for the extraction, purification, and quantification of quercetin 3-O-sophoroside.

References

Quercetin 3-O-Sophoroside vs. Rutin: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactive properties of two closely related flavonoid glycosides: quercetin 3-O-sophoroside and rutin (quercetin 3-O-rutinoside). While both share the same quercetin aglycone, a potent antioxidant, the difference in their sugar moieties—sophorose versus rutinose—plays a crucial role in modulating their biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This document synthesizes available experimental data to offer an objective comparison for research and development applications.

Structural and Bioavailability Differences

Quercetin 3-O-sophoroside and rutin are both O-glycosides of quercetin, meaning a sugar molecule is attached to the hydroxyl group at the C-3 position of the quercetin backbone. The key distinction lies in the disaccharide attached:

  • Quercetin 3-O-Sophoroside: Contains sophorose, a disaccharide composed of two glucose units linked by a β-(1→2) glycosidic bond.

  • Rutin (Quercetin 3-O-Rutinoside): Contains rutinose, a disaccharide of rhamnose and glucose linked by an α-(1→6) glycosidic bond.

This structural variance is known to influence solubility, stability, and bioavailability. The type of sugar moiety affects absorption in the small intestine and subsequent metabolism by gut microbiota, which can impact the concentration and form of the compound that reaches systemic circulation. Generally, the aglycone form (quercetin) has a higher absorption rate than its glycosides like rutin[1]. However, the glycosidic forms are often more stable and abundant in nature.

Comparative Bioactivity Data

Antioxidant Activity

The antioxidant capacity is a cornerstone of the bioactivity of these flavonoids. It is often measured by their ability to scavenge free radicals or reduce oxidized species.

Table 1: Antioxidant Activity of Quercetin 3-O-Sophoroside

Assay TypeMetricResultReference
ABTS Radical ScavengingRelative Antioxidant Capacity1.45 (vs. Trolox)--INVALID-LINK--
Lipid Peroxidation InhibitionIC₅₀9.2 µM--INVALID-LINK--

Table 2: Antioxidant Activity of Rutin

Assay TypeMetricResultReference
DPPH Radical ScavengingSC₅₀60.25 ± 0.09 µM[2]
ABTS Radical ScavengingIC₅₀> 100 µg/mL[3]
Nitric Oxide ScavengingIC₅₀1.43 µg/mL[4]
Reducing Power AssayIC₅₀8.51 µg/mL[4]

Generally, the aglycone quercetin shows stronger antioxidant activity in in vitro chemical assays compared to its glycosides like rutin[3][5]. The sugar moiety can hinder the molecule's ability to donate electrons, which is key to its radical scavenging properties.

Anti-inflammatory Activity

Both compounds are known to possess anti-inflammatory properties, primarily by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

Table 3: Anti-inflammatory Activity of Rutin in LPS-Stimulated RAW 264.7 Macrophages

Mediator InhibitedMetricResultReference
Nitric Oxide (NO)% ReductionSignificant downregulation at higher concentrations[6][7]
TNF-α% Inhibition~28.25% (in a Quercetin-Rutin blend at 10 µM)[8]
IL-6% Inhibition~32.25% (in a Quercetin-Rutin blend at 10 µM)[8]

Studies have shown that both quercetin and rutin can significantly down-regulate the level of nitric oxide (NO) in inflamed cells[6][7]. A blend of quercetin and rutin has been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6[8].

Cytotoxic Activity

The potential for these compounds to inhibit the growth of cancer cells is an area of active research. The aglycone, quercetin, is generally found to be more cytotoxic to cancer cells than its glycoside forms.

Table 4: Cytotoxic Activity of Rutin and Other Quercetin Glycosides

CompoundCell LineMetricResultReference
RutinKB human oral cancerCell ViabilityNo significant effect
RutinHCT116 colon cancerCell ViabilityLess cytotoxic than quercetin at 200 µM[1]
Quercetin-3-O-glucosideCaco-2 colon carcinomaIC₅₀79 µg/mL
Quercetin-3-O-glucosideHepG2 liver carcinomaIC₅₀150 µg/mL

Studies indicate that rutin has minimal to no cytotoxic effect on certain cancer cell lines, such as KB human oral cancer cells. In comparison, quercetin demonstrates significant growth inhibition in a concentration- and time-dependent manner. On HCT116 colon cancer cells, quercetin also showed greater cytotoxicity than rutin at the same dose[1]. This suggests that the presence and type of sugar moiety significantly impact the anticancer potential, likely by affecting cellular uptake.

Experimental Methodologies

Detailed protocols for the key assays mentioned in the data tables are provided below for reproducibility and methodological comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The solution should be freshly made and kept in the dark due to its light sensitivity.

  • Sample Preparation: Dissolve the test compounds (quercetin 3-O-sophoroside, rutin) and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol, ethanol) to create a series of dilutions.

  • Reaction: Add a defined volume of each sample dilution to a cuvette or a 96-well plate. Add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined from a plot of scavenging activity against sample concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (quercetin 3-O-sophoroside, rutin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Griess Assay for Nitric Oxide (NO) Determination

This assay quantifies NO production by measuring its stable metabolite, nitrite, in cell culture supernatants.

  • Sample Collection: After treating cells (e.g., RAW 264.7 macrophages) with an inflammatory stimulus (like LPS) and the test compounds, collect the cell culture supernatant.

  • Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite.

  • Griess Reagent: The Griess reagent is typically a two-part solution: Solution A (e.g., sulfanilamide in acidic solution) and Solution B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Reaction: In a 96-well plate, mix equal volumes of the cell culture supernatant (or nitrite standards) with Griess Reagent (pre-mixed or added sequentially).

  • Incubation: Allow the reaction to proceed for 5-15 minutes at room temperature, protected from light. During this time, a pink/magenta azo dye will form in the presence of nitrite.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. The percentage of NO inhibition by the test compounds can then be calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental processes can aid in understanding the mechanisms of action and methodologies.

experimental_workflow start_end start_end process process data data decision decision measurement measurement start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with Compounds (Q-sophoroside, Rutin) seed->treat incubate Incubate (24/48h) treat->incubate add_reagent Add Assay Reagent (e.g., MTT, Griess) incubate->add_reagent incubate2 Incubate for Reaction add_reagent->incubate2 measure Measure Absorbance incubate2->measure analyze Data Analysis (% Viability / % Inhibition) measure->analyze end End: Determine IC50 analyze->end

Caption: General workflow for in vitro bioactivity assays.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus stimulus protein protein inhibitor inhibitor gene gene response response LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (leads to degradation) NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive sequesters in cytoplasm NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_active->Genes translocates & activates transcription Nucleus Nucleus Inflammation Inflammatory Response Genes->Inflammation Flavonoids Quercetin Glycosides (Rutin, Q-sophoroside) Flavonoids->IKK inhibit

Caption: Inhibition of the NF-κB inflammatory pathway by quercetin glycosides.

Conclusion

Both quercetin 3-O-sophoroside and rutin, as glycosides of quercetin, exhibit a range of bioactive properties. The available data suggests that the nature of the sugar moiety is a critical determinant of their efficacy.

  • Antioxidant Activity: Both compounds are effective antioxidants, though typically less potent than their aglycone, quercetin, in direct chemical assays. The sophoroside appears to be a potent inhibitor of lipid peroxidation.

  • Anti-inflammatory Activity: Rutin has demonstrated clear anti-inflammatory effects through the inhibition of key mediators like NO. The activity of quercetin 3-O-sophoroside in this area requires further direct investigation.

  • Cytotoxicity: The presence of the sugar moiety generally reduces cytotoxic activity against cancer cells compared to quercetin. Rutin shows low cytotoxicity, suggesting it may be less promising as a direct anticancer agent but potentially safer for other applications.

For drug development professionals, the choice between these two glycosides would depend on the therapeutic target. The structural differences influencing bioavailability and specific interactions with cellular targets are key considerations. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their bioactivity profiles and to determine their respective therapeutic potentials.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quercetin 3-O-Sophoroside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of analytical methods for the determination of quercetin 3-O-sophoroside, a significant flavonoid glycoside. Below, we detail the cross-validation parameters of prominent analytical techniques, offering a basis for methodological selection and evaluation.

The quantification of quercetin and its glycosides is crucial for pharmacokinetic studies, quality control of herbal products, and drug development.[1][2][3] Various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC), are frequently employed for this purpose.[2][4][5] The validation of these methods in line with ICH guidelines is essential to ensure reliable and reproducible results.[6][7]

Comparison of Analytical Method Performance

The following tables summarize the key performance parameters for different analytical methods used in the quantification of quercetin and its derivatives. These parameters are critical for cross-validation and for selecting the most appropriate method for a specific research need.

Parameter UPLC-MS/MS for Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside [1][8]HPLC-DAD for Quercetin [9]HPTLC for Quercetin [6]
Linearity Range 1.48 - 74,000 ng/mL0.35 - 196 µg/mL100 - 400 ng/spot
Correlation Coefficient (r²) ≥ 0.99> 0.9950.9981
Accuracy (% Recovery) 92.7% - 107.3%88.6% - 110.7%98.13% - 99.42%
Precision (% RSD) Intra-day: ≤ 6.1%, Inter-day: ≤ 7.8%Intra-day: 2.4% - 6.7%, Inter-day: 7.2% - 9.4%Intra-day: 0.15% - 0.38%, Inter-day: 0.20% - 0.25%
Limit of Detection (LOD) 0.36 ng/mL0.046 µg/mL23.05 ng/mL
Limit of Quantification (LOQ) 1.25 ng/mL0.14 µg/mL69.87 ng/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the protocols for the compared techniques.

UPLC-MS/MS Method for Quercetin Glycoside Quantification[1][8]
  • Chromatographic System: Waters Acquity UPLC system.

  • Column: Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 μm).

  • Mobile Phase: Gradient elution with A (0.1% formic acid in water) and B (acetonitrile).

    • Gradient: 80-70% A over 4 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 1 μL.

  • Mass Spectrometry: Xevo Triple Quadrupole MS with electrospray ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM).

HPLC-DAD Method for Quercetin Quantification[9]
  • Chromatographic System: High-Performance Liquid Chromatography with a Diode Array Detector.

  • Column: C18 column.

  • Mobile Phase: 1.5% acetic acid in a water/acetonitrile/methanol ratio of 55:40:5.

  • Detection Wavelength: 368 nm.

  • Retention Time: Approximately 3.6 minutes.

HPTLC Method for Quercetin Quantification[6]
  • Stationary Phase: TLC aluminum plates precoated with silica gel 60 F254.

  • Mobile Phase: Chloroform: Ethyl acetate: Methanol: Glacial acetic acid (5:2:1.5:0.02% v/v).

  • Application: Automatic sample spotter, band width 6 mm, distance between tracks 12 mm.

  • Detection: Densitometric scanning at 420 nm in reflection/absorbance mode.

  • Rf Value: 0.5.

Visualizing the Cross-Validation Workflow

A systematic workflow is essential for the comprehensive cross-validation of analytical methods. The following diagram illustrates the key stages involved.

CrossValidationWorkflow cluster_planning 1. Planning & Method Selection cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Comparison cluster_conclusion 4. Conclusion & Reporting DefineObjective Define Analytical Objective SelectMethods Select Candidate Methods (e.g., HPLC, UPLC-MS/MS, HPTLC) DefineObjective->SelectMethods DefineParams Define Validation Parameters (Linearity, Accuracy, Precision, etc.) SelectMethods->DefineParams PrepareSamples Prepare Standard & QC Samples DefineParams->PrepareSamples AnalyzeSamples Analyze Samples using Each Method PrepareSamples->AnalyzeSamples CollectData Collect Raw Data AnalyzeSamples->CollectData ProcessData Process Chromatograms/ Densitograms CollectData->ProcessData CalculateParams Calculate Validation Parameters ProcessData->CalculateParams CompareResults Compare Performance Metrics CalculateParams->CompareResults AssessSuitability Assess Method Suitability CompareResults->AssessSuitability DocumentFindings Document Cross-Validation Report AssessSuitability->DocumentFindings

Caption: Workflow for the cross-validation of analytical methods.

Signaling Pathway of Quercetin's Anti-inflammatory Action

While not directly related to analytical method validation, understanding the biological context of the analyte is crucial for drug development professionals. Quercetin exerts its anti-inflammatory effects through various signaling pathways.

Quercetin_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling Pathways cluster_mediators Inflammatory Mediators LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 COX2 COX-2 MAPK->COX2 Quercetin Quercetin Quercetin->NFkB Inhibits Quercetin->MAPK Inhibits

Caption: Quercetin's inhibition of inflammatory pathways.

References

Quercetin vs. Its Glycosides: A Comparative Analysis of In Vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cytotoxic effects of the flavonoid quercetin and its glycosidic derivatives on various cancer cell lines, supported by experimental data and mechanistic insights.

The flavonoid quercetin, a prominent dietary antioxidant, has garnered significant attention in cancer research for its potential as a chemotherapeutic agent. However, in nature, quercetin predominantly exists in its glycosidic forms, such as rutin and isoquercitrin, where a sugar moiety is attached to the core quercetin structure. This structural difference significantly influences their bioavailability and, consequently, their cytotoxic effects on cancer cells. This guide provides a comparative analysis of the in vitro cytotoxicity of quercetin and its common glycosides, presenting key quantitative data, detailed experimental protocols, and an exploration of the underlying molecular mechanisms.

Comparative Cytotoxicity: Quercetin and Its Glycosides

The cytotoxic potential of quercetin and its glycosides varies depending on the specific glycoside, the cancer cell line, and the experimental conditions. Generally, the aglycone form, quercetin, tends to exhibit greater direct cytotoxicity in vitro compared to its glycosides. This is often attributed to its more lipophilic nature, facilitating easier passage through cell membranes.

Quantitative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of quercetin and its glycosides in various cancer cell lines as reported in the literature.

CompoundCell LineIC50 (µg/mL)Reference
Quercetin HCT116 (Colon Cancer)> 200 µM[1]
HeLa (Cervical Cancer)40[2]
Caco-2 (Colon Cancer)Not specified[3]
HepG2 (Liver Cancer)Not specified[3]
MCF-7 (Breast Cancer)37.06 ± 0.08 µM[4]
Quercetin-3-O-glucoside (Isoquercitrin) Caco-2 (Colon Cancer)79[3]
HepG2 (Liver Cancer)150[3]
HEK293 (Non-cancerous)186[3]
Rutin (Quercetin-3-O-rutinoside) HCT116 (Colon Cancer)> 200 µM[1]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental protocols.

Mechanisms of Cytotoxicity: Apoptosis and Necrosis

Quercetin and its glycosides induce cancer cell death primarily through the induction of apoptosis (programmed cell death) and, in some cases, necrosis.[5][6] These processes are orchestrated by complex signaling pathways that are often initiated by cellular stress.

Key Signaling Pathways in Quercetin-Induced Cell Death

Quercetin has been shown to modulate multiple signaling pathways to exert its cytotoxic effects. A significant mechanism involves the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[7] Quercetin can increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases.[7][8] Furthermore, it can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax.[7][9] The PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival and proliferation, are also often inhibited by quercetin.[7][10]

cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_mitochondrial Mitochondrial Events cluster_execution Execution Phase Quercetin Quercetin ROS ↑ ROS Quercetin->ROS PI3K_Akt ↓ PI3K/Akt Pathway Quercetin->PI3K_Akt MAPK ↓ MAPK Pathway Quercetin->MAPK Bcl2_Bax ↓ Bcl-2 / ↑ Bax Quercetin->Bcl2_Bax Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibition leads to MAPK->Apoptosis inhibition leads to Cyto_C Cytochrome c Release Mito_Dys->Cyto_C Caspases Caspase Activation Cyto_C->Caspases Bcl2_Bax->Mito_Dys Caspases->Apoptosis

Caption: Simplified signaling pathway of quercetin-induced apoptosis.

Experimental Protocols

The in vitro cytotoxicity of quercetin and its glycosides is typically assessed using a series of standardized cell-based assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of quercetin or its glycosides for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis and Necrosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds as described for the MTT assay.

  • Cell Harvesting: Both adherent and floating cells are collected and washed.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of necrotic cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cluster_results Results A Seed Cancer Cells B Treat with Quercetin/ Glycosides A->B C1 MTT Assay B->C1 C2 Annexin V/PI Staining B->C2 D1 Measure Absorbance (Cell Viability) C1->D1 D2 Flow Cytometry Analysis (Apoptosis/Necrosis) C2->D2 E1 Calculate IC50 D1->E1 E2 Quantify Apoptotic & Necrotic Cells D2->E2

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

The in vitro evidence strongly suggests that both quercetin and its glycosides possess cytotoxic activity against a range of cancer cell lines. While quercetin often demonstrates higher direct cytotoxicity, its glycosides, which have different bioavailability profiles, also contribute to anticancer effects.[11][12][13] The primary mechanisms of action involve the induction of apoptosis through the modulation of key signaling pathways that regulate cell survival and death. Further research is warranted to fully elucidate the comparative efficacy of these compounds in more complex in vivo models and to explore their potential in combination therapies.

References

Validating Cell-Based Assays: A Comparative Guide to Quercetin 3-O-Sophoroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Quercetin 3-O-Sophoroside's Performance in Cell-Based Assay Validation, Supported by Experimental Data.

This guide provides a comprehensive overview of the use of quercetin 3-O-sophoroside in the validation of cell-based assays, with a focus on its antioxidant and anti-inflammatory properties. Through a comparative analysis with its aglycone, quercetin, and other relevant flavonoids, this document offers valuable insights for researchers seeking to employ this glycoside as a reference standard or test compound. Detailed experimental protocols and an examination of the underlying signaling pathways are presented to facilitate robust assay development and validation.

Comparative Performance Analysis

The efficacy of quercetin 3-O-sophoroside in cell-based assays is often compared to its well-studied aglycone, quercetin, and other common flavonoid glycosides like rutin and isoquercitrin. The sugar moiety in quercetin 3-O-sophoroside can influence its bioavailability, solubility, and interaction with cellular targets, leading to differences in activity.

Below is a summary of quantitative data from various studies, highlighting the comparative performance of quercetin and its glycosides in relevant cell-based assays. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Compound/BlendAssayCell LineEndpointIC50 / ActivityReference
Quercetin 3-O-Sophoroside Lipid Peroxidation InhibitionCell-freeInhibition of lipid peroxidation9.2 μM[1]
Quercetin-Rutin Blend (SophorOx™)Anti-inflammatoryRAW 264.7TNF-α Inhibition~28.25% inhibition at 10 µM[2][3]
Quercetin-Rutin Blend (SophorOx™)Anti-inflammatoryRAW 264.7IL-6 Inhibition~32.25% inhibition at 10 µM[2][3]
Quercetin-Rutin Blend (SophorOx™)Antioxidant (Intracellular ROS)RAW 264.7Reduction of ROS78.2% reduction at 0.3 µM[2]
QuercetinAnti-inflammatoryRAW 264.7TNF-α and IL-6 releaseIC50 ~1 µM
QuercetinCytotoxicityCaco-2Cell ViabilityIC50 = 79 μg/mL[4]
QuercetinCytotoxicityHepG2Cell ViabilityIC50 = 150 μg/mL[4]
QuercetinDPPH Radical ScavengingIn vitroScavenging activityIC50 = 19.17 µg/ml[5]
QuercetinH2O2 ScavengingIn vitroScavenging activityIC50 = 36.22 µg/ml[5]
IsoquercitrinSuperoxide Anion ScavengingIn vitroScavenging activityIC50 = 78.16 ± 4.83 μM[6]
QuercitrinSuperoxide Anion ScavengingIn vitroScavenging activityIC50 = 87.99 ± 5.43 μM[6]

Key Signaling Pathways

Quercetin and its glycosides, including quercetin 3-O-sophoroside, exert their biological effects by modulating several key signaling pathways involved in inflammation and oxidative stress. Understanding these pathways is crucial for designing and interpreting cell-based assays.

Signaling_Pathways cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_pathways Intracellular Signaling Cascades cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_response Cellular Response Stimulus LPS IKK IKK Stimulus->IKK TAK1 TAK1 Stimulus->TAK1 PI3K PI3K Stimulus->PI3K IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines MKK MKK3/6 TAK1->MKK p38 p38 MAPK MKK->p38 P p38->Cytokines Akt Akt PI3K->Akt P Akt->NFkB inhibits ROS ROS Production Q3S Quercetin 3-O-sophoroside Q3S->IKK inhibits Q3S->TAK1 inhibits Q3S->PI3K inhibits Q3S->ROS scavenges

Caption: Key signaling pathways modulated by Quercetin 3-O-sophoroside.

Experimental Protocols

The following are detailed methodologies for key cell-based assays that can be validated using quercetin 3-O-sophoroside.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in response to an oxidizing agent.

Materials:

  • Adherent cells (e.g., HeLa, HepG2)

  • 96-well black, clear-bottom tissue culture plates

  • DCFH-DA solution

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a free radical initiator

  • Quercetin 3-O-sophoroside (and other test compounds)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Culture: Culture the cells in a CO2 incubator at 37°C.

  • Compound Preparation: Prepare a stock solution of quercetin 3-O-sophoroside and other test compounds in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in cell culture medium.

  • Cell Treatment: Remove the culture medium and wash the cells with PBS. Add the compound dilutions to the respective wells and incubate for 1 hour.

  • DCFH-DA Loading: Add DCFH-DA solution to each well and incubate for 30 minutes.

  • Oxidative Stress Induction: Add AAPH solution to each well to induce oxidative stress.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Continue to take readings at regular intervals for 1 hour.

  • Data Analysis: Calculate the area under the curve (AUC) for each treatment. The cellular antioxidant activity is expressed as the percentage reduction in AUC compared to the control (cells treated with AAPH alone).

CAA_Workflow A Seed Adherent Cells in 96-well Plate B Culture to Confluence A->B C Treat with Quercetin 3-O-sophoroside and Controls (1 hr) B->C D Load with DCFH-DA (30 min) C->D E Induce Oxidative Stress with AAPH D->E F Measure Fluorescence (Ex/Em: 485/535 nm) over 1 hour E->F G Calculate Area Under the Curve (AUC) and Determine % Inhibition F->G

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Anti-Inflammatory Assay (Measurement of Pro-inflammatory Cytokines)

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cells

  • 24-well tissue culture plates

  • Lipopolysaccharide (LPS) from E. coli

  • Quercetin 3-O-sophoroside (and other test compounds)

  • Cell culture medium (DMEM)

  • ELISA kits for TNF-α and IL-6

  • Griess Reagent for nitric oxide (NO) measurement (optional)

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of quercetin 3-O-sophoroside or other test compounds for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. Include a vehicle control (no LPS) and a positive control (LPS alone).

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • (Optional) Nitric Oxide Measurement: The production of nitric oxide, another inflammatory mediator, can be assessed by measuring nitrite levels in the supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-only control. Determine the IC50 value if a dose-response is observed.

Anti_Inflammatory_Workflow A Seed RAW 264.7 Macrophages B Pre-treat with Quercetin 3-O-sophoroside and Controls (1-2 hrs) A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect Supernatants D->E F Measure TNF-α and IL-6 (ELISA) E->F G (Optional) Measure Nitric Oxide (Griess Assay) E->G H Calculate % Inhibition and IC50 F->H G->H

Caption: Workflow for the Anti-Inflammatory Cell-Based Assay.

Conclusion

Quercetin 3-O-sophoroside demonstrates significant antioxidant and anti-inflammatory potential in a variety of cell-based assays. Its performance, while often comparable to its aglycone quercetin, can be influenced by the sophorose moiety, which may affect its cellular uptake and metabolism. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to validate their own cell-based assays using this flavonoid glycoside. Further head-to-head comparative studies under standardized conditions will be beneficial to fully elucidate the nuanced differences in bioactivity between quercetin 3-O-sophoroside and other related flavonoids.

References

An Inter-Laboratory Comparison Guide to the Analysis of Quercetin 3-O-Sophoroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methodologies for the quantification of quercetin 3-O-sophoroside, a significant flavonoid glycoside found in various plant species. The selection of an appropriate analytical technique is critical for accurate quantification in complex matrices such as plant extracts, dietary supplements, and biological samples. This document summarizes the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC), offering supporting data and detailed experimental protocols to aid in method selection and implementation.

Quantitative Method Performance

The performance of different analytical methods for the analysis of quercetin and its glycosides is summarized below. While specific data for quercetin 3-O-sophoroside is limited in comparative studies, the data for the parent aglycone, quercetin, provides a strong indication of the expected performance due to the shared chromophore.

Analytical MethodAnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Precision (%RSD)Accuracy/Recovery (%)
HPLC-DAD Quercetin4.93 – 118.21[1]0.00071 - 0.046[1][2]0.00215 - 0.14[1][2]< 2% (Intra-day)[1]100.09 - 100.29[1]
UPLC-MS/MS Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnosideNot SpecifiedNot SpecifiedNot Specified4.6 - 10.4[3]96.1 - 104.6[3]
HPTLC Quercetin0.1 - 0.4 (ng/spot)[4]Not SpecifiedNot Specified< 2%[5]96.77 - 99.74[4]

Note: Data for quercetin is used as a representative for HPLC-DAD and HPTLC due to the lack of direct inter-laboratory comparison studies for quercetin 3-O-sophoroside. The UPLC-MS/MS data is for a similar quercetin glycoside.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of quercetin and its glycosides.[6][7]

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is widely used for the quantification of flavonoids due to its robustness and sensitivity.[8]

Sample Preparation (General):

  • Extraction: Extract the plant material or sample matrix with a suitable solvent such as methanol or ethanol, often with sonication or reflux to improve efficiency.[9]

  • Hydrolysis (Optional): For the analysis of total quercetin (aglycone), an acid hydrolysis step (e.g., with 1.2 M HCl in 50% methanol at 90°C for 2 hours) is required to cleave the glycosidic bond. To quantify quercetin 3-O-sophoroside specifically, this step should be omitted.

  • Purification: The crude extract can be purified using solid-phase extraction (SPE) to remove interfering substances.[10]

  • Final Preparation: The final extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.[1]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: A gradient elution is typically used to achieve good separation. A common mobile phase consists of two solvents:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30°C.[1]

  • Detection: Diode array detector (DAD) monitoring at the maximum absorbance wavelength for quercetin glycosides, typically around 350-370 nm.[11]

  • Injection Volume: 20 µL.[1]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of low-concentration analytes in complex matrices.[3]

Sample Preparation:

  • Extraction: Similar to the HPLC-UV method, extract the sample with an appropriate solvent.

  • Protein Precipitation (for biological samples): For plasma or tissue samples, precipitate proteins using a solvent like acetonitrile, followed by centrifugation.[13]

  • Dilution: Dilute the supernatant with the mobile phase to an appropriate concentration.

  • Filtration: Filter the sample through a 0.22 µm syringe filter.

UPLC-MS/MS Conditions:

  • Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[3]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI), typically in negative mode for flavonoids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The specific precursor and product ion transitions for quercetin 3-O-sophoroside would need to be determined by direct infusion of a standard.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective screening tool.[4][5]

Sample and Standard Preparation:

  • Prepare extracts as described for HPLC-UV.

  • Prepare a stock solution of a quercetin 3-O-sophoroside standard in methanol.

  • Create a series of working standard solutions of different concentrations.

HPTLC Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application: Apply samples and standards as bands using an automated applicator.

  • Mobile Phase: A mixture of solvents such as ethyl acetate, toluene, methanol, and formic acid in appropriate ratios.[5]

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Analysis: After development, dry the plate and perform densitometric scanning at the wavelength of maximum absorbance for quercetin 3-O-sophoroside (around 366 nm).[5]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of quercetin 3-O-sophoroside from a plant matrix.

experimental_workflow sample Plant Material extraction Solvent Extraction (e.g., Methanol/Ethanol) sample->extraction filtration1 Initial Filtration extraction->filtration1 spe Solid-Phase Extraction (SPE) (Optional Purification) filtration1->spe evaporation Solvent Evaporation filtration1->evaporation Direct spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration2 Final Filtration (0.22 or 0.45 µm) reconstitution->filtration2 analysis Analytical Instrumentation (HPLC, LC-MS, HPTLC) filtration2->analysis data Data Acquisition and Processing analysis->data

Caption: Workflow for Quercetin 3-O-Sophoroside Analysis.

References

Safety Operating Guide

Proper Disposal of Quercetin 3-O-Sophoroside: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of quercetin 3-O-sophoroside, focusing on procedural, step-by-step instructions to ensure regulatory compliance and personnel safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle quercetin 3-O-sophoroside with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[1]

Disposal Principle: Incineration by a Licensed Facility

The primary and recommended method for the disposal of quercetin 3-O-sophoroside is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] This compound should not be disposed of down the drain or in regular solid waste.[1][2][3] Discharging such chemicals into sewer systems can harm aquatic life and interfere with wastewater treatment processes.

Procedural Steps for Disposal

Follow these steps to ensure the safe collection and disposal of quercetin 3-O-sophoroside waste in a laboratory setting.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste at the source is fundamental to a safe disposal process.

  • Solid Waste:

    • Collect pure quercetin 3-O-sophoroside powder, residues, and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, properly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a securely fitting lid to prevent spills and the release of dust.[4][5]

  • Liquid Waste:

    • For solutions containing quercetin 3-O-sophoroside, use a designated hazardous liquid waste container.

    • Do not mix this waste with other incompatible chemical waste streams. For instance, keep organic solvent solutions separate from aqueous solutions if required by your institution's waste management plan.[4]

Step 2: Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and crucial for the safety of all personnel handling the waste.

  • Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.

  • The label must include:

    • The full chemical name: "quercetin 3-O-sophoroside". Avoid using abbreviations or formulas.

    • The concentration and composition of the waste.

    • The date when the waste was first added to the container.

    • The specific hazards associated with the chemical (refer to the Safety Data Sheet).

Step 3: Temporary Storage in the Laboratory

Store the labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][4]

  • The SAA must be at or near the point of waste generation.

  • Ensure that the waste container is kept closed at all times, except when adding waste.[1][2]

  • Store the container in secondary containment to prevent spills from spreading.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA.[2]

Step 4: Disposal of Empty Containers

Empty containers that held quercetin 3-O-sophoroside must also be managed properly.

  • A container is considered "empty" if all contents have been removed by normal means and no more than one inch of residue remains.[3]

  • For containers that held what is classified as an "acutely hazardous" chemical, triple-rinsing with a suitable solvent is required.[3][6] The rinsate from this process must be collected and disposed of as hazardous waste.[1][3]

  • After proper cleaning, deface or remove the original product label and dispose of the container as regular solid waste, or as directed by your institution's policy.

Step 5: Arranging for Final Disposal

Once the waste container is full or is ready for removal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal service.[2] Do not attempt to transport the waste off-site yourself.

Experimental Workflow for Disposal

The following diagram outlines the logical flow for the proper disposal of quercetin 3-O-sophoroside from the point of generation to its final disposition.

G Quercetin 3-O-Sophoroside Disposal Workflow cluster_lab Laboratory Procedures cluster_ehs Institutional Waste Management cluster_final Final Disposition start Waste Generation (Solid or Liquid) collect Collect in Designated Hazardous Waste Container start->collect label_waste Label Container with 'Hazardous Waste' & Contents collect->label_waste store Store in Satellite Accumulation Area (SAA) label_waste->store request_pickup Request Waste Pickup from EHS store->request_pickup ehs_pickup EHS Collects Waste Container request_pickup->ehs_pickup transport Transport to Licensed Waste Facility ehs_pickup->transport incinerate Controlled Incineration transport->incinerate

Caption: Disposal workflow for quercetin 3-O-sophoroside.

References

Essential Safety and Logistical Information for Handling Quercetin 3-O-Sophoroside

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Quercetin 3-O-sophoroside. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling Quercetin 3-O-sophoroside, especially in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, and eye contact.[1] The following table summarizes the required PPE.

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US) approved[1]Protects eyes from dust particles and potential splashes.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber)EU Directive 89/686/EEC, EN 374[1][2]Prevents direct skin contact with the chemical. Gloves must be inspected before use and disposed of properly after handling.
Body Protection Fire/flame resistant and impervious clothing, such as a lab coat or coveralls.[1] An acid-resistant apron may also be used.[3]EN ISO 27065 (Level C3) or EN 14605 (Type 3 or 4)[4]Protects skin and personal clothing from contamination. Should be worn over personal clothing, covering arms and legs.[5]
Respiratory Protection Full-face respirator or a dust maskNIOSH (US) or EN 149 (EU) approvedRequired when there is a risk of inhaling dust, especially if exposure limits are exceeded or in poorly ventilated areas.[1][5] Handling should ideally occur in a fume hood.[6][7]
Foot Protection Sturdy, closed-toe shoes or bootsGeneral laboratory safety standardsProtects feet from spills and falling objects.[5][8]

Operational Plan for Safe Handling

Following a systematic procedure is essential to minimize exposure and prevent contamination.

1. Preparation and Precaution:

  • Know the Hazards: Before beginning work, review the Safety Data Sheet (SDS) for Quercetin 3-O-sophoroside to be fully aware of its properties and potential hazards.[6]

  • Designated Area: All work with the powder form of this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to control dust.[6][7]

  • Work Surface: Cover the work surface with disposable, plastic-backed absorbent paper ("bench paper") to contain any spills.[3]

  • Assemble Equipment: Have all necessary equipment (spatulas, weigh boats, containers, etc.) and waste disposal bags ready within the handling area to minimize movement.

2. Weighing and Handling:

  • Avoid Dust Formation: Handle the powder gently to avoid creating airborne dust.[1] Use non-sparking tools to prevent ignition sources.[1]

  • Weighing: If possible, weigh the substance directly within the fume hood.[6] Keep the container closed as much as possible.[6]

  • Solution Preparation: When dissolving the powder, add the solvent to the powder slowly to prevent splashing. If the final form is a solution, it can typically be handled on a benchtop with standard PPE, as the risk of aerosolization is significantly reduced.[6]

3. Post-Handling Procedures:

  • Decontamination: Clean all equipment and the work surface thoroughly after use. Wet cleaning methods or a HEPA vacuum are recommended for any stray powder.[6]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and eye protection. Never wear gloves outside the laboratory area.[8]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

  • Waste Collection:

    • Solid Waste: All disposable materials contaminated with Quercetin 3-O-sophoroside, including gloves, weigh boats, and bench paper, should be collected in a clearly labeled, sealed waste container.

    • Unused Chemical: Unused or waste Quercetin 3-O-sophoroside must be treated as chemical waste.

  • Disposal Method:

    • The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

    • Do not discharge the chemical or its containers into sewer systems, water, foodstuffs, or feed.[1]

  • Packaging Disposal:

    • Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1]

    • Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill or via controlled incineration where permissible.[1]

Workflow for Safe Handling and Disposal

The following diagram outlines the procedural flow for safely managing Quercetin 3-O-sophoroside from receipt to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Designated Work Area (Fume Hood with Bench Paper) B->C D Handle Powder Gently to Avoid Dust Formation C->D Proceed to Handling E Weigh Compound in Fume Hood D->E F Prepare Solution or Package for Storage E->F G Decontaminate Work Surface & Equipment F->G Proceed to Cleanup H Segregate & Label Chemical Waste G->H J Remove PPE Correctly G->J I Dispose of Waste via Licensed Chemical Destruction Plant H->I K Wash Hands Thoroughly J->K End End K->End Start Start Start->A

Caption: Workflow for handling Quercetin 3-O-sophoroside.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.